N-Desmethyl Ivabradine D6 HCl
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIKWNQFDQJGS-OTVKAUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Desmethyl Ivabradine D6 Hydrochloride: Properties, Applications, and Analytical Protocols
This guide provides a comprehensive technical overview of N-Desmethyl Ivabradine D6 Hydrochloride (HCl), a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, its pivotal role in pharmacokinetic and bioanalytical studies, and provide detailed, field-proven protocols for its application.
Introduction: The Significance of a Deuterated Metabolite
N-Desmethyl Ivabradine is the major and pharmacologically active metabolite of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][] Ivabradine's therapeutic effect is achieved by selectively inhibiting the If current in the sinoatrial node, thereby reducing the heart rate.[3] The metabolism of Ivabradine to N-Desmethyl Ivabradine is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][4]
Accurate quantification of both Ivabradine and its active metabolite in biological matrices is paramount for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. This is where N-Desmethyl Ivabradine D6 HCl, a stable isotope-labeled (SIL) analogue of the metabolite, becomes an indispensable tool. The incorporation of six deuterium atoms provides a mass shift that allows it to be distinguished from the endogenous metabolite by mass spectrometry, without significantly altering its chemical behavior. This makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enhancing the accuracy and precision of quantification.[1][5]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.
| Property | Value |
| Chemical Name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl-1,1,2,2,3,3-d6]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, hydrochloride (1:1)[5] |
| Synonyms | N-Desmethyl Ivabradine D6 Hydrochloride, N-Demethylivabradine-d6 Hydrochloride[][6] |
| CAS Number | 1346600-74-5[7] |
| Molecular Formula | C₂₆H₂₉D₆ClN₂O₅[7][8] |
| Molecular Weight | 497.06 g/mol [7][8] (Note: Minor variations in reported molecular weights exist across different suppliers, typically ranging from 497.02 to 497.1 g/mol ).[][6][9] |
| Appearance | White to Beige Solid[][] |
| Solubility | Slightly soluble in Chloroform and Methanol.[][] |
| Storage Conditions | Store at -20°C for long-term stability.[6][11] |
| Purity | Typically available at ≥98% by HPLC.[] |
The Role of this compound in Bioanalytical Assays
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods. The rationale for using a stable isotope-labeled internal standard is rooted in its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This co-eluting, mass-differentiated standard compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring a highly reliable and reproducible assay.[5][12]
Below is a diagram illustrating the metabolic pathway of Ivabradine and the role of this compound in its quantification.
Caption: Metabolic pathway of Ivabradine and the role of its deuterated metabolite as an internal standard.
Experimental Protocol: Quantification of Ivabradine and N-Desmethyl Ivabradine in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step protocol for the simultaneous determination of Ivabradine and N-Desmethyl Ivabradine in human plasma, employing this compound as an internal standard. This protocol is a synthesis of established methodologies and best practices in the field.[5][13][14]
Materials and Reagents
-
Ivabradine reference standard
-
N-Desmethyl Ivabradine reference standard
-
This compound (Internal Standard)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ivabradine, N-Desmethyl Ivabradine, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ivabradine and N-Desmethyl Ivabradine stock solutions with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
The following diagram illustrates the sample preparation workflow.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 5 mM Ammonium acetate in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient Elution: A suitable gradient to ensure separation of the analytes from matrix components.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ivabradine: m/z 469.3 → 262.2
-
N-Desmethyl Ivabradine: m/z 455.3 → 262.2
-
N-Desmethyl Ivabradine D6: m/z 461.3 → 268.2
(Note: The specific MRM transitions should be optimized for the instrument in use.)
-
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Interpretation and Quality Control
The concentration of Ivabradine and N-Desmethyl Ivabradine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The use of QC samples at low, medium, and high concentrations within the calibration range is crucial for ensuring the validity of the analytical run.
Conclusion
This compound is a vital tool for the accurate and precise quantification of Ivabradine and its active metabolite in biological samples. Its use as an internal standard in LC-MS/MS assays is a cornerstone of modern bioanalytical chemistry, enabling robust pharmacokinetic and clinical studies. This guide has provided a comprehensive overview of its properties and a detailed protocol for its application, empowering researchers to conduct high-quality, reliable analyses in their drug development programs.
References
-
Veeprho. (n.d.). rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. Retrieved from [Link]
- Tardif, J. C. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(10), 688–692.
-
Drugs.com. (2023). Ivabradine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ARTIS STANDARDS. (n.d.). This compound. Retrieved from [Link]
- Brieflands. (2019). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Pharmaceutical and Biomedical Research.
-
European Medicines Agency. (2016). Ivabradine JensonR. Retrieved from [Link]
- Jetir.org. (2019).
- The Bioscan. (2025).
- Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2017).
- ResearchGate. (2012).
- ResearchGate. (2012).
- PubMed. (2013).
- PubMed. (2015). [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma].
Sources
- 1. veeprho.com [veeprho.com]
- 3. achemtek.com [achemtek.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound [artis-standards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Desmethyl Ivabradine D6 HCl: The Gold Standard for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Desmethyl Ivabradine D6 Hydrochloride (HCl), a deuterium-labeled stable isotope analog of the principal active metabolite of Ivabradine. We delve into its fundamental role as an internal standard in high-precision bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document covers the compound's physicochemical properties, the rationale behind its isotopic labeling, and its critical application in pharmacokinetic and drug metabolism studies. Detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are presented, grounded in established scientific principles and regulatory guidelines. This guide serves as an essential resource for scientists engaged in the development and validation of robust analytical methods for Ivabradine and its metabolites.
Introduction: The Context of Ivabradine and the Need for Precision
Ivabradine is a heart rate-lowering medication used in the management of stable angina and heart failure.[1] It functions by selectively inhibiting the I(f) current in the sinoatrial node, which is crucial for regulating heart rate.[1] Upon administration, Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] This process yields several metabolites, the most significant of which is N-desmethyl ivabradine (S18982) . This N-demethylated metabolite is not merely an inactive byproduct; it is pharmacologically active and circulates in human plasma at concentrations approximately 40% of the parent compound, contributing to the overall therapeutic effect.[1]
Given the clinical significance of both the parent drug and its active metabolite, accurately quantifying their concentrations in biological matrices (e.g., plasma, urine) is paramount for:
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of Ivabradine.
-
Bioequivalence (BE) Studies: Establishing therapeutic equivalence for generic formulations.
-
Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered drugs on Ivabradine's metabolism.[4]
-
Therapeutic Drug Monitoring (TDM): Optimizing dosing regimens in specific patient populations.
The "gold standard" for such quantitative analysis is Isotope Dilution Mass Spectrometry (IDMS), which relies on a Stable Isotope-Labeled Internal Standard (SIL-IS). N-Desmethyl Ivabradine D6 HCl is precisely this—a high-purity SIL-IS designed for the robust quantification of N-desmethyl ivabradine.[5][6][7]
Physicochemical Profile and the Significance of Design
The utility of this compound stems from its specific molecular design. Its properties are tailored for its function as an ideal internal standard.
Chemical Structure and Properties
| Property | Value | Source |
| Chemical Name | 3-[1,1,2,2,3,3-hexadeuterio-3-[[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | [8][] |
| CAS Number | 1346600-74-5 | [5][10][11] |
| Molecular Formula | C₂₆H₂₈D₆N₂O₅ • HCl | [6] |
| Molecular Weight | 497.1 g/mol | [6][8][10] |
| Appearance | White to Beige Solid | [] |
| Purity | Typically ≥98% | [][11] |
| Solubility | Soluble in Methanol and Chloroform (Slightly) | [6][] |
| Storage | -20°C for long-term stability | [6][10] |
The Rationale Behind Deuterium (D6) Labeling
The "D6" designation signifies that six hydrogen atoms on the propyl chain have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[6][] This strategic placement is critical for several reasons:
-
Chemical Equivalence: Deuterium labeling does not significantly alter the physicochemical properties of the molecule.[7][12] Therefore, this compound behaves nearly identically to its non-labeled counterpart during sample extraction, chromatography, and ionization.[7][13] This ensures that any analyte loss during sample workup is accurately mirrored by the internal standard.
-
Mass Differentiation: The six deuterium atoms create a mass shift of +6 Daltons compared to the endogenous analyte. This mass difference is easily resolved by a tandem mass spectrometer, allowing for simultaneous but distinct detection of the analyte and the internal standard without cross-talk.
-
Label Stability: The deuterium atoms are placed on carbon atoms within the alkyl chain, which are not susceptible to back-exchange with protons from the solvent or matrix under typical bioanalytical conditions.[12] Placing labels on heteroatoms like oxygen or nitrogen would risk label loss, compromising the assay's integrity.[12]
The Hydrochloride (HCl) Salt Form
The compound is supplied as a hydrochloride salt. This formulation enhances the compound's stability as a solid and often improves its solubility in the polar solvents used for preparing stock solutions.
Core Application: A Guide to Bioanalytical Quantification via LC-MS/MS
This compound is almost exclusively used as an internal standard for the quantification of N-desmethyl ivabradine. The following section outlines a typical workflow, grounded in regulatory expectations for bioanalytical method validation.[14][15][16]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that relies on adding a known quantity of an isotopically labeled standard to a sample. The ratio of the signal from the natural analyte to the signal from the labeled standard is measured by the mass spectrometer. This ratio is directly proportional to the concentration of the analyte. Because the analyte and the SIL-IS are affected proportionally by variations in sample preparation and instrument response, the ratio remains constant, leading to exceptionally accurate and precise results.[7][17]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol: Step-by-Step Workflow
This protocol provides a robust starting point for method development. Optimization is necessary based on the specific matrix and instrumentation.
Step 1: Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock: Accurately weigh ~1 mg of this compound and dissolve it in a known volume (e.g., 1.0 mL) of methanol to create a 1 mg/mL stock solution. Store at -20°C or below.
-
Analyte Stock: Prepare a corresponding stock solution of non-labeled N-desmethyl ivabradine.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a separate working solution of the IS by diluting the IS stock solution to a concentration that yields a robust signal (e.g., 50 ng/mL).
Step 2: Sample Preparation (Protein Precipitation - A Common Approach)
-
Aliquot 100 µL of the biological sample (e.g., human plasma), calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to every tube (except for "double blank" samples). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: General workflow for bioanalytical sample preparation.
Step 3: LC-MS/MS Conditions The goal is to achieve chromatographic separation from matrix interferences and obtain specific and sensitive detection.
| Parameter | Typical Condition | Rationale |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good reversed-phase retention for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]⁺) of the analytes for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent to elute the analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |
| Gradient | Start at 20% B, ramp to 95% B, hold, then re-equilibrate | A gradient ensures that both the metabolite and any parent drug are eluted efficiently with good peak shape. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The nitrogen atoms in the structures are readily protonated. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
MRM Transitions: The key to specificity is monitoring unique mass transitions. The precursor ion is the protonated molecule [M+H]⁺. The product ion is a stable fragment generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| N-desmethyl ivabradine | 455.2 | 262.2 | [4] |
| N-Desmethyl Ivabradine D6 (IS) | 461.2 | 262.2 | The +6 Da shift is in the precursor. The fragment, if it does not contain the labeled part, can be the same. A different fragment might also be chosen for added specificity. |
| Ivabradine (Parent Drug) | 469.2 | 177.2 | [4][18] |
Note: These m/z values are examples. They must be empirically determined and optimized on the specific mass spectrometer being used.
Method Validation: Ensuring Trustworthiness
Any bioanalytical method must be rigorously validated according to guidelines from regulatory bodies like the FDA and EMA.[15][19][20] The use of this compound is instrumental in meeting these criteria:
-
Selectivity & Specificity: The unique MRM transition for the analyte, combined with chromatographic separation, ensures that the signal is only from the analyte of interest, free from interference from matrix components or other metabolites.
-
Accuracy & Precision: By normalizing for variability, the SIL-IS allows for the determination of analyte concentrations with high accuracy (closeness to the true value) and precision (reproducibility), typically requiring <15% deviation.[21]
-
Matrix Effect: The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement from the biological matrix. This allows for reliable correction, a critical challenge in bioanalysis.[7]
-
Recovery: While the absolute recovery from the extraction process can be variable, the SIL-IS ensures that the ratio of analyte-to-IS remains constant, making the final calculated concentration independent of extraction efficiency.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for high-integrity science in the field of drug development. Its rational design as a stable isotope-labeled internal standard makes it indispensable for the accurate and precise quantification of the active N-desmethyl metabolite of Ivabradine. By effectively compensating for the inherent variabilities of bioanalytical procedures, it allows researchers to generate robust, reliable, and defensible pharmacokinetic and metabolic data that is crucial for regulatory submissions and clinical decision-making. The principles and protocols outlined in this guide provide a framework for leveraging this critical tool to its fullest potential.
References
-
Ivabradine - StatPearls - NCBI Bookshelf. (2025). National Center for Biotechnology Information. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. (2018). U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (2022). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration. [Link]
-
rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. (n.d.). Veeprho. [Link]
-
Lu, C., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]
-
Szafrański, T., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Rezk, M. R., et al. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. PubMed. [Link]
-
Representative chromatograms for ivabradine, N-desmethylivabradine and IS. (n.d.). ResearchGate. [Link]
-
Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. (2012). Ingenta Connect. [Link]
-
Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (2016). International Journal of Clinical and Experimental Medicine. [Link]
-
This compound | 1346600-74-5. (n.d.). A Chemtek. [Link]
-
Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. [Link]
-
This compound. (n.d.). ARTIS STANDARDS. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]-internal-standards-in-23l53o6v0z)
Sources
- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. e-century.us [e-century.us]
- 5. veeprho.com [veeprho.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Demethyl Ivabradine D6 Hydrochloride | Benchchem [benchchem.com]
- 8. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]
- 11. achemtek.com [achemtek.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. fda.gov [fda.gov]
- 16. nebiolab.com [nebiolab.com]
- 17. youtube.com [youtube.com]
- 18. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 20. moh.gov.bw [moh.gov.bw]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Ivabradine D6 Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-Desmethyl Ivabradine D6 Hydrochloride. N-Desmethyl Ivabradine is the principal active metabolite of Ivabradine, a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and heart failure.[1][2] The deuterium-labeled analogue, N-Desmethyl Ivabradine D6 HCl, serves as a critical internal standard for pharmacokinetic (PK) and bioequivalence studies, enabling precise quantification in biological matrices via mass spectrometry.[3][4] This document details a plausible synthetic pathway, outlines rigorous analytical methods for structural confirmation and purity assessment, and discusses the rationale behind its use in modern drug development. It is intended for researchers, medicinal chemists, and analytical scientists in the pharmaceutical industry.
Introduction: The Role of Isotopically Labeled Metabolites in Drug Development
Ivabradine and its Active Metabolite
Ivabradine exerts its therapeutic effect by selectively and specifically inhibiting the If "funny" current in the sinoatrial node, resulting in a dose-dependent reduction in heart rate without affecting myocardial contractility or blood pressure.[1][2] Following administration, Ivabradine is extensively metabolized in the liver and gut, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] The major active metabolite formed through N-demethylation is N-Desmethyl Ivabradine, which contributes to the overall pharmacological effect.[2]
The Imperative for Stable Isotope Labeling
In drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. Quantitative bioanalysis, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the cornerstone of these studies. The accuracy of LC-MS/MS quantification is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[5]
A SIL-IS is a version of the analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[6][7] this compound is the deuterated form of the metabolite.[][9] Its key advantages as an internal standard include:
-
Co-elution: It has nearly identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during sample extraction and chromatographic separation.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.[10]
-
Improved Accuracy and Precision: It effectively corrects for variations in sample preparation (e.g., extraction loss) and instrument response (e.g., matrix effects), leading to highly reliable data.[4]
The "D6" designation indicates that six hydrogen atoms have been replaced by deuterium, a choice that provides a significant mass shift (6 Da) to prevent isotopic crosstalk while being strategically placed on a metabolically stable part of the molecule.[11][12]
Synthesis of this compound
A direct, publicly documented synthesis for this specific labeled compound is proprietary. However, based on established synthetic routes for Ivabradine and general principles of isotopic labeling, a robust and logical pathway can be devised.[13][14] The core strategy involves the coupling of two key synthons: a deuterated benzazepinone core and a chiral primary amine derived from benzocyclobutane.
Rationale for the Synthetic Strategy
The synthesis is designed to introduce the deuterium label at a late stage, if possible, to maximize efficiency, but in this case, incorporating the D6-propyl chain onto the benzazepinone nucleus is a reliable approach. The key reaction is a nucleophilic substitution between the primary amine of the benzocyclobutane fragment and the alkyl halide of the deuterated benzazepinone fragment.
Sources
- 1. e-century.us [e-century.us]
- 2. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. veeprho.com [veeprho.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. metsol.com [metsol.com]
- 7. criver.com [criver.com]
- 9. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]
- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
- 14. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
Part 1: Foundational Concepts: From Parent Drug to Analytical Standard
An In-depth Technical Guide to N-Desmethyl Ivabradine D6 HCl (CAS: 1346600-74-5)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of N-Desmethyl Ivabradine D6 Hydrochloride, a critical tool in the bioanalytical landscape. As drug development pipelines increasingly rely on precise pharmacokinetic (PK) and pharmacodynamic (PD) data, the need for highly reliable analytical methods has become paramount. This guide moves beyond simple protocols to explain the scientific rationale behind the use of this stable isotope-labeled internal standard, ensuring that researchers can develop and validate robust, trustworthy, and regulatory-compliant bioanalytical assays.
The Parent Compound: Ivabradine
Ivabradine is a heart rate-lowering medication used in the symptomatic management of chronic stable angina pectoris and heart failure.[1][2] Its mechanism of action is novel compared to traditional agents like beta-blockers or calcium channel blockers. Ivabradine selectively and specifically inhibits the "funny" current (I_f_) in the sinoatrial (SA) node of the heart.[2][3] The I_f_ current is a mixed sodium-potassium inward current that controls the spontaneous diastolic depolarization in the heart's pacemaker, thereby regulating heart rate.[3] By blocking this current, Ivabradine reduces the pacemaker firing rate, lowering the heart rate without impacting myocardial contractility, ventricular repolarization, or blood pressure.[2][4]
The Metabolic Pathway: Generation of N-Desmethyl Ivabradine
Upon oral administration, Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, resulting in an absolute bioavailability of approximately 40%.[3][4] This metabolism is mediated almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][5] The primary metabolic pathway is N-demethylation, which produces the major circulating metabolite: S-18982 , more commonly known as N-Desmethyl Ivabradine .[5]
Crucially, this metabolite is not inactive. N-Desmethyl Ivabradine is considered equipotent to the parent drug and circulates at concentrations approximately 40% of those of Ivabradine.[4][5] This pharmacological activity necessitates its accurate quantification alongside the parent drug in any comprehensive pharmacokinetic or toxicokinetic study to fully understand the compound's overall effect and exposure profile.
Caption: Ivabradine metabolism via CYP3A4.
The Gold Standard: Stable Isotope Labeled Internal Standards (SIL-IS)
Quantitative bioanalysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, chromatographic inconsistencies, and, most significantly, matrix effects. Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). To correct for this variability, an internal standard (IS) is used.
While structurally similar analogs can be used, the "gold standard" is a stable isotope-labeled version of the analyte.[6][7] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[8] Because it is co-extracted, co-elutes chromatographically, and experiences the same ionization effects as the analyte, it provides the most accurate correction for any experimental variability, leading to superior precision and accuracy.[7][9]
This compound: The Purpose-Built Analytical Tool
This compound is the deuterium-labeled analog of the active metabolite of Ivabradine.[10][] Its purpose is to serve as the ideal internal standard for the quantification of N-Desmethyl Ivabradine in biological samples.[10] By incorporating six deuterium atoms, its mass is shifted sufficiently to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains virtually identical.
Part 2: Physicochemical Profile and Characterization
Chemical and Physical Properties
A thorough understanding of the reference standard's properties is the first step in method development.
| Property | Value |
| CAS Number | 1346600-74-5 |
| Synonyms | N-Demethylivabradine-d6 Hydrochloride; 3-[1,1,2,2,3,3-Hexadeuterio-3-[[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
| Molecular Formula | C₂₆H₂₉D₆ClN₂O₅ |
| Molecular Weight | 497.02 g/mol |
| Purity | Typically ≥98% by HPLC |
| Appearance | White to Beige Solid |
| Solubility | Soluble in Methanol (Slightly), Chloroform (Slightly) |
| Storage | 2-8°C |
| (Data sourced from various chemical suppliers).[][12] |
Structural Confirmation and Quality Control
Before use, the identity, purity, and isotopic enrichment of any SIL-IS must be rigorously confirmed. The key analytical techniques for this validation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): Confirms the molecular structure and, critically, verifies the specific positions of the deuterium labels on the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the exact molecular weight, verifying the incorporation of the correct number of deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): Used with a suitable detector (e.g., UV or MS) to determine the chemical purity of the standard, separating it from any synthetic precursors or impurities.
Part 3: Application in Quantitative Bioanalysis by LC-MS/MS
This section outlines a typical workflow for the simultaneous quantification of Ivabradine and N-Desmethyl Ivabradine in human plasma, using N-Desmethyl Ivabradine D6 as the internal standard for the metabolite.
Experimental Workflow: From Plasma to Concentration
The bioanalytical process is a multi-step workflow designed to isolate the analytes from the complex biological matrix and present them for analysis in a clean, concentrated form.
Caption: Bioanalytical workflow for analyte quantification.
Step-by-Step Protocol
The following protocol is a representative method adapted from published literature and established bioanalytical principles.[13]
Step 1: Sample Preparation (Liquid-Liquid Extraction) Causality: Liquid-Liquid Extraction (LLE) is chosen here as it often provides cleaner extracts than protein precipitation, reducing matrix effects and improving assay robustness.
-
Pipette 100 µL of human plasma (or calibration standards/QCs) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing this compound and an appropriate IS for Ivabradine, like Ivabradine-D6) in methanol.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
Step 2: Chromatographic Separation Causality: A C18 column is a versatile reversed-phase column suitable for retaining moderately polar compounds like Ivabradine and its metabolite. A gradient elution is used to ensure sharp peak shapes and efficient separation from endogenous interferences. Formic acid is added to the mobile phase to acidify it, promoting protonation of the analytes, which is essential for positive mode electrospray ionization (ESI+).
| Parameter | Recommended Value |
| Column | C18, e.g., 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 90% B over 5 min, hold, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| (Parameters are illustrative and require optimization for specific systems).[13][14] |
Step 3: Mass Spectrometric Detection Causality: ESI in positive mode is selected because the analytes contain basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) is the key to selectivity and sensitivity. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out nearly all chemical noise.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| N-Desmethyl Ivabradine | 455.3 | 262.1 | [M+H]⁺; Product ion corresponds to a characteristic fragment. |
| N-Desmethyl Ivabradine D6 | 461.3 | 262.1 | [M+D]⁺ or [M+H]⁺; Mass shift of +6 Da. Fragmentation can be complex; product ion may or may not contain the label. |
| Ivabradine | 469.3 | 262.1 | [M+H]⁺ |
| (Ion transitions are predictive and must be optimized experimentally on the specific mass spectrometer used).[13][14] |
Part 4: Method Validation: The Foundation of Trustworthiness
A bioanalytical method is not useful until it is proven to be reliable. This is achieved through a rigorous validation process as prescribed by regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline.[15][16] The use of a high-quality SIL-IS like N-Desmethyl Ivabradine D6 is fundamental to meeting these stringent requirements.
Core Validation Parameters
The following table summarizes the key validation experiments and their typical acceptance criteria. The SIL-IS is critical for passing these tests, particularly for matrix effects and stability.
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response.[17] |
| Calibration Curve | Demonstrate the relationship between instrument response and known concentrations. | At least 6-8 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | At least 3 runs with QCs at 4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[17] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5x that of a blank sample. Accuracy within ±20%, Precision ≤20%. |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor CV should be ≤15% across different sources of matrix. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. The SIL-IS corrects for low or variable recovery. |
| Stability | Ensure the analyte is stable in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability QCs should be within ±15% of nominal concentration. |
| (Acceptance criteria based on EMA and ICH M10 guidelines).[15][17] |
The Self-Validating System
The true power of a SIL-IS is that it creates a self-validating system for every sample analyzed. By monitoring the peak area of N-Desmethyl Ivabradine D6 across an analytical run, a scientist can instantly diagnose issues. A significant drop in the IS signal for a specific sample might indicate a poor extraction or severe ion suppression unique to that sample. Because the IS response is used to normalize the analyte response (by calculating the peak area ratio), the final calculated concentration is automatically corrected for this sample-specific issue. This provides an unparalleled level of confidence and trustworthiness in the generated data.[9]
Part 5: Conclusion
This compound is more than just a chemical reagent; it is an enabling technology for the precise and accurate study of Ivabradine's pharmacokinetics. As the major, active metabolite, understanding the exposure of N-Desmethyl Ivabradine is non-negotiable for a complete regulatory submission. By serving as an ideal internal standard, this deuterated compound allows researchers to develop robust, reliable, and defensible LC-MS/MS methods that can withstand the scrutiny of regulatory review. Its use directly addresses the challenges of variability in sample preparation and matrix effects, ensuring the integrity of data that ultimately informs decisions on drug safety and efficacy.
References
A consolidated list of authoritative sources cited within this guide.
-
Veeprho. rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. Available from: [Link]
- Google Patents. WO2010072409A1 - Process for preparation of ivabradine.
-
AKJournals. Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Available from: [Link]
-
ResearchGate. (PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Available from: [Link]
-
Brieflands. Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Available from: [Link]
-
Drugs.com. Ivabradine: Package Insert / Prescribing Information / MOA. Available from: [Link]
-
National Center for Biotechnology Information. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. Available from: [Link]
-
National Center for Biotechnology Information. Ivabradine - StatPearls. Available from: [Link]
-
Wikipedia. Ivabradine. Available from: [Link]
-
YouTube. Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. Available from: [Link]
-
European Medicines Agency. Ivabradine JensonR. Available from: [Link]
-
Food and Drug Administration. Guidance for Industry and Researchers. Available from: [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available from: [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]
-
ResearchGate. (PDF) Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. Available from: [Link]
-
PubMed. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. Available from: [Link]
-
European Medicines Agency. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]
-
International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]
Sources
- 1. akjournals.com [akjournals.com]
- 2. Ivabradine - Wikipedia [en.wikipedia.org]
- 3. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 12. achemtek.com [achemtek.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to N-Desmethyl Ivabradine D6 Hydrochloride: Physicochemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Ivabradine D6 Hydrochloride is the deuterium-labeled form of N-Desmethyl Ivabradine, the primary active metabolite of the anti-anginal drug Ivabradine.[1] Ivabradine exerts its therapeutic effect by selectively inhibiting the If current in the sinoatrial node, thereby reducing heart rate. The N-desmethylated metabolite is pharmacologically active and contributes significantly to the overall clinical efficacy. The incorporation of six deuterium atoms into the N-desmethyl metabolite creates a stable, isotopically enriched internal standard essential for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, using mass spectrometry-based methods.[2] This guide provides a comprehensive overview of the physical and chemical properties of N-Desmethyl Ivabradine D6 HCl, along with insights into its analytical characterization and stability.
Chemical and Physical Properties
This compound is a synthetic compound that is structurally analogous to its non-deuterated counterpart, with the key difference being the replacement of six hydrogen atoms with deuterium on the propylamino side chain. This isotopic substitution results in a higher molecular weight, which is the basis for its utility as an internal standard in mass spectrometry.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl-1,1,2,2,3,3-d6]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | |
| CAS Number | 1346600-74-5 | |
| Molecular Formula | C₂₆H₂₉D₆ClN₂O₅ | [3] |
| Molecular Weight | 497.06 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity (by HPLC) | Typically ≥98% | [] |
| Solubility | Slightly soluble in chloroform and methanol. Soluble in DMSO. | [][6] |
| Storage | Recommended storage at 2-8°C for short-term and -20°C for long-term stability. | [6] |
Spectroscopic Data
Mass Spectrometry: The mass spectrum of N-Desmethyl Ivabradine HCl is consistent with its chemical structure.[4] For the D6 variant, a characteristic mass shift of +6 atomic mass units would be observed due to the presence of six deuterium atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of N-Desmethyl Ivabradine HCl is consistent with its structure.[4] In the ¹H NMR spectrum of the D6 analog, the signals corresponding to the protons on the propyl chain would be absent or significantly reduced due to deuterium substitution.
Infrared (IR) Spectroscopy: The IR spectrum of the parent drug, Ivabradine HCl, shows characteristic absorption bands corresponding to its functional groups.[1][7] Key peaks include those for O-CH₃ stretching, C=O stretching, and C-H stretching.[1][7] The IR spectrum of this compound is expected to be very similar, with potential subtle shifts in vibrational frequencies due to the heavier deuterium atoms.
Stability and Degradation
Forced degradation studies on the parent drug, Ivabradine, provide valuable insights into the stability of the N-desmethyl metabolite under various stress conditions. These studies are crucial for developing stability-indicating analytical methods and for understanding potential degradation pathways.
Ivabradine has been shown to be susceptible to degradation under acidic and oxidative conditions.[8] It is relatively stable in neutral and alkaline media.[8] Degradation is also observed under photolytic and thermal stress.[8]
Experimental Protocol: Forced Degradation Study (Adapted from Ivabradine Studies)
This protocol outlines a general procedure for assessing the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 1 N NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for a specified period. Neutralize the solution with 1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to a dry heat of 105°C for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and fluorescent light for a specified duration.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Analytical Methodologies
The primary application of this compound is as an internal standard in LC-MS/MS bioanalytical methods for the quantification of N-Desmethyl Ivabradine.
LC-MS/MS Method for Quantification in Biological Matrices
A sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of Ivabradine and N-desmethylivabradine in human plasma and urine.[9] This method can be adapted for use with the D6-labeled internal standard.
Chromatographic Conditions (Adapted):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethyl Ivabradine: Precursor ion -> Product ion (to be determined based on fragmentation)
-
N-Desmethyl Ivabradine D6: Precursor ion (M+6) -> Product ion (to be determined based on fragmentation)
-
Diagram: Bioanalytical Workflow for Pharmacokinetic Studies
Caption: Workflow for the quantification of N-Desmethyl Ivabradine in biological samples using this compound as an internal standard.
Polymorphism
The crystalline form of a pharmaceutical compound can significantly impact its physical properties, including solubility and stability. Several polymorphic forms of the parent drug, Ivabradine hydrochloride, have been identified and characterized by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[10][11][12][13] While specific polymorphism studies on this compound are not publicly available, it is reasonable to assume that it may also exhibit polymorphic behavior. Researchers should be aware of this possibility and consider appropriate characterization if the crystalline form is critical for their application.
Conclusion
N-Desmethyl Ivabradine D6 Hydrochloride is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its well-defined chemical and physical properties, coupled with its isotopic purity, make it an ideal internal standard for the accurate quantification of the active metabolite of Ivabradine. A thorough understanding of its stability and analytical behavior, as outlined in this guide, is crucial for its effective implementation in regulated bioanalytical assays and for ensuring the integrity of preclinical and clinical study data.
References
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. [Link]
-
Formulation And Evaluation of Sustained-Released Ivabradine Hydrochloride Tablets Using Natural Gums. ijstr.org. [Link]
-
Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]
-
Ivabradine-impurities. Pharmaffiliates. [Link]
-
rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. Veeprho. [Link]
-
This compound. ARTIS STANDARDS. [Link]
-
This compound | C26H35ClN2O5 | CID 71315778. PubChem. [Link]
-
N-Nitroso N-Desmethyl Ivabradine. SynZeal. [Link]
-
Formulation Development and Statistical Optimization of Ivabradine Hydrochloride Floating Pulsatile Microspheres Using Response. ijpsonline.com. [Link]
- New polymorph of ivabradine hydrochloride and method for its preparation.
- New polymorph of ivabradine hydrochloride and method for its preparation.
- Polymorphic forms of ivabradine hydrochloride.
-
IVABRADINE N-DESMETHYL HCL. Allmpus. [Link]
-
FTIR spectrum of Ivabradine tablet5mg(sample). ResearchGate. [Link]
-
(a): Experimental FTIR spectrum of IVA-9. (b): Computed IR Spectra of IVA-9 @ DFT-B3LYP/6-311g. ResearchGate. [Link]
-
FTIR of pure ivabradine drug. ResearchGate. [Link]
-
Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. ResearchGate. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. [Link]
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2781509A1 - New polymorph of ivabradine hydrochloride and method for its preparation - Google Patents [patents.google.com]
- 11. EP2781509B1 - New polymorph of ivabradine hydrochloride and method for its preparation - Google Patents [patents.google.com]
- 12. WO2013102919A1 - Polymorphic forms of ivabradine hydrochloride - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to N-Desmethyl Ivabradine D6 HCl: Mechanism, Application, and Advanced Bioanalytical Insights
Introduction
In the precise world of pharmaceutical development and bioanalysis, the accuracy of quantitative data is paramount. N-Desmethyl Ivabradine D6 Hydrochloride is a stable isotope-labeled internal standard (SIL-IS) crucial for the accurate quantification of N-desmethyl ivabradine, the primary active metabolite of the antianginal drug Ivabradine.[][2] This guide provides an in-depth exploration of the scientific principles underpinning its use, beginning with the mechanism of action of the parent drug, Ivabradine, and its metabolite, and culminating in the role and application of the deuterated standard in state-of-the-art bioanalytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this critical analytical tool.
Part 1: The Parent Compound: Ivabradine's Core Mechanism of Action
To appreciate the role of N-Desmethyl Ivabradine D6 HCl, one must first understand the pharmacology of Ivabradine. Ivabradine is a heart rate-lowering agent used in the management of stable heart failure and chronic stable angina pectoris.[3][4] Its therapeutic effect is achieved through a highly specific mechanism of action.
Ivabradine selectively inhibits the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart.[5][6] The Iƒ current, primarily mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 4, is a critical component of the heart's pacemaker activity, controlling the rate of spontaneous diastolic depolarization.[3][7] By blocking this channel, Ivabradine reduces the pacemaker firing rate, which in turn selectively slows the heart rate.[4] This action decreases myocardial oxygen demand and allows for more complete ventricular filling, improving cardiac efficiency without affecting myocardial contractility, ventricular repolarization, or blood pressure.[6][8]
Caption: Ivabradine's selective inhibition of the HCN4 channel.
Part 2: The Active Metabolite: N-Desmethyl Ivabradine
Following oral administration, Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][9] This process yields its major active metabolite, N-desmethyl ivabradine (also known as S-18982).
This metabolite is not merely a breakdown product; it is pharmacologically active and possesses a similar potency for Iƒ channel inhibition as the parent compound.[3] N-desmethyl ivabradine circulates in plasma at concentrations approximately 40% of that of Ivabradine, contributing significantly to the overall therapeutic effect.[9] Therefore, for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, the simultaneous and accurate quantification of both Ivabradine and its N-desmethyl metabolite is essential.
Part 3: The Analytical Standard: this compound
This compound is the deuterated form of the N-desmethyl metabolite, designed for use as an internal standard in mass spectrometry-based bioanalysis.[2]
The Principle of Stable Isotope Labeling
The "mechanism of action" for a stable isotope-labeled internal standard is not pharmacological but analytical. Its utility is rooted in its near-perfect mimicry of the target analyte during analysis.[10] By replacing six hydrogen atoms with their stable, heavier isotope, deuterium (D or ²H), the molecular weight of the standard is increased by six mass units.[][2]
This mass shift is the key. While the labeled and unlabeled compounds are chemically and physically identical—meaning they behave the same during sample extraction, chromatography, and ionization—the mass spectrometer can easily differentiate them based on their mass-to-charge ratio (m/z).[10][11]
Key Advantages of Using a Deuterated Internal Standard:
-
Correction for Matrix Effects: Biological samples like plasma are complex. Endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard co-elutes and experiences the same matrix effects, the ratio of the analyte to the standard remains constant, correcting for this variability.[10][12]
-
Compensation for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte may be lost. The internal standard, added at the very beginning, is lost at the same rate, ensuring the final analyte/standard ratio accurately reflects the initial concentration.[11]
-
Improved Precision and Accuracy: It corrects for variations in instrument performance, such as injection volume inconsistencies and fluctuations in mass spectrometer sensitivity.[13] This makes the analytical method more robust and reproducible.[14]
A Self-Validating System: The Bioanalytical Workflow
The use of this compound is central to a self-validating bioanalytical system, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for quantifying N-desmethyl ivabradine in biological matrices.[15]
Caption: Typical LC-MS/MS workflow using a deuterated internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a standard, validated method for the simultaneous determination of Ivabradine and N-desmethyl ivabradine in human plasma.[16]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Ivabradine, N-desmethyl ivabradine, and this compound (as the internal standard, IS) in a suitable organic solvent like methanol.[17]
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of the analytes.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add 25 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins. This is a common and efficient technique for sample cleanup in bioanalysis.[18]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used for separation.[16]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.2% formic acid).[16] The formic acid helps to promote protonation for positive ion mode mass spectrometry.
-
Flow Rate: A typical flow rate might be 0.5-1.0 mL/min.[19]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[20]
-
-
Data Acquisition and Quantification:
-
Monitor specific MRM transitions for each compound. The transition represents the fragmentation of a specific parent ion into a characteristic product ion.
-
N-desmethyl ivabradine: m/z 455.2 → 262.2[20]
-
N-Desmethyl Ivabradine D6 (IS): m/z 461.2 → 262.2 (The parent ion is shifted by +6, but the product ion may be the same if the deuterium atoms are not on the fragment).
-
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The consistent response of the IS across all samples validates the accuracy of the measurements for the analyte.
-
Data Summary
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Typical LLOQ (Plasma) |
| Ivabradine | 469.2 | 177.2 | 0.1 - 0.5 ng/mL |
| N-Desmethyl Ivabradine | 455.2 | 262.2 | 0.08 - 0.2 ng/mL |
| N-Desmethyl Ivabradine D6 (IS) | 461.2 | 262.2 | N/A |
LLOQ: Lower Limit of Quantification. Values are representative and may vary based on specific instrumentation and methods.[16][18][20]
Conclusion
This compound is not a therapeutic agent but a cornerstone of modern bioanalytical science. Its mechanism of action is one of analytical fidelity, providing a reliable reference point that enables the precise and accurate quantification of a key active metabolite of Ivabradine. By compensating for the inherent variability of complex biological matrices and analytical instrumentation, it ensures that pharmacokinetic data are trustworthy and robust. This level of analytical rigor is indispensable for successful drug development, clinical trials, and therapeutic drug monitoring, underpinning the safe and effective use of Ivabradine in clinical practice.
References
- Benchchem. The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide.
- National Center for Biotechnology Information.
- Wikipedia. Ivabradine.
- National Institutes of Health. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor.
- Patsnap Synapse. What is the mechanism of Ivabradine Hydrochloride?
- Dr.Oracle. What is the mechanism of action of Ivabradine (Ivabradine)
- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
- R Discovery. What are the molecular and cellular mechanisms of action of IVABRADINE HYDROCHLORIDE in CORLANOR therapy?
- Pharmacognosy Magazine.
- Anonymous. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- Drugs.com.
- ResolveMass Laboratories Inc.
- AptoChem.
- ResearchGate.
- ResearchGate.
- PubMed.
- Brieflands. Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form.
- BOC Sciences. N-Desmethyl Ivabradine-[d6] Hydrochloride.
- Cayman Chemical. rac-N-desmethyl Ivabradine-d6 (hydrochloride).
- Journal of Neonatal Surgery.
Sources
- 2. caymanchem.com [caymanchem.com]
- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 5. Ivabradine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. drugs.com [drugs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
An In-depth Technical Guide on the Application of N-Desmethyl Ivabradine D6 HCl in Heart Failure Research
Prepared by: A Senior Application Scientist
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical role and application of N-Desmethyl Ivabradine D6 Hydrochloride (HCl) in the context of heart failure research. We will delve into the mechanistic underpinnings of its parent compound, Ivabradine, the rationale for using a stable isotope-labeled internal standard, and provide actionable protocols for its use in bioanalytical assays.
Introduction: The Scientific Imperative for Precise Quantification in Heart Failure Pharmacology
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic demands. A key therapeutic strategy involves reducing the heart rate, thereby decreasing myocardial oxygen demand and improving cardiac efficiency.[1] Ivabradine is a novel heart-rate-lowering agent that has demonstrated significant efficacy in reducing the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure with reduced left ventricular ejection fraction.[2]
Ivabradine's primary mechanism of action is the selective and specific inhibition of the cardiac pacemaker current, known as the "funny" current (Iƒ), which is crucial for regulating pacemaker activity in the sinoatrial (SA) node.[1][3][4] This current is carried through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[2] By blocking these channels, Ivabradine slows the diastolic depolarization rate, leading to a reduction in heart rate without impacting myocardial contractility, ventricular repolarization, or blood pressure.[1][2][4]
Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] Its major active metabolite is N-desmethyl ivabradine (S-18982), which is equipotent to the parent drug and circulates at concentrations approximately 40% that of Ivabradine.[2][3] Given the significant contribution of this metabolite to the overall therapeutic effect, its accurate quantification alongside Ivabradine is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling in heart failure research.
This is where N-Desmethyl Ivabradine D6 HCl comes into play. As a stable isotope-labeled (SIL) internal standard, it is an indispensable tool for achieving the high degree of accuracy and precision required in regulated bioanalysis.[5]
The Role of the "Funny" Current (Iƒ) in Cardiac Pacemaking
To appreciate the significance of Ivabradine and its metabolite, it is essential to understand their molecular target: the Iƒ current.
-
The Pacemaker Potential: The Iƒ current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the sinoatrial node cells at the end of an action potential.[6] This inward current initiates the slow, spontaneous diastolic depolarization, also known as the pacemaker potential.[7] Once this depolarization reaches a certain threshold, it triggers the next action potential, thus setting the rhythm of the heart.[7]
-
Autonomic Nervous System Modulation: The Iƒ current is a key target of the autonomic nervous system. Sympathetic stimulation increases intracellular cyclic AMP (cAMP), which directly binds to HCN channels, enhancing the Iƒ current and accelerating the heart rate.[6] Conversely, parasympathetic stimulation decreases cAMP levels, slowing the heart rate.[6]
-
Pathophysiological Relevance in Heart Failure: In heart failure, elevated sympathetic tone often leads to a persistently high heart rate, which is an independent risk factor for adverse outcomes. By directly inhibiting the Iƒ current, Ivabradine effectively counteracts this, providing a targeted reduction in heart rate.[8]
Signaling Pathway of the Iƒ Current and Ivabradine's Site of Action
Caption: Mechanism of Ivabradine's heart rate-lowering effect.
This compound: The Gold Standard Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[5] A stable isotope-labeled internal standard is considered the gold standard for this purpose.[5]
This compound is the deuterium-labeled analogue of N-desmethyl ivabradine.[9][] The "D6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to the analyte of interest but has a different mass.
Why Use a Stable Isotope-Labeled Internal Standard?
The rationale for using a SIL-IS like this compound is rooted in its ability to mimic the behavior of the analyte throughout the analytical process.
| Feature | Structural Analog IS | Stable Isotope-Labeled IS (e.g., D6) | Causality and Advantage |
| Chemical & Physical Properties | Similar, but not identical. | Virtually identical. | Ensures co-elution in chromatography and similar behavior during extraction and ionization, providing superior correction for matrix effects and recovery losses.[11] |
| Extraction Recovery | May differ from the analyte. | Identical to the analyte. | Accurately tracks and corrects for any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[12] |
| Matrix Effects (Ion Suppression/Enhancement) | Experiences different matrix effects. | Experiences the same matrix effects. | As the SIL-IS co-elutes with the analyte, it is subjected to the exact same ionization suppression or enhancement, allowing for precise correction. |
| Chromatographic Retention Time | Different retention time. | Co-elutes with the analyte. | This is a critical factor for accurate compensation of matrix effects, which are often time-dependent.[11] |
Key Specifications of this compound
| Parameter | Specification |
| CAS Number | 1346600-74-5[9][13] |
| Molecular Formula | C26H28D6N2O5.HCl[9][14] |
| Molecular Weight | ~497.1 g/mol (for the free base with D6) + 36.46 g/mol (for HCl)[9][14][15] |
| Isotopic Purity | Typically ≥98% deuterated forms.[][14] |
| Solubility | Soluble in methanol.[14] |
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is a prerequisite for generating reliable data for PK/PD studies. The following section outlines a typical workflow for the simultaneous quantification of Ivabradine and N-desmethyl ivabradine in plasma using this compound as an internal standard for the metabolite. A corresponding SIL-IS for Ivabradine (e.g., Ivabradine-D6) would also be required.[16]
Experimental Workflow
Caption: LC-MS/MS workflow for Ivabradine and metabolite.
Step-by-Step Protocol: Plasma Sample Analysis
This protocol is a representative example and must be fully validated according to regulatory guidelines such as those from the FDA or EMA.[17][18][19]
-
Preparation of Standards:
-
Prepare stock solutions of Ivabradine, N-desmethyl ivabradine, and their respective D6 internal standards in methanol.
-
Generate a series of calibration standards by spiking blank plasma with known concentrations of the analytes.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction:
-
Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing both Ivabradine-D6 and this compound) to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization, positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ivabradine | 469.2 | 177.2 |
| N-desmethyl ivabradine | 455.2 | 262.2 |
| Ivabradine-D6 | 475.2 | 177.2 |
| N-Desmethyl Ivabradine-D6 | 461.2 | 262.2 |
| Note: The specific MRM transitions should be optimized for the instrument being used. The values provided are based on published literature.[20] |
Method Validation Parameters
The bioanalytical method must be validated to demonstrate its reliability. Key parameters to assess, in line with FDA and ICH M10 guidelines, include:[17][18]
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and IS.
-
Calibration Curve: Assessing the linearity, range, and accuracy of the standard curve. A typical range for Ivabradine could be 0.1 to 60 ng/mL and for N-desmethyl ivabradine 0.05 to 20 ng/mL.[21]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations over several days. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.
-
Recovery: The efficiency of the extraction process. While it doesn't need to be 100%, it should be consistent and reproducible.[22]
-
Matrix Effect: Assessing the impact of the biological matrix on ionization. The use of a SIL-IS is critical for mitigating this.
-
Stability: Evaluating the stability of the analytes in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Conclusion: Ensuring Data Integrity in Heart Failure Research
The development of targeted therapies like Ivabradine represents a significant advancement in the management of chronic heart failure. The ability to precisely quantify both the parent drug and its active metabolite, N-desmethyl ivabradine, is fundamental to understanding their pharmacokinetic profiles, establishing dose-response relationships, and ultimately, optimizing patient outcomes.
This compound, as a stable isotope-labeled internal standard, is an essential tool that empowers researchers to achieve the highest level of accuracy and reliability in their bioanalytical data. By effectively compensating for the inherent variabilities of the analytical process, it ensures the integrity of the data that underpins critical decisions in drug development and clinical research. Adherence to rigorous validation protocols, guided by regulatory standards, is the final and most crucial step in leveraging this powerful analytical tool for advancing heart failure therapeutics.
References
-
Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ivabradine: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]
-
Title: Ivabradine Source: Wikipedia URL: [Link]
-
Title: What is the mechanism of Ivabradine Hydrochloride? Source: Patsnap Synapse URL: [Link]
-
Title: Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The funny current If is essential for the fight-or-flight response in cardiac pacemaker cells Source: Journal of General Physiology URL: [Link]
-
Title: Pacemaker current Source: Wikipedia URL: [Link]
-
Title: What are the molecular and cellular mechanisms of action of IVABRADINE HYDROCHLORIDE in CORLANOR therapy? Source: R Discovery URL: [Link]
-
Title: Ivabradine Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5 Source: Veeprho URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Pacemaker current (If) in the human sinoatrial node Source: European Heart Journal URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: Cardiac Pacemaker Cells Source: TeachMePhysiology URL: [Link]
-
Title: Clinical Pharmacology and Biopharmaceutics Review(s) Source: accessdata.fda.gov URL: [Link]
-
Title: (PDF) Pacemaker current (If) in the human sinoatrial node Source: ResearchGate URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays Source: Bioanalysis Zone URL: [Link]
-
Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Ivabradine JensonR Source: European Medicines Agency (EMA) URL: [Link]
-
Title: [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] Source: PubMed URL: [Link]
-
Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]
-
Title: this compound Source: ARTIS STANDARDS URL: [Link]
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 2. Ivabradine: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivabradine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pacemaker current - Wikipedia [en.wikipedia.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. veeprho.com [veeprho.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. scispace.com [scispace.com]
- 13. achemtek.com [achemtek.com]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. fda.gov [fda.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. e-century.us [e-century.us]
- 21. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
Introduction: The Crucial Role of a Stable Isotope-Labeled Internal Standard
An In-Depth Technical Guide to the Certificate of Analysis for N-Desmethyl Ivabradine D6 HCl
In the landscape of pharmaceutical development and clinical research, the precise quantification of drug molecules in biological matrices is paramount. Ivabradine, a heart rate-lowering agent, is extensively metabolized in the liver and intestines, primarily by the CYP3A4 enzyme, to its major active metabolite, N-desmethyl ivabradine (S-18982).[1][2][3] This metabolite is not only abundant, circulating at approximately 40% of the parent drug's concentration, but is also equipotent to ivabradine itself, contributing significantly to the overall pharmacological effect.[1][2][3]
To accurately quantify both the parent drug and its active metabolite in pharmacokinetic and therapeutic drug monitoring studies, a robust analytical method is required. The gold standard for such quantification is liquid chromatography-mass spectrometry (LC-MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS).[4][5] this compound is a deuterium-labeled analog of the primary metabolite, designed specifically for this purpose.[6][7] By incorporating six deuterium atoms, its mass is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer while retaining nearly identical chemical and chromatographic properties.[8]
This guide, intended for researchers, analytical scientists, and drug development professionals, deconstructs the Certificate of Analysis (CoA) for this compound. We will move beyond a simple checklist of specifications to provide a deeper understanding of the causality behind the analytical tests, the validation of the data, and the authoritative standards that govern the certification of this critical reference material.
The Anatomy of a Certificate of Analysis: The Three Pillars of Confidence
A Certificate of Analysis for a reference standard like this compound is more than a data sheet; it is a declaration of quality built upon a foundation of rigorous, orthogonal analytical testing. We can conceptualize this foundation as resting on three essential pillars: Identity, Purity, and Potency. Each pillar answers a fundamental question, and together they provide the comprehensive characterization required for its intended use.
Caption: Logical relationship between the core pillars of a CoA.
Pillar 1: Identity Confirmation
The first and most fundamental requirement is to unequivocally confirm that the material is, in fact, this compound. This is not a trivial step; it validates the synthetic pathway and ensures that no structural isomers or incorrect products are present. Two powerful spectroscopic techniques are employed for this purpose.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass with extreme accuracy, allowing for the calculation of a molecular formula that corresponds to the expected structure (C₂₆H₂₈D₆N₂O₅·HCl).[6][7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, ¹H-NMR (Proton NMR) provides a detailed map of the molecule's structure. It gives information about the number of different types of protons, their connectivity, and their chemical environment. The resulting spectrum is a unique fingerprint of the molecule. For a deuterium-labeled compound, the absence of signals at the positions where deuterium atoms have replaced protons provides direct evidence of successful labeling.
Pillar 2: Comprehensive Purity Assessment
Purity is not a single value but a two-part assessment for a stable isotope-labeled standard. Both chemical and isotopic purity are critical for the standard's performance.
-
Chemical Purity: This assessment quantifies the presence of any impurities that are not N-Desmethyl Ivabradine, such as starting materials, by-products from the synthesis, or degradation products.[10] The primary technique for this is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[11][12] These methods are highly effective at separating the main compound from even trace-level impurities.[11] The purity is typically expressed as a percentage, often calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Isotopic Purity (or Isotopic Enrichment): This is a critical parameter unique to labeled compounds. It defines the percentage of the material that is the desired D6 isotopologue compared to other isotopic variants (D0, D1, D2, D3, D4, D5).[13][14] Low isotopic purity can cause interference with the measurement of the unlabeled analyte in a sample.[13] This is determined using high-resolution mass spectrometry, which can resolve the small mass differences between the different deuterated species.[15][16]
Pillar 3: Potency (Content or Assay)
While purity tells us what percentage of the material is the compound of interest, potency (or content) tells us the absolute amount of the compound in the weighed solid, accounting for non-volatile impurities like residual solvents and water. For a reference standard, this value must be known with a high degree of accuracy.
-
Quantitative NMR (qNMR): This has emerged as a powerful primary method for determining potency.[17][18] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19][20] By co-dissolving a precisely weighed amount of the this compound with a precisely weighed amount of a certified internal standard of known purity, the potency of the analyte can be calculated directly from the integral ratios of their respective signals.[18][19] This method is highly valued by pharmacopeias and metrology institutes because it provides a direct measurement traceable to the International System of Units (SI) without needing a specific reference standard of the analyte itself.[18][19]
Detailed Experimental Protocols and Methodologies
As a self-validating system, the protocols used to generate the CoA data must be robust, specific, and well-documented. Below are representative methodologies for the key analytical tests.
Overall Characterization Workflow
The certification of a new batch of this compound follows a structured workflow to ensure all aspects of quality are assessed before the CoA is issued.
Caption: High-level workflow for reference standard certification.
Protocol 1: Chemical Purity by HPLC
-
Objective: To separate and quantify any chemically distinct impurities from the main this compound peak.
-
Causality: Chromatography is the ideal choice for separating molecules based on their physicochemical properties (e.g., polarity). A gradient elution method is chosen to ensure that both highly polar and non-polar impurities can be detected within a single analytical run.[21][22] UV detection is appropriate as the molecule contains chromophores.
-
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is typically used for this class of compounds.[23]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 287 nm.[21]
-
Sample Preparation: Accurately weigh and dissolve the material in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks detected. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Protocol 2: Identity and Isotopic Purity by LC-HRMS
-
Objective: To confirm the exact mass of the molecule and determine the distribution of its isotopologues (D0 to D6).
-
Causality: High-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap) is essential because it provides the mass accuracy needed to confirm the elemental composition and the resolving power to separate the closely spaced isotopic peaks.[15][16] Coupling with LC ensures that the mass spectrum is acquired on the purified peak, free from interference from any co-eluting impurities.[16]
-
Methodology:
-
System: An LC system coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: A rapid isocratic or gradient method similar to the purity method can be used to introduce the sample.
-
MS Acquisition Mode: Positive ion mode (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Analysis (Identity):
-
Extract the mass spectrum from the apex of the main chromatographic peak.
-
Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Compare the measured mass to the theoretical exact mass of C₂₆H₂₉D₆N₂O₅⁺. The mass error should be less than 5 ppm.
-
-
Data Analysis (Isotopic Purity):
-
From the high-resolution spectrum, identify the peaks corresponding to the [M+H]⁺ ions for each isotopologue (D0, D1...D6).
-
Integrate the intensity of each isotopic peak.
-
Calculate the Isotopic Purity as: (Intensity of D6 Peak / Sum of Intensities of D0 to D6 Peaks) * 100%.
-
-
Protocol 3: Potency by Quantitative NMR (qNMR)
-
Objective: To determine the absolute content (%w/w) of this compound in the material.
-
Causality: qNMR is a primary ratio method, meaning the signal is directly proportional to the number of moles of the substance, allowing for quantification against an unrelated internal standard of known purity.[18][19] This avoids the need for a pre-certified standard of the same compound, which is often not available. Key parameters like a long relaxation delay (D1) are critical to ensure all protons fully relax between scans, which is essential for accurate integration.
-
Methodology:
-
Internal Standard (IS): Select a certified, stable, non-hygroscopic standard with known purity (e.g., Maleic Acid, Dimethyl Sulfone). The standard should have at least one sharp NMR signal that is well-resolved from the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into an NMR tube. Record the weight precisely.
-
Accurately weigh ~5 mg of the internal standard into the same NMR tube. Record the weight precisely.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both components.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and standard (typically 30-60 seconds to be safe).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (Int_A) and a signal from the internal standard (Int_IS).
-
-
Calculation: The potency (P_A) is calculated using the following equation: P_A [%] = (Int_A / N_A) * (N_IS / Int_IS) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS [%] Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity/Potency of the standard
-
Subscripts A and IS refer to the Analyte and Internal Standard, respectively.
-
-
Summarizing the Data: A Specimen Certificate of Analysis
The culmination of this rigorous analytical work is the Certificate of Analysis. The data should be presented clearly and concisely, allowing the end-user to quickly assess the quality of the material.
Specimen Certificate of Analysis: this compound
| Product Information | |
| Product Name | rac-N-Desmethyl Ivabradine-D6 (HCl Salt) |
| CAS Number | 1346600-74-5[6][9][24] |
| Molecular Formula | C₂₆H₂₈D₆N₂O₅ · HCl[6] |
| Molecular Weight | 497.06 g/mol [24][25] |
| Batch Number | XXX-YYYY |
| Appearance | White to Off-White Solid |
| Analytical Test | Method | Specification | Result |
| Identity (¹H-NMR) | ¹H-NMR Spectroscopy | Conforms to structure | Conforms |
| Identity (Mass) | LC-HRMS | [M+H]⁺ = 461.30 ± 5 ppm | 461.2985 (1.1 ppm error) |
| Chemical Purity | HPLC (287 nm) | ≥ 98.0% | 99.6% |
| Isotopic Purity (D6) | LC-HRMS | ≥ 98.0% | 99.1% |
| Deuterium Incorporation | LC-HRMS | ≥ 99% D atoms | > 99% |
| Potency (Assay) | qNMR | Report Value | 99.2% (w/w) |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |
| Residual Solvents | ¹H-NMR / GC-MS | Conforms to ICH limits | Conforms |
Conclusion
The Certificate of Analysis for this compound is a testament to the rigorous, multi-faceted analytical process required to qualify a high-purity stable isotope-labeled internal standard. It is not merely a collection of data points but a synthesized validation of the material's identity, purity, and potency. By employing orthogonal techniques—chromatography for separation, mass spectrometry for mass, and NMR for structure and absolute quantity—a comprehensive and trustworthy characterization is achieved. Understanding the "why" behind each test and the "how" of each protocol empowers researchers to use this critical tool with the highest degree of confidence, ensuring the accuracy and integrity of their bioanalytical data in the pursuit of safer and more effective medicines.
References
-
rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5 . Veeprho. Available from: [Link]
-
Ivabradine JensonR | EMA . European Union. Available from: [Link]
-
Ivabradine-impurities . Pharmaffiliates. Available from: [Link]
-
This compound | C26H35ClN2O5 | CID 71315778 . PubChem. Available from: [Link]
-
Ivabradine - StatPearls . NCBI Bookshelf. Available from: [Link]
-
N-Desmethyl Ivabradine-d6 Hydrochloride . Hexonsynth. Available from: [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing . LCGC International. Available from: [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS . Almac Group. Available from: [Link]
-
Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride . Brieflands. Available from: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass Laboratories Inc. Available from: [Link]
-
Ivabradine: Package Insert / Prescribing Information . Drugs.com. Available from: [Link]
-
Isotopic Purity Using LC-MS . ResolveMass Laboratories Inc. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide . ALWSCI. Available from: [Link]
-
A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION . PharmaTutor. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation . PharmTech. Available from: [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS . ResearchGate. Available from: [Link]
-
What is qNMR and why is it important? . Mestrelab Resources. Available from: [Link]
-
Ivabradine (Corlanor) for Heart Failure . NIH. Available from: [Link]
-
Internal Standards . RECIPE Chemicals + Instruments GmbH. Available from: [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS . Almac Group. Available from: [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity . NIH. Available from: [Link]
-
Quantitative NMR Spectroscopy . University of Cambridge. Available from: [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds . PubMed. Available from: [Link]
-
Pharmacokinetics changes of ivabradine and N-desmethylivabradine . Dovepress. Available from: [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI. Available from: [Link]
-
Stable Isotope-labeled Standards . Amerigo Scientific. Available from: [Link]
-
HPLC Applications in Pharmaceuticals . Mastelf. Available from: [Link]
-
Isotopic Labeling Services . Charles River Laboratories. Available from: [Link]
-
Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol . Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Annex 1 - Good pharmacopoeial practices . World Health Organization (WHO). Available from: [Link]
Sources
- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards - RECIPE Chemicals + Instruments GmbH [recipe.de]
- 5. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 6. veeprho.com [veeprho.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. mastelf.com [mastelf.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. almacgroup.com [almacgroup.com]
- 16. almacgroup.com [almacgroup.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 21. brieflands.com [brieflands.com]
- 22. pharmatutor.org [pharmatutor.org]
- 23. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hexonsynth.com [hexonsynth.com]
- 25. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide on the Safety and Handling of N-Desmethyl Ivabradine D6 HCl
Introduction
N-Desmethyl Ivabradine D6 Hydrochloride is a deuterated analog of N-Desmethyl Ivabradine, the primary active metabolite of Ivabradine.[][2] Ivabradine is a medication used for the symptomatic treatment of chronic stable angina pectoris.[][] The incorporation of six deuterium atoms (D6) in the N-Desmethyl metabolite makes it a valuable internal standard for pharmacokinetic and analytical studies, enabling precise quantification in biological matrices via mass spectrometry.[4]
The strategic substitution of hydrogen with deuterium, a stable isotope, imparts a greater mass to the molecule, which can alter its metabolic rate due to the kinetic isotope effect (KIE).[5][6] This effect stems from the stronger Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[5] While this property is advantageous for its use as an internal standard, it also necessitates specific handling and safety protocols to ensure the integrity of the compound and the safety of laboratory personnel.
This guide provides a comprehensive overview of the safety, handling, storage, and disposal of N-Desmethyl Ivabradine D6 HCl, tailored for researchers, scientists, and drug development professionals.
Compound Identification and Properties
| Property | Value |
| Chemical Name | 3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride[7] |
| Synonyms | N-Desmethyl Ivabradine D6 Hydrochloride, N-Demethylivabradine-d6 Hydrochloride[][][4] |
| CAS Number | 1346600-74-5[7][8] |
| Molecular Formula | C26H29D6ClN2O5[] |
| Molecular Weight | 497.06 g/mol [7][9] |
| Appearance | White to Beige Solid[] |
| Solubility | Soluble in Methanol (Slightly), Chloroform (Slightly)[2][] |
| Purity | ≥98%[][8] |
Hazard Identification and Classification
While specific toxicological properties of this compound have not been thoroughly investigated, the non-deuterated form, N-Desmethyl Ivabradine HCl, provides a basis for hazard assessment.[10]
GHS Classification (based on N-Desmethyl Ivabradine HCl):
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[11][12]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[11]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[11]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[11]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[12]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[12][13]
It is crucial to handle this compound as a potent pharmaceutical ingredient due to its relationship with an active drug metabolite.
Exposure Controls and Personal Protection
Given the potent nature of the parent compound and its metabolite, stringent exposure controls are mandatory. The Occupational Exposure Band (OEB) approach for potent compounds should be considered, likely falling into OEB 3 or 4, necessitating specific containment and personal protective equipment (PPE).[14]
Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood, a glove box, or a similar containment system to minimize inhalation exposure.[6][15]
-
Containment for Potent Compounds: For operations with a high risk of aerosol generation, such as weighing and dispensing, the use of containment technologies like flexible containment glove bags is recommended to lower exposure risk significantly.[16]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for handling this compound.[17]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a reusable half/full-facepiece respirator with P100/FFP3 filters.[17][18] | Recommended for handling potent compounds, especially when the risk of aerosolization is high.[16][17][19] A proper fit test is crucial for reusable respirators.[17] |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination.[17] |
| Eye and Face Protection | Safety Goggles or a Face Shield | To protect against splashes and dust.[6][18] |
| Body Protection | Disposable Coveralls and Lab Coat | Coveralls made from materials like Tyvek are recommended to protect against chemical splashes and dust.[17] A lab coat should be worn over personal clothing. |
| Foot Protection | Shoe Covers | To be worn over footwear to prevent the tracking of contaminants.[18] |
Safe Handling and Storage Protocols
General Handling
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[10][15]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[15]
-
No Eating, Drinking, or Smoking: These activities should be strictly prohibited in the handling area.[11][12]
-
Hygiene: Wash hands thoroughly after handling.[11]
Storage
The primary considerations for storing deuterated compounds are preventing isotopic dilution and chemical degradation.[5][20]
-
Temperature: Store the solid powder at -20°C for long-term stability (up to 3 years).[9] Solutions in solvent should be stored at -80°C for up to 1 year.[9] For short-term storage, refrigeration at 2-8°C with a desiccant is recommended.
-
Moisture Protection: The compound is potentially hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent H/D exchange with atmospheric moisture.[6][20]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[15]
Workflow for Handling and Preparation of Solutions
The following diagram outlines the recommended workflow for safely handling this compound and preparing solutions.
Caption: Logical relationships between compound properties, risks, and mitigation strategies.
References
-
BenchChem. (2025). Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds. 5
-
BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. 6
-
BenchChem. (2025). Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs). 17
-
BenchChem. (2025). Technical Support Center: Handling and Storing Deuterated Compounds. 20
-
TargetMol. N-Desmethyl Ivabradine-d6 HCl. 9
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. 18
-
PubChem. This compound. 7
-
3M US. Pharmaceutical Manufacturing PPE | Worker Health & Safety. 19
-
AIHA. Potent Pharmaceutical Compound Containment Case Study. 21
-
Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. 14
-
BOC Sciences. CAS 1346600-74-5 N-Desmethyl Ivabradine-[d6] Hydrochloride.
-
BOC Sciences. CAS 1346600-74-5 N-Desmethyl Ivabradine-[d6] Hydrochloride. 22
-
Veeprho. rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. 4
-
MedChemExpress. Ivabradine metabolite N-Demethyl Ivabradine hydrochloride-SDS. 11
-
DC Chemicals. N-desmethyl Ivabradine (hydrochloride)|MSDS. 12
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Link
-
Fisher Scientific. (2013). SAFETY DATA SHEET. 15
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. 23
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. 24
-
PMC. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. 25
-
Amazon S3. (2014). Ivabradine (hydrochloride) SAFETY DATA SHEET. 10
-
A Chemtek. This compound | 1346600-74-5. 8
-
Cayman Chemical. rac-N-desmethyl Ivabradine-d6 (hydrochloride) (CAS 2804269-05-2). 2
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS IVABRADINE HYDROCHLORIDE. 26
-
Simson Pharma Limited. N-Desmethyl Ivabradine-D6 Hydrochloride | CAS No- 1346600-74-5. Link
-
Cayman Chemical. (2024). Ivabradine (hydrochloride) - Safety Data Sheet. 13
Sources
- 2. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. achemtek.com [achemtek.com]
- 9. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. N-desmethyl Ivabradine (hydrochloride)|MSDS [dcchemicals.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 15. fishersci.com [fishersci.com]
- 16. aiha.org [aiha.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 19. 3m.com [3m.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. researchgate.net [researchgate.net]
- 24. chromservis.eu [chromservis.eu]
- 25. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cleanchemlab.com [cleanchemlab.com]
N-Desmethyl Ivabradine D6 HCl solubility data
An In-Depth Technical Guide to the Solubility of N-Desmethyl Ivabradine D6 HCl
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of N-Desmethyl Ivabradine D6 Hydrochloride (HCl). As a deuterated stable isotope-labeled internal standard, its precise and reliable use in quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS), is fundamentally dependent on a thorough understanding of its solubility. This document is intended for researchers, analytical scientists, and drug development professionals who utilize this standard in pharmacokinetic, metabolic, or other quantitative studies.
We will explore the theoretical underpinnings of solubility, the influence of deuterium labeling, present available data, and provide robust, field-tested protocols for determining solubility in your own laboratory settings.
Introduction: The Critical Role of Solubility for a Deuterated Standard
This compound is the stable isotope-labeled analogue of N-Desmethyl Ivabradine, the primary active metabolite of Ivabradine.[][] Ivabradine is a medication used for the symptomatic treatment of chronic stable angina pectoris.[3] In pharmacokinetic (PK) studies, deuterated standards are indispensable for achieving high accuracy and precision in LC-MS analysis.[4][5] They serve as internal references to correct for variations during sample preparation and analysis, such as extraction losses and matrix effects.[4]
The utility of any internal standard is predicated on its ability to be handled, stored, and introduced into an assay reproducibly. This begins with its solubility. An incomplete understanding of a standard's solubility can lead to:
-
Inaccurate Stock Solution Preparation: If the compound does not fully dissolve, the resulting stock concentration will be lower than intended, leading to systematic errors in quantification.
-
Precipitation Issues: The standard may precipitate out of solution upon storage or when diluted into different matrices (e.g., mobile phase, plasma), compromising assay integrity.
-
Poor Chromatographic Performance: Undissolved particulates can cause column clogging and erratic instrument performance.
This guide provides the foundational knowledge to mitigate these risks by characterizing and mastering the solubility of this compound.
Physicochemical Profile
Understanding the basic molecular properties is the first step in predicting and interpreting solubility behavior.
| Property | Value | Source |
| Chemical Name | 3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | [6] |
| Molecular Formula | C₂₆H₂₉D₆ClN₂O₅ | [] |
| Molecular Weight | 497.1 g/mol | [6][7] |
| CAS Number | 1346600-74-5 | [7] |
| Appearance | White to Beige Solid | [] |
The Theoretical Framework for Solubility
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
When discussing solubility, it is crucial to differentiate between two distinct concepts: thermodynamic and kinetic solubility.[8][9]
-
Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[9] It is a compound-intrinsic property under specific conditions (e.g., solvent, pH, temperature). This value is most relevant for understanding the absolute solubility limit and is typically determined using methods like the shake-flask technique over an extended period (24-72 hours).[10][11]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved first in a highly solubilizing organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[12] The resulting value is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[13] Kinetic solubility is frequently used in high-throughput screening during early drug discovery due to its speed.[10]
For preparing accurate, stable stock solutions of a reference standard, thermodynamic solubility is the more critical parameter.
Factors Influencing Solubility of an HCl Salt
Several factors govern the solubility of an ionizable compound like this compound.
-
pH and pKa: As the hydrochloride salt of a basic compound, its solubility is highly pH-dependent.[14] The parent drug, Ivabradine, has two basic functions with pKa values of 8.5 (amine) and 2.4 (amide).[3] At pH values below the primary pKa, the molecule will be protonated (ionized), which generally enhances its solubility in aqueous media.
-
Common Ion Effect: The presence of a common ion (in this case, Cl⁻) in the solvent can suppress the dissolution of a salt.[15] This is particularly relevant when attempting to dissolve an HCl salt in solutions containing chloride, such as hydrochloric acid or certain buffers, which may lead to lower solubility than in pure water.[16]
-
Impact of Deuterium Labeling: The substitution of hydrogen with deuterium creates a C-D bond that is stronger and slightly shorter than a C-H bond.[17] While primarily exploited to slow metabolism (the kinetic isotope effect), this change can also subtly alter physicochemical properties.[18][19] Studies have shown that deuteration can sometimes increase aqueous solubility due to changes in molecular interactions with water.[18] However, this effect is not universal and must be determined empirically.
Published and Inferred Solubility Data
Direct, quantitative solubility data for this compound is not extensively published. However, we can synthesize available information to guide our experimental approach.
| Compound | Solvent | Solubility | Type | Source |
| This compound | Chloroform | Slightly Soluble | Qualitative | [] |
| This compound | Methanol | Slightly Soluble | Qualitative | [] |
| Ivabradine HCl (Parent Drug) | Water | Freely Soluble | Qualitative | [20] |
| Ivabradine HCl (Parent Drug) | PBS (pH 7.2) | ~10 mg/mL | Quantitative | [21] |
| Ivabradine HCl (Parent Drug) | Ethanol | ~1 mg/mL | Quantitative | [21] |
| Ivabradine HCl (Parent Drug) | DMSO | ~20 mg/mL | Quantitative | [21] |
| Ivabradine HCl (Parent Drug) | Dimethyl Formamide | ~25 mg/mL | Quantitative | [21] |
| Ivabradine HCl (Parent Drug) | Aqueous Buffers (pH 1.1 - 8.5) | 7.8 - 38.9 mg/mL | Quantitative | [3] |
Expert Insight: The high aqueous solubility of the parent compound, Ivabradine HCl, across a physiological pH range is a strong indicator that this compound is also likely to exhibit good solubility in acidic to neutral aqueous buffers.[3][20] The qualitative data indicating slight solubility in methanol suggests it is a viable organic solvent for initial stock solution preparation, though DMSO is likely superior based on the parent drug data.[][21]
Experimental Protocols for Solubility Determination
To ensure the trustworthiness of your analytical standard, empirical determination of its solubility is paramount. The following protocols are self-validating systems for generating reliable data.
Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method, aligned with ICH and WHO guidelines, determines the true equilibrium solubility and is the gold standard for characterizing a reference standard.[11][22]
Objective: To determine the maximum stable concentration of this compound in various solvents at equilibrium.
Materials:
-
This compound
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control (37 ± 1 °C)
-
Microcentrifuge or filtration unit (e.g., 0.22 µm PVDF syringe filters)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV)
-
Solvents:
-
Deionized Water
-
pH 1.2 Buffer (e.g., 0.1 N HCl)
-
pH 4.5 Buffer (e.g., Acetate buffer)
-
pH 6.8 Buffer (e.g., Phosphate buffer)
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Step-by-Step Methodology:
-
Preparation: Label vials for each solvent condition, with at least three replicates per condition.[23]
-
Addition of Solute: Add an excess amount of this compound to each vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation.
-
Causality: Adding excess solid is critical to ensure that the solution reaches its maximum saturation point, which defines equilibrium solubility.
-
-
Addition of Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each corresponding vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 37 °C, to mimic physiological conditions).[11] Allow the samples to shake for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[22]
-
Causality: A prolonged equilibration period is necessary for the dissolution and precipitation rates to equalize, which is the definition of a saturated, equilibrium state.
-
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles.
-
Causality: This step is crucial to ensure that the sample being analyzed for concentration contains only the dissolved compound, not a suspension.
-
-
Sample Preparation for Analysis: Immediately after separation, carefully pipette a known aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., mobile phase) to a concentration within the calibrated range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, see Section 6) to determine the concentration.
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. Report the average and standard deviation for the replicates of each solvent.
Protocol 2: Kinetic Solubility via DMSO Precipitation Method
This high-throughput method is useful for a rapid assessment of solubility in aqueous buffers.
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer after being introduced from a DMSO stock.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
96-well microplate (UV-transparent if using a plate reader for detection).
-
Aqueous buffers (e.g., PBS at pH 7.4).
-
Multi-channel pipette or automated liquid handler.
-
Plate reader capable of measuring turbidity or a nephelometer.
Step-by-Step Methodology:
-
Plate Preparation: Add a known volume of the aqueous buffer (e.g., 198 µL) to the wells of the 96-well plate.
-
Compound Addition: Using a multi-channel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells. This creates a final DMSO concentration of ~1%.
-
Causality: Starting from a high-concentration organic stock and "crashing" it into an aqueous buffer creates a supersaturated state, allowing for the observation of precipitation. Keeping the final organic solvent concentration low minimizes its co-solvent effect.
-
-
Incubation & Observation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Detection of Precipitation: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal compared to a buffer-only control indicates precipitation.
-
Determination: The concentration at which precipitation is first observed is recorded as the kinetic solubility.
Analytical Method for Quantification
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a reliable and accessible technique for quantifying the dissolved concentration of this compound in solubility experiments.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds.[24] |
| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer (e.g., 25 mM, pH 6.0) | A common mobile phase for Ivabradine and its impurities, offering good peak shape.[24][25] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 287 nm | Ivabradine HCl has a λmax at 287 nm, which should be a suitable wavelength for the metabolite.[21] |
| Injection Volume | 10 µL | Standard volume to avoid peak distortion. |
| Column Temp. | 30-35 °C | Ensures reproducible retention times.[25] |
Validation: The method must be validated by creating a calibration curve with known concentrations of this compound to ensure linearity, accuracy, and precision.
Conclusion and Practical Recommendations
While direct quantitative solubility data for this compound is sparse, a strong scientific rationale can be built from the data of its parent compound and established physicochemical principles.
For the Bench Scientist:
-
Stock Solution Preparation: Based on the available data, DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., >20 mg/mL is likely achievable).[21] Methanol is a secondary option, though lower concentrations should be targeted initially.
-
Aqueous Solutions: The compound is expected to be highly soluble in aqueous buffers with acidic to neutral pH.[3][20] For applications requiring an aqueous solution, start with a buffer in the pH 4.5-6.8 range.
-
Verification is Key: Always perform your own solubility assessment using the protocols provided herein before committing a new lot of material to critical assays. This self-validation is a cornerstone of good scientific practice.
-
LC-MS Considerations: When using this standard in an LC-MS assay, ensure the final concentration in the sample, after all dilutions, is well below its solubility limit in the mobile phase to prevent in-system precipitation and ensure reproducibility.
By following this guide, researchers can confidently prepare and utilize this compound, ensuring the integrity and accuracy of their quantitative analytical data.
References
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- National Institutes of Health (NIH). (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which.
- PubMed. (2012).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Simson Pharma Limited. (n.d.). N-Desmethyl Ivabradine-D6 Hydrochloride.
- BOC Sciences. (n.d.). N-Desmethyl Ivabradine-[d6] Hydrochloride.
- U.S. Food and Drug Administration (FDA). (2015).
- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Veeprho. (n.d.). rac-N-Desmethyl Ivabradine-D6 (HCl Salt).
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- European Medicines Agency (EMA). (2016). Ivabradine JensonR.
- TargetMol. (n.d.). N-Desmethyl Ivabradine-d6 HCl.
- A Chemtek. (n.d.). This compound.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Pharmaguideline. (n.d.).
- Cayman Chemical. (n.d.). Ivabradine (hydrochloride)
- MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
- National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- MedChemExpress. (n.d.). Ivabradine metabolite N-Demethyl Ivabradine hydrochloride.
- Alfa Chemistry. (n.d.).
- National Institutes of Health (NIH). (n.d.). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets.
- SynZeal. (n.d.). N-Nitroso N-Desmethyl Ivabradine.
- European Medicines Agency (EMA). (2020).
- Drug Development & Delivery. (n.d.). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
- World Health Organiz
- Veeprho. (n.d.). N-Nitroso N-Desmethyl Ivabradine.
- Alfa Chemistry. (n.d.).
- National Institutes of Health (NIH). (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
- ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
- ResearchGate. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities.
- ACS Publications. (2010).
- ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. In red, isotopic enrichment....
- YouTube. (2025). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide.
- TSI Journals. (2011).
- ARTIS STANDARDS. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 1346600-74-5 N-Desmethyl Ivabradine-[d6] Hydrochloride.
Sources
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. achemtek.com [achemtek.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 15. rjpdft.com [rjpdft.com]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. who.int [who.int]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of N-Desmethyl Ivabradine D6 Hydrochloride
Abstract
N-Desmethyl Ivabradine D6 Hydrochloride is a stable isotope-labeled internal standard (SIL-IS) critical for the accurate quantification of N-desmethyl ivabradine, the primary active metabolite of the cardiovascular drug Ivabradine, in bioanalytical studies.[1][2] The integrity of this standard is paramount for generating reliable pharmacokinetic, toxicokinetic, and metabolic data. This guide provides a comprehensive, in-depth analysis of the factors governing the stability of N-Desmethyl Ivabradine D6 HCl and outlines field-proven protocols for its optimal storage and handling. We will explore the inherent chemical properties of the molecule, including its deuterated nature and hydrochloride salt form, and detail the causality behind best practices for mitigating degradation from thermal, hydrolytic, and photolytic stress.
Introduction: The Critical Role of a Stable Internal Standard
In modern drug development, liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantitative bioanalysis.[3][4] The accuracy of this technique hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[5] A Stable Isotope-Labeled (SIL) internal standard, such as this compound, is considered the ideal choice.[5][6] Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it co-elutes and experiences similar matrix effects and ionization efficiency, thereby providing the most accurate correction.[4][6]
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in designing an effective storage strategy.
| Property | Detail | Source(s) |
| Chemical Name | 3-[3-[[(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]amino]propyl-1,1,2,2,3,3-d6]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride | [1] |
| CAS Number | 2804269-05-2 (racemic), 1346600-74-5 | [1][7] |
| Molecular Formula | C₂₆H₂₈D₆N₂O₅ • HCl | [1] |
| Formula Weight | 497.1 g/mol | [1][8] |
| Appearance | Solid | [1][] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |
| Solubility | Soluble in Methanol | [1][8] |
| Parent Drug | Ivabradine | [10] |
Key Structural Considerations:
-
Hydrochloride Salt: The monohydrochloride form is utilized to enhance the aqueous solubility and stability of the free base.[11] However, this salt form can be hygroscopic (attract water), a critical factor for storage.[11]
-
Deuterium Labeling (D6): The six deuterium atoms are strategically placed on the propyl chain. This position is generally stable and not prone to back-exchange under typical physiological or chromatographic conditions.[12] However, extreme pH conditions should be avoided to eliminate any risk of D-H exchange.[12]
Core Stability Profile: Mitigating Degradation Pathways
The stability of this compound is influenced by three primary environmental factors: temperature, moisture (humidity), and light. Forced degradation studies on the parent drug, Ivabradine, have shown it is susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions.[13][14][15] These findings provide a strong basis for the stringent handling protocols recommended for its deuterated metabolite.
Thermal Stability
Core Principle: Chemical degradation is a kinetic process. Lowering the temperature slows the rate of these reactions, preserving the compound's integrity over time.
-
Recommended Storage (Solid): Long-term storage of the solid material is consistently recommended at -20°C .[1][16] At this temperature, the compound is stable for extended periods, with supplier data suggesting stability of at least 3 to 4 years.[1][7][16]
-
Shipping Conditions: While shipped at room temperature in the continental US, this is for short-term transit only.[1][16] Upon receipt, the compound must be immediately transferred to the recommended cold storage.
-
Stability in Solution: Stock solutions prepared in solvents like DMSO or methanol should be stored at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month) .[7][16]
Field Insight (Self-Validation): Avoid repeated freeze-thaw cycles. When preparing a stock solution, it is best practice to aliquot it into smaller, single-use volumes. This prevents the degradation that can be induced by repeatedly warming and cooling the entire stock, and also minimizes the introduction of atmospheric moisture into the primary container.
Hygroscopicity and Hydrolytic Stability
Core Principle: Hydrochloride salts are prone to absorbing moisture from the atmosphere. This absorbed water can act as a reactant, potentially leading to the hydrolysis of labile functional groups within the molecule.
-
The Threat: The parent drug, Ivabradine, is known to degrade via hydrolysis.[13][17] The presence of a lactam moiety in the structure of N-Desmethyl Ivabradine suggests a similar susceptibility.
-
Mitigation Strategy:
-
Store Tightly Sealed: Always keep the vial tightly closed when not in use.
-
Use a Desiccator: For optimal protection, store the primary vial inside a desiccator, even when in the -20°C freezer. This provides a moisture-free microenvironment.
-
Equilibrate Before Opening: Before opening a vial that has been stored at -20°C or -80°C, allow it to warm to room temperature in a desiccator for at least 20-30 minutes. This crucial step prevents atmospheric water from condensing onto the cold solid material, which would compromise its stability.
-
Caption: Decision workflow for handling this compound upon receipt.
Photostability
Core Principle: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical degradation reactions. Forced degradation studies confirm that Ivabradine is susceptible to photolysis.[14][15][18]
-
International Guideline: The standard for assessing photostability is the ICH Q1B guideline.[19][20][21] It recommends exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[19]
-
Practical Mitigation:
-
Store in the Dark: The primary vial should always be stored in its original box or in a dark location within the freezer.
-
Use Amber Vials: When preparing stock or working solutions, always use amber glass vials or opaque polypropylene tubes to protect the contents from ambient light.
-
Minimize Benchtop Exposure: During sample preparation, minimize the time that solutions are exposed to overhead laboratory lighting.
-
Caption: Key environmental stressors leading to the degradation of the compound.
Recommended Experimental Protocols
Adherence to rigorous protocols is essential for maintaining the integrity of this critical reagent.
Protocol: Long-Term Storage of Solid Material
-
Receipt: Upon receipt, visually inspect the container for damage. Note the shipping conditions.
-
Log Entry: Record the compound details (Name, Lot #, CAS #, Date Received) in the lab's chemical inventory system.
-
Transfer: Immediately place the sealed vial into a labeled secondary container (e.g., a small box).
-
Desiccation: Place the secondary container into a laboratory desiccator containing fresh desiccant.
-
Storage: Place the entire desiccator into a monitored -20°C freezer.
Protocol: Preparation and Storage of Stock Solutions
-
Equilibration: Retrieve the vial from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. Do not open the vial while it is cold.
-
Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of solid material.
-
Solubilization: Add the appropriate volume of a suitable solvent (e.g., HPLC-grade Methanol or DMSO) to achieve the target concentration (e.g., 1 mg/mL). Ensure complete dissolution by vortexing.
-
Validation (Trustworthiness Step): Perform an initial LC-MS injection of the freshly prepared stock solution to confirm its identity, purity, and response. This serves as the T=0 baseline for any future stability checks.
-
Aliquoting: Immediately dispense the stock solution into single-use, clearly labeled amber glass or opaque polypropylene autosampler vials.
-
Storage: Store the aliquots in a labeled box at -80°C for long-term storage or -20°C for short-term storage.
Summary of Best Practices & Conclusion
| Parameter | Recommended Condition | Rationale |
| Solid Storage | -20°C, in a desiccator, protected from light | Minimizes thermal degradation, prevents moisture uptake, and avoids photolysis.[1][16] |
| Solution Storage | -80°C (long-term) or -20°C (short-term), in aliquots | Prevents degradation in solution and avoids damage from repeated freeze-thaw cycles.[7] |
| Handling | Equilibrate to RT before opening, use amber vials | Prevents condensation of atmospheric moisture and protects from light. |
| Solvents | High-purity, HPLC-grade (e.g., Methanol, DMSO) | Ensures no reactive impurities are introduced. |
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
ICH guideline Q1B for photostability testing: aspects and directions for use. Aman W, Thoma K. Pharmazie. 2003 Dec;58(12):877-80. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Stokvis E, Rosing H, Beijnen JH. Rapid Commun Mass Spectrom. 2005;19(3):401-7. [Link]
-
Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Patel PN, et al. J Pharm Biomed Anal. 2016 Jan 5;117:429-37. [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Sobańska K, et al. Molecules. 2016 May 4;21(5):593. [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]
- 8. rac-N-desmethyl Ivabradine-d6 (hydrochloride) | CAS 2804269-05-2 | Cayman Chemical | Biomol.com [biomol.com]
- 10. N-Desmethyl Ivabradine-D6 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 11. pharmaoffer.com [pharmaoffer.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Methodological & Application
Application Note: Quantitative Bioanalysis of Ivabradine in Human Plasma using N-Desmethyl Ivabradine D6 HCl as an Internal Standard
Abstract & Introduction
Ivabradine is a heart rate-lowering agent used for the symptomatic management of stable angina and heart failure.[1] Accurate quantification of Ivabradine in biological matrices is critical for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies. Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4][5] Its major active metabolite is the N-desmethylated derivative (S 18982), which has similar pharmacological activity and circulates at approximately 40% of the parent drug's concentration.[2][4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[6] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[7] Stable isotope-labeled (SIL) analogues of the analyte are considered the ideal choice for an IS.[8][9] They share nearly identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar extraction efficiencies and matrix effects, but are distinguishable by their mass-to-charge ratio (m/z).[9]
This application note details a robust, validated LC-MS/MS method for the quantification of Ivabradine in human plasma. The method employs N-Desmethyl Ivabradine D6 HCl, a deuterium-labeled analogue of Ivabradine's primary metabolite, as the internal standard.[10][11] While a deuterated version of the parent drug (Ivabradine-D6) is also available, using the deuterated metabolite provides an excellent alternative that tracks closely with the analyte of interest. This protocol is designed to meet the stringent requirements for bioanalytical method validation set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA).[6][12][13][14]
The Rationale for this compound as an Internal Standard
The selection of an internal standard is a cornerstone of quantitative mass spectrometry. An ideal IS mitigates potential errors from sample extraction, matrix effects, and instrument variability, thereby enhancing the accuracy and precision of the results.[7][15]
Why a Stable Isotope-Labeled (SIL) Standard? SIL standards, such as those labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are the preferred choice for LC-MS/MS.[8] Their key advantage is their chemical and physical similarity to the unlabeled analyte.[9] This ensures they behave almost identically during:
-
Sample Preparation: Any loss of analyte during extraction or handling is mirrored by a proportional loss of the IS.
-
Chromatography: The SIL standard co-elutes with the analyte, ensuring both are subjected to the same matrix effects at the same time.
-
Ionization: Both the analyte and the IS experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[15]
This compound is a deuterated form of Ivabradine's main metabolite.[10][16] Its structural similarity to Ivabradine makes it an excellent internal standard. The six deuterium atoms provide a sufficient mass shift (typically +6 Da) to prevent isotopic crosstalk with the analyte while maintaining nearly identical chromatographic retention times and ionization efficiencies.
Experimental Protocol
This protocol provides a validated method for the determination of Ivabradine in human plasma. All procedures must be performed in accordance with laboratory safety guidelines and regulatory standards.[13]
Materials and Reagents
-
Analytes: Ivabradine HCl (Reference Standard), this compound (Internal Standard)
-
Plasma: Drug-free human plasma (K2-EDTA as anticoagulant) from at least six unique sources for validation.[12]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (reagent grade), Ultrapure Water.
-
Equipment: Calibrated analytical balance, volumetric flasks, pipettes, vortex mixer, refrigerated centrifuge, LC-MS/MS system (e.g., Triple Quadrupole).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Ivabradine HCl and this compound into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL primary stock solutions. Store at 2-8°C.
-
-
Working Solutions:
-
Prepare a series of Ivabradine working solutions by serially diluting the primary stock with 50:50 (v/v) Methanol:Water. These will be used to spike calibration curve (CC) and quality control (QC) samples.
-
Prepare an Internal Standard (IS) working solution at a concentration of 50 ng/mL by diluting the IS primary stock with 50:50 (v/v) Methanol:Water.
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[17]
Caption: Protein Precipitation Workflow for Ivabradine Analysis.
Step-by-Step Protocol:
-
Aliquot 100 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 50 ng/mL IS working solution to all tubes except the double blank (blank matrix without IS).
-
Vortex briefly (5 seconds).
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.[18]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting parameters and may require optimization for specific instrumentation.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold 1 min, return to 10% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ivabradine: m/z 469.3 → 264.2 (Quantifier), 469.3 → 177.1 (Qualifier) IS (N-Desmethyl-D6): m/z 461.3 → 264.2 |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
Note: MRM transitions should be optimized empirically on the specific instrument used.
Method Validation & Performance Characteristics
A full method validation must be performed according to regulatory guidelines (e.g., FDA M10) to ensure the method is fit for purpose.[13][19] Key validation parameters include selectivity, accuracy, precision, calibration curve, sensitivity, and stability.[12][14]
Caption: Core Pillars of Bioanalytical Method Validation.
Calibration Curve and Linearity
The calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Calibration Range | Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ) | 0.1 ng/mL to 100 ng/mL |
| Regression Model | Weighted (1/x or 1/x²) linear regression | y = mx + c |
| Correlation Coeff. (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Standards | ±15% of nominal concentration (±20% at LLOQ) | Within acceptance limits |
Accuracy and Precision
Accuracy (%Bias) and precision (%CV, Coefficient of Variation) are assessed by analyzing QC samples at multiple concentration levels (Low, Mid, High) in replicate (n=5) across several days.[6]
| QC Level | Parameter | Acceptance Criteria (FDA)[6] | Expected Performance |
| LLOQ QC | Intra-day Precision (%CV) | ≤ 20% | < 15% |
| Intra-day Accuracy (%Bias) | Within ±20% | < ±10% | |
| Inter-day Precision (%CV) | ≤ 20% | < 15% | |
| Inter-day Accuracy (%Bias) | Within ±20% | < ±10% | |
| Low, Mid, High QC | Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Intra-day Accuracy (%Bias) | Within ±15% | < ±8% | |
| Inter-day Precision (%CV) | ≤ 15% | < 10% | |
| Inter-day Accuracy (%Bias) | Within ±15% | < ±8% |
Conclusion
This application note presents a reliable and robust LC-MS/MS method for the quantification of Ivabradine in human plasma. The use of this compound as a stable isotope-labeled internal standard is critical for correcting analytical variability, thereby ensuring high accuracy and precision.[8][10] The described protein precipitation procedure is straightforward and efficient, and the chromatographic conditions provide excellent separation and sensitivity. This method is suitable for pharmacokinetic and clinical research applications and can be fully validated to meet global regulatory standards.[13]
References
-
rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. Veeprho. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. Available at: [Link]
-
N-Desmethyl Ivabradine Hydrochloride. Acanthus Research. Available at: [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
Cocco, G. & Shivalkar, B. (2022). Ivabradine. StatPearls. Available at: [Link]
-
Ivabradine. Wikipedia. Available at: [Link]
-
Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. International Journal of Clinical and Experimental Medicine. Available at: [Link]
-
Steuer, A. E. (2023). Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS. University of Zurich. Available at: [Link]
-
Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Available at: [Link]
-
An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure. Taylor & Francis Online. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]
-
Use of Stable Isotope Internal Standards for Trace Organic Analysis. LGC Standards. Available at: [Link]
-
Ivabradine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]
-
Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. PubMed. Available at: [Link]
Sources
- 1. Ivabradine - Wikipedia [en.wikipedia.org]
- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. tandfonline.com [tandfonline.com]
- 5. drugs.com [drugs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. veeprho.com [veeprho.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Desmethyl Ivabradine Hydrochloride - Acanthus Research [acanthusresearch.com]
- 17. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. hhs.gov [hhs.gov]
Introduction: The Critical Role of Internal Standards in Bioanalysis
An Application Note on the Quantitative Analysis of N-Desmethyl Ivabradine in Biological Matrices using N-Desmethyl Ivabradine D6 HCl as an Internal Standard by LC-MS/MS
The quantification of drug metabolites is a cornerstone of pharmacokinetic and drug metabolism studies. N-desmethyl ivabradine is the primary active metabolite of Ivabradine, a medication used for the symptomatic treatment of heart failure and stable angina pectoris.[1] Accurate measurement of its concentration in biological matrices such as plasma is crucial for understanding the drug's efficacy and safety profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[2][3]
However, the accuracy and precision of LC-MS/MS quantification can be influenced by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response.[4][5] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard closely mimics the physicochemical properties of the analyte.[4] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry because they share a near-identical chemical structure, and thus exhibit similar extraction recovery, chromatographic retention, and ionization efficiency to the analyte.[6][7][8]
This application note provides a detailed protocol for the quantification of N-desmethyl ivabradine in human plasma using N-Desmethyl Ivabradine D6 Hydrochloride (HCl) as a stable isotope-labeled internal standard. This compound is a deuterated analog of the analyte, making it an excellent choice for ensuring the reliability and robustness of the bioanalytical method.[9][]
Principle of the Method
This method employs a stable isotope dilution strategy coupled with LC-MS/MS for the sensitive and selective quantification of N-desmethyl ivabradine. A known concentration of this compound is spiked into plasma samples at the beginning of the sample preparation process.[5] Both the analyte and the SIL internal standard are then co-extracted from the biological matrix. Following chromatographic separation, the compounds are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the unknown sample by referencing a calibration curve. Because the analyte and the internal standard are affected similarly by experimental variations, this ratio remains constant, leading to highly accurate and precise measurements.[5][8]
Experimental Protocol
This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation. Adherence to regulatory guidelines, such as those from the FDA and EMA, is essential for method validation.[11][12][13][14]
Materials and Reagents
-
Analytes: N-desmethyl ivabradine reference standard.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desmethyl ivabradine and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the N-desmethyl ivabradine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[17][18]
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Spike 10 µL of the N-desmethyl ivabradine working solutions into the corresponding calibration and QC tubes. For unknown samples, add 10 µL of the diluent.
-
Add 20 µL of the this compound working solution to all tubes (except for blank matrix samples). The early addition of the IS is crucial to compensate for variability in the subsequent steps.[5]
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like ivabradine and its metabolites.[18][19] |
| Mobile Phase A | 0.1% Formic acid in Water | Acidifying the mobile phase promotes protonation of the analytes, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good chromatographic resolution. |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. | A gradient elution allows for efficient separation of the analyte from matrix components and ensures a sharp peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume helps to minimize matrix effects and maintain peak shape. |
Mass Spectrometry (MS) Parameters:
The analytes are detected using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
| Parameter | Analyte: N-desmethyl ivabradine | IS: this compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion [M+H]⁺ (m/z) | 455.2 | 461.3 |
| Product Ion (m/z) | 262.2 or 177.2 | 262.2 or 177.2 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
Rationale for MRM transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. The D6 labeling in the internal standard results in a 6 Da mass shift in the precursor ion.[20] The product ions are generated by fragmentation in the collision cell. Published methods for N-desmethyl ivabradine often use transitions like m/z 455.2 → 262.2 or 455.2 → 177.2.[19][21][22] Since the deuterium atoms are on the propyl chain, fragmentation patterns leading to product ions that do not contain this chain will result in the same product ion m/z for both the analyte and the IS, which is an acceptable practice. Optimization of collision energy is crucial to maximize the signal for each transition.
Data Analysis and Method Validation
The concentration of N-desmethyl ivabradine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
The method should be fully validated according to the latest guidelines from regulatory bodies like the FDA and EMA.[11][13][14][23] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%Bias) evaluated at multiple QC levels (LQC, MQC, HQC).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by matrix components.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in the final extract.
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical protocol.
Caption: Bioanalytical workflow for N-desmethyl ivabradine quantification.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of N-desmethyl ivabradine in biological matrices by LC-MS/MS. This approach effectively compensates for analytical variability, ensuring high accuracy and precision, which is essential for regulated bioanalysis in drug development. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists, emphasizing the importance of proper method validation to ensure data integrity.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Caliper. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. [Link]
-
Reddy, T. M., & Kumar, T. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Veeprho. (n.d.). rac-N-Desmethyl Ivabradine-D6 (HCl Salt). [Link]
-
François-Bouchard, M., Simonin, G., Bossant, M. J., & Boursier-Neyret, C. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 745(2), 261–269. [Link]
-
ResearchGate. (n.d.). High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies. [Link]
-
Zhang, Q., Ruan, Z. R., Chen, Y. L., & Li, J. (2016). Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. Analytical Methods, 8(15), 3123–3131. [Link]
-
D'Arienzo, C. J., Auchere, D., & Le Bizec, B. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 11(4), 241–245. [Link]
-
Lu, C., Jia, Y., Yang, J., Jin, X., Song, Y., Liu, W., Ding, Y., Sun, X., & Wen, A. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Acta pharmaceutica Sinica. B, 2(2), 205–212. [Link]
-
Munnangi, E., V.V. Institute of Pharmaceutical Sciences, & Acharya Nagarjuna University. (2022). Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. Vascular, 30(6), 1167-1176. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Rezk, M. R., Badr, K. A., & Abdel-Ghany, M. F. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. Biomedical chromatography, 27(12), 1603–1608. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. [Link]
-
ProQuest. (n.d.). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. [Link]
-
ResearchGate. (n.d.). Mass spectra of the analytes. (A) full scan mass spectrum of ivabradine. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2016). Ivabradine JensonR. [Link]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]
-
Ravi, V. B., & Ponneri, V. (n.d.). A Novel LC-MS/MS Method for Simultaneous Determination of Ivabradine and its Active Metabolite N-Desmethyl Ivabradine in Human Plasma. ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Li, P., Wang, Y., Wang, Y., Tang, Y., & Fawcett, J. P. (2014). [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma]. Se pu = Chinese journal of chromatography, 32(11), 1221–1226. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices - ProQuest [proquest.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. veeprho.com [veeprho.com]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]
- 16. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. sphinxsai.com [sphinxsai.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Application Note: A Robust Bioanalytical Method for the Quantification of N-Desmethyl Ivabradine in Plasma Using N-Desmethyl Ivabradine D6 HCl as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolite Quantification in Pharmacokinetics
Ivabradine is a heart rate-lowering agent prescribed for the treatment of chronic heart failure and stable angina pectoris.[1][2] Following administration, ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] The main active metabolite formed is N-desmethyl ivabradine (also known as S 18982), which is equipotent to the parent drug and circulates at approximately 40% of the concentration of ivabradine.[3][4] Given its significant concentration and pharmacological activity, the accurate quantification of N-desmethyl ivabradine is paramount for a comprehensive understanding of the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of ivabradine.
Pharmacokinetic studies are fundamental to drug development, providing critical data on absorption, distribution, metabolism, and excretion (ADME). A key challenge in these studies, particularly in complex biological matrices like plasma, is achieving analytical accuracy and precision.[5] Matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte, can lead to significant variability and inaccuracy in quantification.[5][6]
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] A SIL-IS, such as N-Desmethyl Ivabradine D6 Hydrochloride, is the ideal internal standard for quantifying N-Desmethyl Ivabradine.[10][] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction variability and matrix effects.[6][8] The deuterium (D6) label makes it mass-distinct, allowing the mass spectrometer to differentiate it from the unlabeled analyte. This ensures that the ratio of the analyte's response to the internal standard's response remains constant, correcting for variations and leading to highly reliable and reproducible data.[7]
This application note provides a detailed, field-proven protocol for the quantitative analysis of N-desmethyl ivabradine in human plasma using N-Desmethyl Ivabradine D6 HCl as the internal standard, employing LC-MS/MS. The methodologies described are grounded in regulatory expectations for bioanalytical method validation.[12][13][14]
The Principle of Stable Isotope Dilution LC-MS/MS
The core of this method is the principle of stable isotope dilution. A known, fixed concentration of the SIL-IS (this compound) is added to all samples, including calibration standards, quality controls, and unknown study samples, at the very beginning of the sample preparation process.[8] During sample extraction and analysis, any loss of analyte due to incomplete recovery or any signal suppression/enhancement due to matrix effects will be mirrored by the SIL-IS.[6] The mass spectrometer measures the peak area response for both the analyte and the SIL-IS. The final concentration is determined from the ratio of these peak areas, which effectively cancels out analytical variability, ensuring a robust and accurate measurement.[7]
Caption: Workflow illustrating the role of the SIL-Internal Standard.
Materials and Methods
Reagents and Materials
-
Analytical Standards: N-Desmethyl Ivabradine, this compound
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid (≥98%), Ammonium acetate.
-
Biological Matrix: Drug-free, pooled human plasma (K2 EDTA).
-
Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher).
Protocol: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of N-Desmethyl Ivabradine and this compound. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL). This concentration should be consistent across all samples.
Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Aliquot Samples: Label microcentrifuge tubes. Pipette 50 µL of study sample, CC, or QC plasma into the appropriate tube.
-
Add Internal Standard: To each tube, add 150 µL of the IS working solution in methanol. The high concentration of organic solvent serves to both deliver the IS and precipitate the plasma proteins.
-
Vortex: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Step-by-step protein precipitation workflow.
Instrumentation: Optimized LC-MS/MS Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent reversed-phase retention and separation for molecules of this polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical UPLC/HPLC systems providing good efficiency. |
| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate | A gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of late-eluting matrix components. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing potential matrix overload on the column. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | N-Desmethyl Ivabradine contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | See Table 2 below | Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation. |
| Source Temp. | ~500 °C | Optimized for efficient desolvation of the mobile phase. |
Table 2: Example MRM Transitions for Mass Spectrometry
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desmethyl Ivabradine | 455.2 | 262.2 | Optimized value (e.g., 25-35) |
| N-Desmethyl Ivabradine D6 | 461.2 | 262.2 | Optimized value (e.g., 25-35) |
| Note: The exact m/z values and collision energies must be optimized empirically on the specific mass spectrometer being used. The D6 label adds ~6 Da to the precursor mass. The product ion can remain the same if the fragmentation does not involve the labeled part of the molecule.[2] |
Bioanalytical Method Validation (BMV)
To ensure the reliability of the data for pharmacokinetic studies, the method must be validated according to regulatory guidelines from agencies like the FDA.[12][15][16] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations (low, medium, high) in replicate on several different days.
-
Calibration Curve: Demonstrating the linear relationship between concentration and instrument response over the expected physiological range.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte. The SIL-IS is critical for correcting this.[7]
-
Stability: Ensuring the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).
Data Interpretation and Application
The validated method can be applied to analyze plasma samples collected at various time points after the administration of ivabradine. The resulting concentration-time data are used to calculate key pharmacokinetic parameters.
Table 3: Key Pharmacokinetic Parameters Derivable from This Method
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption and formation of the metabolite. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption and metabolism. |
| AUC (0-t) | Area under the concentration-time curve from time 0 to the last measurable point | Represents the total exposure to the metabolite over the measured time period. |
| t½ | Elimination half-life | Describes the rate at which the metabolite is cleared from the body. |
These parameters are essential for building a complete pharmacokinetic model of ivabradine and its active metabolite, informing dosing regimens, and evaluating potential drug-drug interactions.[2]
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of the active metabolite N-desmethyl ivabradine in plasma.[5][10] The LC-MS/MS method detailed in this note, when fully validated, provides a robust and reliable tool for researchers in drug development. This approach ensures data integrity, which is the cornerstone of any successful pharmacokinetic study, ultimately contributing to a safer and more effective therapeutic use of ivabradine.
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Ivabradine: Package Insert / Prescribing Information. Drugs.com. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]
-
Pharmacology of Ivabradine. (2024). YouTube. [Link]
-
USFDA guidelines for bioanalytical method validation. (Presentation). SlideShare. [Link]
-
Tardif, J. C., et al. (2013). An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure. Taylor & Francis Online. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Ivabradine. (2023). StatPearls - NCBI Bookshelf. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
Schwarz, D., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [Link]
-
Xu, K., et al. (2010). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. NIH National Library of Medicine. [Link]
-
rac-N-Desmethyl Ivabradine-D6 (HCl Salt). Veeprho. [Link]
-
Lu, C., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]
-
Zhang, H., et al. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. International Journal of Clinical and Experimental Medicine. [Link]
-
A Novel LC-MS/MS Method for Simultaneous Determination of Ivabradine and its Active Metabolite N-Desmethyl Ivabradine in Human Plasma. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. e-century.us [e-century.us]
- 3. drugs.com [drugs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. scispace.com [scispace.com]
- 10. veeprho.com [veeprho.com]
- 12. fda.gov [fda.gov]
- 13. moh.gov.bw [moh.gov.bw]
- 14. fda.gov [fda.gov]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for N-Desmethyl Ivabradine D6 HCl in Metabolic Research
This technical guide provides a comprehensive overview and detailed protocols for the application of N-Desmethyl Ivabradine D6 Hydrochloride (HCl) in metabolic research. It is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies. This document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard
N-Desmethyl Ivabradine is the principal and pharmacologically active metabolite of Ivabradine, a heart rate-lowering agent used in the treatment of stable angina and chronic heart failure.[1][2][3] Accurate quantification of this metabolite in biological matrices is paramount for understanding the parent drug's metabolic profile, assessing drug-drug interactions, and fulfilling regulatory requirements for drug approval.
N-Desmethyl Ivabradine D6 HCl is the deuterium-labeled analogue of the N-desmethyl metabolite.[4][][] Its utility in metabolic research, particularly in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is rooted in its function as an ideal internal standard (IS). The six deuterium atoms increase its mass by six Daltons, making it distinguishable from the endogenous metabolite by the mass spectrometer.[7][8] However, its chemical and physical properties are nearly identical to the analyte, a principle that is fundamental to achieving analytical accuracy.[7][9][10]
The use of a stable isotope-labeled internal standard (SIL-IS) like N-Desmethyl Ivabradine D6 is considered the gold standard in bioanalysis.[7] It effectively compensates for variability that can be introduced during every stage of the analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer source.[11][12] This compensation for matrix effects (ion suppression or enhancement) is crucial for generating reliable data from complex biological samples like plasma, urine, or tissue homogenates.[7][11]
Scientific Foundation: Mechanism of Action and Metabolic Pathway
Mechanism of Action of Ivabradine
Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (I_f_) in the sinoatrial (SA) node of the heart.[1][13] This current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key regulator of cardiac pacemaker activity.[3][13] By blocking this channel, Ivabradine reduces the pacemaker firing rate, leading to a dose-dependent decrease in heart rate without affecting myocardial contractility or ventricular repolarization.[1][13]
Metabolic Conversion to N-Desmethyl Ivabradine
Ivabradine undergoes extensive metabolism, primarily in the liver and intestines, mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] The primary metabolic pathway is N-demethylation, which results in the formation of its major active metabolite, N-desmethyl ivabradine (also known as S-18982).[1][2] This metabolite is equipotent to the parent drug and circulates at approximately 40% of the concentration of ivabradine, contributing significantly to the overall pharmacological effect.[1][2]
The diagram below illustrates this critical metabolic transformation.
Caption: Metabolic pathway of Ivabradine to N-Desmethyl Ivabradine via CYP3A4.
Application Protocol: Quantitative Bioanalysis of N-Desmethyl Ivabradine in Human Plasma
This section provides a detailed protocol for the quantification of N-Desmethyl Ivabradine in human plasma using LC-MS/MS. The methodology is synthesized from established practices and aligns with regulatory expectations for bioanalytical method validation as outlined by the FDA.[14][15]
Materials and Reagents
| Material/Reagent | Recommended Grade/Source |
| N-Desmethyl Ivabradine | Reference Standard (≥98% purity) |
| This compound | Internal Standard (≥98% purity, ≥99% isotopic purity)[16] |
| Human Plasma (K2EDTA) | Pooled, screened, and certified |
| Methanol | LC-MS Grade |
| Acetonitrile | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium Acetate | Analytical Grade |
| Water | Deionized, 18.2 MΩ·cm |
| Solid Phase Extraction (SPE) Cartridges | e.g., Oasis HLB or equivalent |
Preparation of Solutions
Rationale: Accurate preparation of stock and working solutions is the foundation of a reliable calibration curve. Using a SIL-IS requires the preparation of a separate working solution for consistent spiking into all samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of N-Desmethyl Ivabradine reference standard and this compound.
-
Dissolve each in a 1 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the N-Desmethyl Ivabradine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a separate working solution of this compound (e.g., at 100 ng/mL) in 50:50 methanol:water to be used as the internal standard spiking solution.
-
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: SPE is a robust technique for extracting the analyte and IS from the complex plasma matrix.[17] It removes proteins, salts, and phospholipids that can cause matrix effects and interfere with the analysis. The chosen sorbent (e.g., a hydrophilic-lipophilic balanced polymer) provides good retention for the target compounds.
-
Sample Aliquoting:
-
Thaw plasma samples, CS, and QCs at room temperature. Vortex gently.
-
Aliquot 100 µL of each sample into a 96-well plate or microcentrifuge tubes.
-
-
Internal Standard Spiking:
-
Add 25 µL of the N-Desmethyl Ivabradine D6 working solution to every sample, except for "blank" samples (which receive 25 µL of 50:50 methanol:water).
-
-
SPE Protocol:
-
Condition: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water.
-
Load: Load the pre-treated plasma samples onto the SPE plate.
-
Wash: Wash the wells with 500 µL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 500 µL of methanol into a clean collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 v/v Methanol:5 mM Ammonium Acetate with 0.2% Formic Acid).[18] Seal the plate and vortex.
-
Caption: Solid Phase Extraction (SPE) workflow for plasma sample clean-up.
LC-MS/MS Instrumentation and Conditions
Rationale: A C18 reversed-phase column is typically used for separating moderately polar compounds like Ivabradine and its metabolites.[18][19] Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis. The specific precursor-to-product ion transitions are unique to the analyte and IS, ensuring specificity.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[18] |
| Mobile Phase | A: 5 mM Ammonium Acetate with 0.2% Formic Acid in WaterB: Methanol[18] |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient depending on co-eluting interferences |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp | 35 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-Desmethyl Ivabradine: m/z 453 -> 177N-Desmethyl Ivabradine D6: m/z 459 -> 177 |
| Dwell Time | 100-200 ms |
| Key Voltages | Optimized for specific instrument (e.g., Capillary, Cone, Collision Energy) |
Note: The MRM transitions are based on the molecular weight of the unprotonated species. The precursor ion will be [M+H]+. N-Desmethyl Ivabradine MW is ~452.6 g/mol , D6 variant is ~458.6 g/mol .
Data Analysis and Method Validation
The concentration of N-Desmethyl Ivabradine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area). This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve, typically using a weighted (1/x² or 1/x) linear regression.
For the method to be considered trustworthy and suitable for regulatory submission, it must undergo full validation according to guidelines from bodies like the FDA or the International Council for Harmonisation (ICH).[14][20]
Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical, per FDA Guidance[14][15]) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assessed to ensure ion suppression/enhancement is consistent and corrected by the IS. |
| Recovery | Extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the active N-desmethyl metabolite of Ivabradine. Its use as a stable isotope-labeled internal standard in a validated LC-MS/MS method provides the high level of confidence required for pharmacokinetic and metabolic studies in drug development. The protocols and principles outlined in this guide provide a robust framework for researchers to generate high-quality, reproducible, and defensible bioanalytical data.
References
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. Available from: [Link]
-
Sheriff, S. S. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P&T, 2016. Available from: [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Drugs.com. Ivabradine: Package Insert / Prescribing Information / MOA. Available from: [Link]
-
KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. Available from: [Link]
-
The Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. June 2018. Available from: [Link]
-
Tariq, M. et al. Ivabradine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan. Available from: [Link]
-
Wikipedia. Ivabradine. Available from: [Link]
-
Dr. Najeeb Lectures. Pharmacology of Ivabradine. YouTube, 2024. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]
-
Ojembe, G. O. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 2014. Available from: [Link]
-
ResearchGate. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
ResearchGate. (PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Semantic Scholar. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. Available from: [Link]
-
PubMed. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. Available from: [Link]
-
ResearchGate. High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies. Available from: [Link]
-
Veeprho. rac-N-Desmethyl Ivabradine-D6 (HCl Salt). Available from: [Link]
Sources
- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. texilajournal.com [texilajournal.com]
- 13. Ivabradine - Wikipedia [en.wikipedia.org]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
Application Note: A Validated LC-MS/MS Protocol for the Bioanalysis of N-Desmethyl Ivabradine Using N-Desmethyl Ivabradine D6 HCl
Abstract
This application note provides a detailed, validated protocol for the quantitative analysis of N-Desmethyl Ivabradine, the primary active metabolite of Ivabradine, in human plasma. Leveraging the principle of stable isotope dilution, the method employs N-Desmethyl Ivabradine D6 HCl as an internal standard to ensure the highest degree of accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. We will elaborate on the rationale behind each step, from sample preparation to data analysis, grounded in established bioanalytical method validation guidelines from the FDA and EMA.
Introduction: The Rationale for a Stable Isotope Labeled Internal Standard
Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina and heart failure.[1][2] Its primary active metabolite, N-Desmethyl Ivabradine, contributes significantly to its pharmacological effect, making its accurate quantification in biological matrices a critical aspect of clinical and preclinical research.[1][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[4][5] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.
To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[4] this compound is the deuterated analogue of the analyte of interest.[][] Being chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and extraction efficiencies.[8] However, its increased mass due to the deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer. By normalizing the analyte's response to the SIL-IS's response, we can effectively cancel out most sources of analytical error, leading to highly reliable and reproducible data.[4][8]
Materials and Reagents
This section outlines the necessary materials and reagents for the successful implementation of this protocol.
| Material/Reagent | Supplier/Grade | Notes |
| N-Desmethyl Ivabradine | Reference Standard Grade | Analyte |
| This compound | Commercially Available | Internal Standard[][9] |
| Human Plasma (K2EDTA) | Certified Source | Biological Matrix |
| Acetonitrile | HPLC or LC-MS Grade | Protein Precipitation & Mobile Phase |
| Methanol | HPLC or LC-MS Grade | Stock Solution & Mobile Phase |
| Formic Acid | LC-MS Grade | Mobile Phase Modifier |
| Ammonium Acetate | LC-MS Grade | Mobile Phase Modifier |
| Deionized Water | >18 MΩ·cm | Reagent & Mobile Phase Preparation |
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the bioanalytical process, from sample receipt to final data reporting.
Caption: High-level workflow for the bioanalysis of N-Desmethyl Ivabradine.
Detailed Protocols
Preparation of Stock and Working Solutions
The accuracy of the entire assay is contingent upon the precise preparation of stock and working solutions. All solutions should be stored in amber vials at 2-8°C to prevent photodegradation, as Ivabradine is known to be photosensitive.[10]
Protocol 4.1.1: Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 1 mg of N-Desmethyl Ivabradine and this compound into separate volumetric flasks.
-
Dissolve the compounds in methanol to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
Protocol 4.1.2: Working Solution Preparation
-
Analyte Working Solutions (for Calibration Curve and QCs): Perform serial dilutions of the N-Desmethyl Ivabradine stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of working solutions. These will be used to spike blank plasma to create calibration standards and quality control samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation and to deliver a consistent amount of IS to every sample.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4][11]
Protocol 4.2.1: Plasma Sample Extraction
-
Label a set of 1.5 mL microcentrifuge tubes for each sample (blank, zero, calibration standards, QCs, and unknown study samples).
-
Aliquot 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following parameters are a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Condition | Rationale |
| Column | C18 Column (e.g., 100 mm x 4.6 mm, 5 µm)[4] | Provides good retention and peak shape for the analytes. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid | Buffers the mobile phase and promotes ionization.[12] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with on-column loading. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Gradient | See table below | To achieve separation from endogenous components. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desmethyl Ivabradine | 455.3 | 177.1 | 35 |
| N-Desmethyl Ivabradine D6 | 461.3 | 177.1 | 35 |
Note: The product ion is expected to be the same for both the analyte and the SIL-IS as the fragmentation typically occurs on a part of the molecule that does not contain the deuterium labels.
Bioanalytical Method Validation
This method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[13][14] The validation should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[14][15]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. Assessed using at least six different sources of blank plasma.[14] | No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS). |
| Linearity & Range | A calibration curve of at least six non-zero standards should be prepared. The response (analyte/IS peak area ratio) vs. concentration should be linear. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assessed at four QC levels: LLOQ, Low, Medium, and High. Analyzed in replicate (n=5) on at least three separate days.[15] | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[15] |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and IS. Assessed by comparing the response in post-extraction spiked samples to the response in neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent, precise, and reproducible. |
| Stability | Analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Data Analysis and Reporting
The quantification of N-Desmethyl Ivabradine is based on the ratio of its peak area to that of the this compound internal standard.
Sources
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. achemtek.com [achemtek.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. elearning.unite.it [elearning.unite.it]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Desmethyl Ivabradine D6 HCl in Human Plasma
Abstract
This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl Ivabradine D6 HCl in human plasma. N-Desmethyl Ivabradine D6, a deuterated analog of the primary active metabolite of Ivabradine, is an essential internal standard for pharmacokinetic and bioequivalence studies.[1] The methodology described herein provides the necessary precision, accuracy, and robustness to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of Ivabradine and its metabolites.
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris.[4] It is extensively metabolized in the body, with N-desmethyl ivabradine being its main active metabolite.[5] Accurate quantification of drug and metabolite levels in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic studies, providing critical data on absorption, distribution, metabolism, and excretion (ADME).[6][7]
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in LC-MS/MS-based bioanalysis.[7][8] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior allow the SIL-IS to effectively compensate for variability in sample preparation, instrument response, and matrix effects, leading to highly accurate and precise quantification.[6][7][9]
This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, along with a discussion of the critical parameters and validation procedures necessary to ensure data integrity and regulatory compliance.
The Critical Role of Deuterated Internal Standards
The use of a deuterated internal standard is a cornerstone of robust bioanalytical method development. Here's a deeper look into the causality behind this choice:
-
Mitigation of Matrix Effects: Biological matrices like plasma are complex mixtures of proteins, lipids, salts, and other endogenous components.[10] These components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[9] Because a deuterated internal standard has nearly identical chemical properties to the analyte, it will experience the same matrix effects.[7] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and reproducible results.[6]
-
Correction for Sample Processing Variability: Steps in sample preparation, such as protein precipitation or liquid-liquid extraction, can introduce variability. A deuterated internal standard, added at the beginning of the process, experiences the same potential losses as the analyte, thereby correcting for these inconsistencies.
-
Improved Chromatographic Performance: The deuterated standard co-elutes with the unlabeled analyte, providing a constant reference for retention time, which can be crucial for peak identification and integration, especially at low concentrations.
-
Caption: The analytical workflow for the quantification of this compound. */
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
This compound (Reference Standard)
-
Control Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative conditions that may be optimized for specific instrumentation.
| Parameter | Condition |
| LC Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.2% Formic Acid[11] |
| Mobile Phase B | Methanol[11] |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient optimized for separation |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 35 °C[12] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 2 below |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
Mass Spectrometric Parameters
The multiple reaction monitoring (MRM) transitions for N-Desmethyl Ivabradine and its deuterated internal standard are critical for selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desmethyl Ivabradine | 455.3 | 177.1 | Optimized for instrument |
| N-Desmethyl Ivabradine D6 | 461.3 | 177.1 | Optimized for instrument |
Note: The precursor and product ions should be confirmed by direct infusion of the analytical standards. Collision energies will need to be optimized for the specific mass spectrometer being used.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 methanol:water mixture to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 50 ng/mL in 50:50 methanol:water. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting the analyte and internal standard from plasma.[13]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution to each plasma sample, calibration standard, and quality control sample, except for the blank plasma.
-
Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
-
Caption: Step-by-step sample preparation workflow using protein precipitation. */
Method Validation
A comprehensive method validation is required to demonstrate that the analytical method is suitable for its intended purpose.[3] The validation should be performed in accordance with the guidelines from regulatory agencies like the FDA and EMA.[2][14][15]
Key Validation Parameters
The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the response ratio. A typical range for N-Desmethyl Ivabradine in plasma is 0.085–25.5 ng/mL.[11][16] The correlation coefficient (r²) should be ≥ 0.99.[11][16]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high quality controls). The acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.[11][16]
-
Matrix Effect: Assessed to ensure that the matrix does not interfere with the quantification of the analyte.[9]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted samples.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Within ±15% of baseline concentration |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The use of a deuterated internal standard is crucial for achieving the high level of accuracy and precision required for pharmacokinetic studies and regulatory submissions. By following the outlined protocol and adhering to rigorous validation procedures, researchers can generate high-quality bioanalytical data to support drug development programs.
References
- The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: A Technical Guide - Benchchem.
- Application of Deuterated Standards in Pharmacokinetic Studies: Notes and Protocols - Benchchem.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- FDA and EMA guidelines for bioanalytical method validation using stable isotope standards - Benchchem.
- Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. - ResearchGate.
- Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies | Request PDF - ResearchGate.
- Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate.
- Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed.
- Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed.
- M10 Bioanalytical Method Validation and Study Sample Analysis - FDA.
- rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5 - Veeprho.
- The Value of Deuterated Internal Standards - KCAS Bio.
- FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica.
- Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application - ResearchGate.
- Guideline Bioanalytical method validation - European Medicines Agency (EMA).
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
Application & Protocol Guide: N-Desmethyl Ivabradine D6 HCl in Drug Metabolism Studies
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of N-Desmethyl Ivabradine D6 Hydrochloride (HCl) in drug metabolism and pharmacokinetic (DMPK) studies. Ivabradine, a heart rate-lowering agent, is extensively metabolized to its primary active metabolite, N-desmethyl ivabradine. Accurate quantification of this metabolite is crucial for understanding the drug's overall pharmacological profile. This document outlines the scientific rationale for using a stable isotope-labeled internal standard (SIL-IS), provides step-by-step protocols for in vitro metabolic stability assays and bioanalysis of in vivo study samples, and discusses data interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the generation of robust, reliable, and reproducible data compliant with regulatory expectations.
Scientific Foundation: Metabolism of Ivabradine and the Role of a SIL-IS
Ivabradine is primarily and extensively metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The main metabolic pathway is N-demethylation, which produces the major and pharmacologically active metabolite, N-desmethyl ivabradine (also known as S-18982).[3][4] This metabolite is equipotent to the parent drug and circulates at approximately 40% of the concentration of ivabradine, contributing significantly to the overall therapeutic effect.[1][3][4]
Given the importance of this metabolite, its accurate quantification in various biological matrices (e.g., plasma, liver microsomes) is a prerequisite for reliable pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[5][6]
To correct for variability during sample preparation and analysis—including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response—an internal standard (IS) is essential.[7] A stable isotope-labeled internal standard (SIL-IS), such as N-Desmethyl Ivabradine D6 HCl, is the preferred choice.[8][9][10]
Why this compound is the Ideal Internal Standard:
-
Near-Identical Physicochemical Properties: The incorporation of six deuterium (D) atoms creates a mass shift detectable by the mass spectrometer, but it minimally alters the chemical properties. This ensures that the SIL-IS co-elutes chromatographically with the unlabeled analyte and behaves identically during sample extraction and ionization.[7]
-
Correction for Matrix Effects: Because the SIL-IS and the analyte experience the same degree of ion suppression or enhancement from co-eluting matrix components, the ratio of their peak areas remains constant, leading to higher accuracy and precision.[7]
-
Reduced Variability: Use of a SIL-IS significantly improves method robustness and reproducibility, which is a key requirement of regulatory bodies like the FDA.[11][12][13]
The hydrochloride (HCl) salt form of the standard ensures improved solubility and stability in the stock solutions used for spiking into samples.[14]
Caption: Metabolic pathway of Ivabradine to its active metabolite.
Application I: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to determine the rate at which N-desmethyl ivabradine is metabolized by liver enzymes, providing key data for predicting its intrinsic clearance (CLint).
Objective
To measure the rate of disappearance of N-desmethyl ivabradine when incubated with pooled human liver microsomes (HLMs) and an NADPH regenerating system.
Materials & Reagents
-
Analyte: N-Desmethyl Ivabradine
-
Biological Matrix: Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4[17]
-
Quenching/Precipitation Solvent: Ice-cold Acetonitrile (ACN) containing a fixed concentration of this compound.
-
Control Compounds: Midazolam (high clearance), Verapamil (intermediate clearance).
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a 1 M stock of KPO4 buffer, pH 7.4. Dilute to 100 mM for the assay.[17]
-
Prepare a 1 mM stock solution of N-desmethyl ivabradine in DMSO.
-
Prepare the Quenching Solution: Add this compound to ice-cold acetonitrile to a final concentration of 5 ng/mL. This solution will be used to stop the reaction and precipitate proteins.
-
-
Incubation Procedure:
-
Thaw HLMs quickly in a 37°C water bath and immediately place on ice. Dilute the HLM stock to 1.0 mg/mL in 100 mM KPO4 buffer.[18]
-
In a 96-well plate, pre-warm the HLM solution (1.0 mg/mL) and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the N-desmethyl ivabradine stock solution to the HLM mixture to achieve a final substrate concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[19]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.[17][19]
-
Immediately add the aliquot to a well of a new 96-well plate containing 3 volumes (150 µL) of the ice-cold ACN/Internal Standard Quenching Solution.[20] This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Seal the plate and vortex vigorously for 2 minutes.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[21]
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analysis: Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the SIL-IS.
| Parameter | N-Desmethyl Ivabradine | N-Desmethyl Ivabradine D6 (IS) |
| Precursor Ion (Q1) [M+H]+ | m/z 455.2 | m/z 461.2 |
| Product Ion (Q3) | m/z 262.2 | m/z 262.2 |
| Collision Energy (eV) | Optimized (e.g., 30-35 eV) | Optimized (e.g., 30-35 eV) |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid | Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid |
| Note: The specific m/z transitions and instrument parameters should be optimized in your laboratory. The values provided are based on typical findings.[22] |
Application II: Bioanalysis of Plasma Samples from a Pharmacokinetic Study
This protocol details the procedure for quantifying N-desmethyl ivabradine in plasma samples obtained from an in vivo study, such as in rats or humans.
Objective
To accurately determine the concentration of N-desmethyl ivabradine in plasma samples over a time course following administration of Ivabradine.
Materials & Reagents
-
Samples: Plasma (e.g., K2EDTA anti-coagulated) from study subjects.
-
Standard Curve & QC Samples: Blank plasma spiked with known concentrations of N-Desmethyl Ivabradine.
-
Precipitation/Extraction Solvent: Ice-cold Acetonitrile containing this compound (e.g., 5 ng/mL).
Step-by-Step Protocol
Caption: Workflow for plasma sample preparation using protein precipitation.
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples from -80°C storage and place them in an ice bath.
-
Protein Precipitation:
-
Mixing and Centrifugation:
-
Seal the plate and vortex for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
-
Use the same analytical method parameters as described in Section 2.4.
-
Data Analysis and Interpretation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the known concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used to fit the data. The concentration of N-desmethyl ivabradine in the unknown and QC samples is then calculated from this curve.
In Vitro Half-Life and Intrinsic Clearance
For the metabolic stability assay, the data is analyzed as follows:
-
Calculate the percentage of N-desmethyl ivabradine remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus incubation time.
-
The slope of this line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of Incubation / mg of Microsomal Protein)
These values are critical for predicting the in vivo hepatic clearance of the metabolite, helping to build a comprehensive pharmacokinetic model for Ivabradine and its active metabolite.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of the active N-desmethyl metabolite of Ivabradine. The protocols detailed in this guide for both in vitro metabolism and in vivo bioanalytical studies provide a robust framework for generating high-quality data. By compensating for analytical variability, this SIL-IS ensures that pharmacokinetic parameters and metabolic stability assessments are reliable, supporting confident decision-making throughout the drug development process. Adherence to these methodologies will enable researchers to build a thorough understanding of Ivabradine's disposition and its active metabolite's contribution to the overall pharmacological effect.
References
-
Title: Ivadradine - PMC - PubMed Central - NIH Source: National Institutes of Health URL: [Link]
-
Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor Source: National Institutes of Health URL: [Link]
-
Title: Ivabradine - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
-
Title: Ivabradine: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS Newsmagazine URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Semantic Scholar URL: [Link]
-
Title: Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects Source: YouTube URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry | FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays Source: Bioanalysis Zone URL: [Link]
-
Title: M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies Source: Clinical Leader URL: [Link]
-
Title: Bioanalytical Method Validation FDA 2001.pdf Source: U.S. Food and Drug Administration URL: [Link]
-
Title: rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5 Source: Veeprho URL: [Link]
-
Title: Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Source: Pubs.acs.org URL: [Link]
-
Title: Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. Source: ResearchGate URL: [Link]
-
Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]
-
Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL: [Link]
-
Title: (PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Source: ResearchGate URL: [Link]
-
Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study Source: PubMed URL: [Link]
-
Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]
-
Title: Ivabradine Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International URL: [Link]
-
Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]
-
Title: Ivabradine JensonR | EMA Source: European Union URL: [Link]
-
Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]
-
Title: Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form Source: Brieflands URL: [Link]
-
Title: Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats Source: International Journal of Clinical and Experimental Medicine URL: [Link]
-
Title: [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] Source: PubMed URL: [Link]
Sources
- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
- 14. veeprho.com [veeprho.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. mercell.com [mercell.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. brieflands.com [brieflands.com]
- 22. e-century.us [e-century.us]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 25. agilent.com [agilent.com]
Isotope dilution mass spectrometry with N-Desmethyl Ivabradine D6 HCl
An Application Note for the Bioanalysis of N-Desmethyl Ivabradine using Isotope Dilution Mass Spectrometry with N-Desmethyl Ivabradine D6 HCl
Introduction: The Principle of Precision in Pharmacokinetic Analysis
Ivabradine is a crucial therapeutic agent for managing stable heart failure by selectively reducing heart rate without impacting myocardial contractility.[1] Its efficacy and safety profile are intrinsically linked to its metabolism, which occurs extensively in the liver and intestines primarily via the CYP3A4 enzyme.[2] This process yields a major active metabolite, N-desmethyl ivabradine (S-18982), which circulates at approximately 40% of the parent drug's concentration and shares a similar pharmacological activity.[1][2] Consequently, the accurate quantification of this metabolite in biological matrices is paramount for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.
Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for high-accuracy quantitative analysis in complex biological samples.[3][4] The core principle of IDMS involves introducing a known quantity of an isotopically enriched version of the analyte—a stable isotope-labeled internal standard (SIL-IS)—into the sample at the earliest stage of processing.[3][5][6] This SIL-IS, being chemically identical to the analyte, co-behaves throughout the entire analytical workflow, including extraction, chromatography, and ionization. By measuring the ratio of the naturally occurring analyte to the SIL-IS, the method inherently corrects for procedural variations and matrix-induced signal suppression or enhancement, leading to exceptional precision and accuracy.[7]
This application note details a robust, high-throughput bioanalytical method for the quantification of N-desmethyl ivabradine in human plasma. The method employs this compound, a deuterated analog, as the internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10] We will elaborate on the causality behind protocol choices, from sample preparation to data analysis, providing a framework that ensures self-validation and adherence to rigorous international guidelines.
Core Principle: Isotope Dilution
The power of IDMS lies in its use of a stable isotope-labeled internal standard that is distinguishable from the analyte only by its mass. This near-perfect internal standard compensates for analyte loss during sample preparation and variations in instrument response.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Materials and Methods
Reagents and Materials
-
Analytes: N-desmethyl Ivabradine hydrochloride (Reference Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free, K2-EDTA human plasma
-
Labware: 96-well collection plates, 96-well protein precipitation filter plates, analytical balance, calibrated micropipettes, vortex mixer, plate centrifuge.
Instrumentation
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of N-desmethyl ivabradine and this compound by dissolving the accurately weighed compounds in methanol. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the N-desmethyl ivabradine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile. The optimal concentration should be determined during method development to yield a consistent and strong signal.
Experimental Protocol: Sample Preparation and Analysis
The selected sample preparation method is protein precipitation (PPT), chosen for its simplicity, speed, and suitability for high-throughput 96-well formats, which is ideal for studies with large sample numbers.[12][13]
Step-by-Step Sample Preparation
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of each sample (blank, standard, QC, or unknown) into the designated wells of a 96-well plate.
-
Internal Standard Spiking: Add 200 µL of the IS working solution (in acetonitrile) to every well except for the double blank (matrix blank). The acetonitrile acts as the protein precipitating agent. For the double blank, add 200 µL of acetonitrile without IS.
-
Precipitation: Seal the plate and vortex mix for 2-3 minutes at medium speed to ensure complete protein precipitation.
-
Filtration/Centrifugation:
-
Filtration (Preferred): Place the 96-well filter plate on top of a clean 96-well collection plate. Transfer the mixture from step 4 into the filter plate. Centrifuge at approximately 2000 x g for 5 minutes to collect the protein-free filtrate.[12]
-
Centrifugation: Alternatively, centrifuge the initial plate at 4000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new 96-well plate, avoiding the protein pellet.
-
-
Injection: The collected filtrate/supernatant is ready for injection into the LC-MS/MS system.
Caption: 96-well protein precipitation workflow diagram.
LC-MS/MS Conditions
The following tables provide typical starting conditions that should be optimized for the specific instrumentation used.
| Liquid Chromatography Parameters | |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Total Run Time | ~4.5 min[14] |
| Mass Spectrometry Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally |
| N-desmethyl ivabradine | (e.g., m/z 455.3 → 262.2) |
| MRM Transition (IS) | To be determined experimentally |
| N-Desmethyl Ivabradine D6 | (e.g., m/z 461.3 → 268.2) |
| Key Parameters | Optimize Collision Energy (CE), Declustering Potential (DP), Source Temperature, and Gas Flows |
Note: The exact m/z values for precursor and product ions should be determined by infusing standard solutions of the analyte and IS into the mass spectrometer.
Bioanalytical Method Validation
The developed method must be rigorously validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with the principles outlined in regulatory guidelines from the FDA, EMA, and the harmonized ICH M10 guideline.[15][16][17][18][19]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components. Assessed using ≥6 unique matrix sources. | No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).[18] |
| Linearity & Range | The range over which the assay is accurate, precise, and linear. A minimum of 6 non-zero standards are used. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Accuracy within ±20% of nominal and precision (CV) ≤ 20%. |
| Accuracy & Precision | Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). Assessed at LLOQ, Low, Mid, and High QC levels. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[18][19] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The IS-normalized matrix factor CV across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term, post-preparative). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Application in Pharmacokinetic Studies
Once validated, this IDMS-based LC-MS/MS method provides the reliability required for clinical and non-clinical studies. A typical application involves analyzing plasma samples collected at various time points after the administration of ivabradine. The resulting concentration-time data are essential for determining key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve), which reflects total drug exposure.[14][20] This information is critical for dose selection, understanding drug-drug interactions, and fulfilling regulatory submission requirements.
Conclusion
This application note presents a comprehensive framework for the development and validation of a highly selective and robust LC-MS/MS method for the quantification of N-desmethyl ivabradine in human plasma. The use of Isotope Dilution Mass Spectrometry, with this compound as the internal standard, is fundamental to achieving the high degree of accuracy and precision required for regulated bioanalysis. The described protein precipitation protocol is efficient and scalable, making the method well-suited for supporting large-scale clinical trials and pharmacokinetic research in the development and lifecycle management of ivabradine.
References
-
Title: Ivabradine Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5 Source: Veeprho URL: [Link]
-
Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: PubMed URL: [Link]
-
Title: Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain Source: PubMed URL: [Link]
-
Title: Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Source: ResearchGate URL: [Link]
-
Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International URL: [Link]
-
Title: Isotope dilution Source: Wikipedia URL: [Link]
-
Title: Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Source: Semantic Scholar URL: [Link]
-
Title: (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification Source: ResearchGate URL: [Link]
-
Title: Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma Source: PubMed URL: [Link]
-
Title: Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis Source: PMC - NIH URL: [Link]
-
Title: Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study Source: PubMed URL: [Link]
-
Title: Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS) Source: ResearchGate URL: [Link]
-
Title: Guideline on Isotope Dilution Mass Spectrometry Source: OSTI.gov URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]
-
Title: Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain Source: ResearchGate URL: [Link]
-
Title: Ivabradine JensonR Source: European Medicines Agency (EMA) URL: [Link]
-
Title: FDA 2018 Bioanalytical Method Validation - A Practical Assessment Source: Quinta Analytica URL: [Link]
-
Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach Source: AKJournals URL: [Link]
-
Title: N-Desmethyl Ivabradine-D6 Hydrochloride Source: Acanthus Research URL: [Link]
Sources
- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. veeprho.com [veeprho.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-Desmethyl Ivabradine-D6 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 19. ema.europa.eu [ema.europa.eu]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Desmethyl Ivabradine D6 HCl
Welcome to the dedicated technical support guide for N-Desmethyl Ivabradine D6 HCl. This resource is designed for researchers, analytical scientists, and drug development professionals to ensure the integrity and stability of this critical internal standard throughout its lifecycle in your laboratory. Here, we address common challenges and provide scientifically grounded solutions to prevent its degradation.
Introduction to Stability Challenges
This compound, the deuterated active metabolite of Ivabradine, is an essential tool for pharmacokinetic and metabolic studies. Its structural complexity, featuring a secondary amine, a lactam ring, and deuterium labels, presents specific stability challenges. Degradation can compromise the accuracy of quantitative analyses, leading to unreliable experimental outcomes. This guide provides a systematic approach to understanding and mitigating these risks.
Forced degradation studies on the parent compound, Ivabradine, have revealed its susceptibility to degradation under several conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[1][2] These findings provide a crucial predictive framework for the stability of its N-desmethyl metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximum long-term stability, solid this compound should be stored at -20°C .[3][4] Several suppliers indicate that under these conditions, the compound is stable for at least three to four years.[4] Always store the compound in a tightly sealed container with a desiccant to protect it from moisture, as the hydrochloride salt can be hygroscopic.
Q2: I have prepared a stock solution in DMSO. How should I store it and for how long?
Stock solutions in anhydrous aprotic solvents like DMSO or DMF should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month .[5] It is crucial to use anhydrous solvents and to protect the solution from moisture to prevent hydrolysis. Prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Can I store this compound in an aqueous buffer solution?
It is not recommended to store this compound in aqueous solutions for more than one day.[3] The molecule contains a lactam ring, which is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[6][7][8] If you must work in an aqueous matrix, prepare the solution fresh daily and keep it cooled.
Q4: Is the deuterium label stable? I'm concerned about H/D back-exchange.
The D6 label is on the propyl chain, which is generally a stable position. However, isotopic back-exchange can be a risk, particularly under certain conditions. Protic solvents (like water or methanol) and conditions of extreme pH (either highly acidic or basic) can facilitate the exchange of deuterium for protons.[9] To minimize this risk, use aprotic solvents when possible for stock solutions and maintain a pH range of approximately 3-7 for aqueous mobile phases during analysis.[9]
Troubleshooting Guide: Common Degradation Issues
This section addresses specific experimental observations that may indicate degradation of your standard.
Issue 1: Appearance of Unexpected Peaks in Chromatogram
Observation: During HPLC or LC-MS analysis, you notice new, unidentified peaks that were not present in the initial analysis of the standard.
Potential Causes & Solutions:
-
Hydrolysis: The most likely cause is the cleavage of the lactam ring or other hydrolytically sensitive bonds. This is accelerated by inappropriate pH or the presence of water in your solvents.
-
Causality: The lactam ring is a cyclic amide. Under acidic or basic conditions, water can act as a nucleophile, attacking the carbonyl carbon and leading to ring-opening.[6][10] Studies on the parent drug, Ivabradine, confirm degradation under both acidic and basic hydrolysis stress conditions.[1][11]
-
Solution:
-
Verify the pH of your mobile phase and sample diluent. Aim for a mid-range pH if possible.
-
Always use fresh, high-purity HPLC-grade solvents.
-
If using aqueous buffers, prepare them fresh and do not store them for extended periods.
-
Ensure stock solutions in organic solvents are truly anhydrous.
-
-
-
Oxidation: The secondary amine and other parts of the molecule are susceptible to oxidation.
-
Causality: Secondary amines can be oxidized by atmospheric oxygen or oxidizing agents, leading to various degradation products.[12] Forced degradation studies on Ivabradine show complete decomposition in the presence of hydrogen peroxide.[1]
-
Solution:
-
Degas your mobile phase thoroughly.
-
Avoid solvents that may contain peroxide impurities (e.g., aged ethers).
-
Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) if high sensitivity is required.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.
-
Causality: Many complex organic molecules absorb UV radiation, which can provide the energy to initiate bond cleavage and rearrangement. Ivabradine in solution has been shown to degrade upon exposure to UV radiation.[1]
-
Solution:
-
Protect the solid material and all solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Use an autosampler with a cooled, dark sample tray.
-
Follow ICH Q1B guidelines for photostability testing if you need to characterize this behavior formally.[13]
-
-
Issue 2: Loss of Isotopic Purity (Observed in Mass Spectrometry)
Observation: Your mass spectrometry data shows an increase in the M+5, M+4, etc., signals relative to the M+6 parent ion, indicating a loss of deuterium.
Potential Causes & Solutions:
-
H/D Back-Exchange: Deuterium atoms are being replaced by protons from the solvent or mobile phase.
-
Causality: This is an equilibrium process catalyzed by acidic or basic conditions, where protic solvents provide an abundant source of protons. Elevated temperatures increase the rate of this exchange.[9]
-
Solution:
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile) for sample diluents whenever the experimental design allows.
-
pH Control: Maintain the mobile phase pH in a stable range, avoiding extremes. A slightly acidic pH (e.g., 3-5) is often optimal for minimizing exchange on many compounds.[9]
-
Temperature Control: Keep samples and standards cooled in the autosampler (e.g., 4°C). Avoid heating the compound unnecessarily during sample preparation.
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving degradation issues.
Caption: A decision tree for troubleshooting common degradation issues.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol minimizes the risk of degradation during the preparation of a primary stock solution.
-
Pre-analysis: Allow the sealed vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Selection: Use a new, unopened bottle of anhydrous, HPLC-grade aprotic solvent such as DMSO, DMF, or acetonitrile.
-
Weighing: Accurately weigh the required amount of the compound in a clean, dry weighing vessel.
-
Dissolution: Transfer the solid to a volumetric flask. Add a portion of the selected solvent and gently swirl or sonicate briefly to dissolve. Avoid excessive heating.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent.
-
Storage: Immediately aliquot the stock solution into smaller volume, amber glass vials with PTFE-lined caps. Purge with an inert gas (argon or nitrogen) before sealing.
-
Labeling & Logging: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and storage temperature. Store at -80°C.
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a framework for assessing the purity and stability of your compound over time.
-
Column Selection: A C18 reversed-phase column is commonly used for Ivabradine and its metabolites.[11][14] A column such as a Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm) or equivalent is a good starting point.[11]
-
Mobile Phase Preparation:
-
Phase A: Prepare a 10 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid.[11]
-
Phase B: Acetonitrile or Methanol.
-
Filter and degas both phases before use.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm[11]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient: A time-based gradient from a high aqueous composition to a high organic composition will typically be required to separate the main compound from potential degradants.
-
-
Procedure:
-
Prepare a fresh dilution of your standard in the mobile phase.
-
Inject a time-zero (T0) sample to establish the initial purity profile.
-
Store your test solution under the conditions you wish to evaluate (e.g., room temperature on the benchtop, 4°C in the autosampler).
-
Inject samples at subsequent time points (e.g., T=4h, 8h, 24h) and compare the chromatograms to the T0 sample.
-
Calculate the percentage of the main peak area relative to the total peak area to monitor purity changes.
-
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Max. Duration | Key Considerations |
| Solid | N/A | -20°C | ≥ 3 years[4] | Store in a tightly sealed vial with desiccant. Protect from light. |
| Solid | N/A | 2-8°C | Short-term | Suitable for daily use, but long-term storage is not recommended. |
| Solution | Anhydrous DMSO/DMF | -80°C | 6 months[5] | Use anhydrous solvent, aliquot to avoid freeze-thaw cycles. |
| Solution | Anhydrous DMSO/DMF | -20°C | 1 month[5] | Protect from moisture. |
| Solution | Aqueous Buffer | 4°C | < 24 hours[3] | Prepare fresh daily due to hydrolysis risk. |
Table 2: Summary of Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Key Stress Factors | Primary Mitigation Strategy |
| Hydrolysis | Water, Acidic pH (<3), Basic pH (>8) | Use anhydrous solvents; prepare aqueous solutions fresh; buffer mobile phase to pH 3-7. |
| Oxidation | Atmospheric O₂, Peroxide Impurities | Degas mobile phase; use fresh, high-purity solvents; store under inert gas. |
| Photodegradation | UV Light, Direct Sunlight | Use amber vials/glassware; protect from light during storage and analysis. |
| H/D Back-Exchange | Protic Solvents, Extreme pH, Heat | Use aprotic solvents where possible; control mobile phase pH; keep samples cool. |
Visualizing Degradation Pathways
This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Key environmental stressors and their resulting degradation pathways.
References
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]
-
Aristilde, L., et al. (2017). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Environmental Science & Technology, 51(15), 8347–8356. [Link]
-
Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
-
Miller, G. H., et al. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 532. [Link]
-
Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00595-23. [Link]
-
European Medicines Agency. (2016). Ivabradine JensonR: Assessment report. EMA. [Link]
-
Jamrógiewicz, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. [Link]
-
Darshana, M., et al. (2014). Stability Indicating Spectrophotometric Methods for Determination of Ivabradine Hydrochloride in the Presence of Its Degradation Product. ResearchGate. [Link]
-
Kestur, U. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394–3403. [Link]
-
Singh, S., et al. (2015). Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. ResearchGate. [Link]
-
Jamrógiewicz, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. [Link]
-
Malenović, A., et al. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. [Link]
-
Veeprho. (n.d.). rac-N-Desmethyl Ivabradine-D6 (HCl Salt). Veeprho. [Link]
-
Singh, S., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. PubMed. [Link]
-
S.L. Thorat, et al. (2016). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
-
Patel, R., & Patel, P. (2016). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. Research Publish Journals. [Link]
Sources
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. researchpublish.com [researchpublish.com]
Technical Support Center: N-Desmethyl Ivabradine D6 HCl Analysis
Welcome to the technical support resource for the bioanalysis of N-Desmethyl Ivabradine using its deuterated internal standard, N-Desmethyl Ivabradine D6 HCl. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. This center moves beyond simple protocols to explain the "why" behind the "how," ensuring your analytical methods are both robust and reliable.
N-Desmethyl Ivabradine is the primary active metabolite of Ivabradine, a drug used for the symptomatic treatment of stable angina pectoris.[1] Accurate quantification of this metabolite is critical for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled (SIL) internal standard like this compound is the gold standard in LC-MS/MS bioanalysis, designed to compensate for variability during sample processing and analysis.[2][3] However, even this robust approach is not immune to interferences that can compromise data integrity.
This guide addresses the most common challenges encountered during method development and routine analysis, providing a framework for systematic troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My internal standard (IS) signal is inconsistent or shows poor response. What are the potential causes?
This is a common issue that can stem from several factors, ranging from the standard itself to instrument conditions.
-
Potential Cause 1: Purity and Stability of the Internal Standard. The quality of your this compound is paramount. Ensure it has high isotopic purity (typically ≥98%) to prevent crosstalk with the analyte signal.[4] Additionally, deuterated compounds can sometimes be susceptible to back-exchange (loss of deuterium) under certain pH or temperature conditions during sample storage or preparation.[4]
-
Potential Cause 2: Suboptimal Mass Spectrometer Parameters. The collision energy and other MS parameters must be optimized specifically for the deuterated standard, not just assumed from the analyte's parameters.
-
Potential Cause 3: In-source Instability. Ivabradine and its metabolites can be susceptible to degradation under certain conditions, such as in acidic environments or in the presence of oxidizing agents.[5][6] While the IS should theoretically degrade at the same rate as the analyte, harsh in-source conditions can sometimes lead to differential stability.
Troubleshooting Protocol:
-
Verify IS Purity: Check the Certificate of Analysis (CoA) for your this compound standard. If in doubt, prepare a high-concentration solution and acquire a full scan mass spectrum to check for the presence of unlabeled N-Desmethyl Ivabradine.
-
Optimize IS Infusion: Directly infuse a solution of the IS into the mass spectrometer to optimize parameters like collision energy (CE) and declustering potential (DP). Do not assume the optimal settings are identical to the unlabeled analyte.
-
Assess Stability: Perform a simple benchtop stability test. Prepare a sample in the final extraction solvent and analyze it at time zero and after several hours. A significant decrease in the IS signal may indicate instability in the analytical solution.
| Parameter | Typical Value/Setting for N-Desmethyl Ivabradine Analysis | Rationale |
| Analyte (N-Desmethyl Ivabradine) | Q1: m/z 455.3 | Precursor ion [M+H]⁺ |
| Q3: m/z (multiple fragments possible) | Product ions for quantification/qualification | |
| IS (N-Desmethyl Ivabradine D6) | Q1: m/z 461.3 | Precursor ion [M+H]⁺ with D6 label[] |
| Q3: m/z (corresponding D6 fragments) | Product ions for IS quantification | |
| Isotopic Purity of IS | ≥98% | Minimizes contribution of unlabeled analyte in the IS stock.[4] |
Q2: I'm observing significant signal variability between samples, even though I'm using a deuterated internal standard. Could this be a matrix effect?
Yes, this is a classic sign of a matrix effect. The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) due to co-eluting components from the biological sample (e.g., phospholipids, salts, proteins).[8][9] While a co-eluting SIL internal standard is the best tool to correct for this, it is not always perfect.[10] Differential matrix effects can occur if the matrix components affect the analyte and IS to different extents.
Causality: Even with identical retention times, the spatial distribution of analyte and IS molecules within an ESI droplet as it evaporates can differ slightly. If a matrix component is present, it can interfere with the desolvation and ionization process unevenly between the two, leading to a breakdown in the corrective power of the IS.[10]
Workflow for Assessing Matrix Effects: The most common approach is the post-extraction spike method, which isolates the effect of the matrix on the MS signal.
Caption: Workflow for quantitative assessment of matrix effects.
Troubleshooting Protocol:
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the analyte from the interfering components.
-
Increase the organic content of the mobile phase gradient to elute phospholipids later.
-
Try a different column chemistry (e.g., a biphenyl or PFP column instead of C18) to alter selectivity.
-
-
Enhance Sample Cleanup: If chromatography changes are insufficient, improve the sample preparation method.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than protein precipitation.
-
Solid-Phase Extraction (SPE): Offers targeted cleanup and can be optimized to remove specific interferences like phospholipids.
-
-
Dilute the Sample: Diluting the sample with a suitable buffer or solvent can reduce the concentration of matrix components, thereby lessening their impact. This is often a simple and effective first step.[10]
Q3: My analyte and internal standard peaks are showing chromatographic shifting or splitting. What's going on?
This phenomenon, known as the "isotopic effect," can sometimes occur with deuterium-labeled internal standards.[3]
Causality: The C-D bond is slightly stronger and less polar than a C-H bond. In reversed-phase chromatography, this can lead to a slight difference in interaction with the stationary phase. As a result, the deuterated standard may elute slightly earlier than the unlabeled analyte. While a small, consistent shift is often acceptable, a large or variable shift can be problematic as the analyte and IS are no longer experiencing the exact same matrix environment at the point of elution.[3]
Troubleshooting Protocol:
-
Evaluate the Significance of the Shift: A small, reproducible retention time difference (e.g., <0.1 min) may not impact quantification if the matrix effect is minimal across that window.
-
Modify Chromatographic Conditions:
-
Lower the flow rate: This can sometimes reduce the separation between the two compounds.
-
Adjust mobile phase composition: Small changes to the organic/aqueous ratio or the pH can alter the interaction with the stationary phase and may help the peaks co-elute more closely.
-
Change Column Temperature: Increasing the column temperature can sometimes reduce the isotopic separation effect.
-
-
Consider a Different Labeled Standard: If the problem persists and impacts data quality, the ultimate solution is to use an internal standard with a different isotopic label, such as ¹³C or ¹⁵N. These heavier isotopes do not typically exhibit the same chromatographic shifting as deuterium.[10]
Q4: How do I identify and mitigate isobaric interferences?
Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as your analyte or IS and produce a fragment ion at the same m/z as your selected transition.[11] These are different from matrix effects as they are a direct spectral overlap.
Potential Sources:
-
Metabolites of co-administered drugs.
-
Endogenous compounds in the biological matrix.
-
Degradation products of Ivabradine that might have the same mass.[6]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting isobaric interferences.
References
-
Maheshwari, S., Khandhar, A. P., & Shrivastav, P. S. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. Eurasian Journal of Analytical Chemistry, 5(1), 53-62. Link
-
Hebda, M., Ploch-Jankowska, A., & Tobiasz, M. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 114. [Link]
-
European Medicines Agency. (2016). Assessment report: Ivabradine JensonR. EMA/648588/2016. [Link]
-
MIT OpenCourseWare. (n.d.). Isobaric interferences in ICPMS. [Link]
-
Sui, D., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Acta Pharmaceutica Sinica B, 2(2), 205-212. [Link]
-
Jain, D., et al. (2015). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 5(9), 075-079. [Link]
-
Li, Y., et al. (2021). Determination of nine cardiovascular drugs in human plasma by QuEChERS-UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Thomas, R. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy, 25(11), 26-31. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Jain, P. S., et al. (2012). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 3(8), 2626-2630. [Link]
-
Singh, S., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 347-356. [Link]
-
Islam, M. M., et al. (2023). Bioanalysis of antihypertensive drugs by LC-MS: a fleeting look at the regulatory guidelines and artificial intelligence. Journal of the Iranian Chemical Society, 20(5), 1-22. [Link]
-
Veeprho. (n.d.). rac-N-Desmethyl Ivabradine-D6 (HCl Salt). [Link]
- Google Patents. (n.d.). Sustained-release preparation of ivabradine or pharmaceutically acceptable salts thereof.
-
Patel, P., et al. (2020). QBD approach to RP-HPLC method development and validation for the estimation of ivabradine. International Journal of Pharmaceutical Sciences and Research, 11(5), 2279-2287. [Link]
- Meyer, M. R. (2016). Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS. Saarland University.
-
S, S., et al. (2021). Resolving isobaric interference towards the determination of 137 Cs and 90 Sr using laser-ionization mass spectrometry. Analyst, 146(11), 3569-3576. [Link]
-
Panchal, V., & Suthar, P. (2013). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 400-406. [Link]
-
Sonawane, S., et al. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-8. [Link]
-
Owen, L. J., et al. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 44(Pt 4), 390-392. [Link]
-
Popović, I., et al. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1), 22-30. [Link]
-
Liu, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 791-794. [Link]
-
Bioanalysis Zone. (2022). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
Hirata, T. (2004). New Reduction Technique for Isobaric Interferences on Ba Using ICP-Mass Spectrometry. Analytical Sciences, 20(6), 961-964. [Link]
-
Singh, S., et al. (2015). Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 347-356. [Link]
-
Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
-
Hall, E. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-149. [Link]
Sources
- 1. EP2740478A1 - Sustained-release preparation of ivabradine or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing Peak Shape for N-Desmethyl Ivabradine D6 HCl
Welcome to the dedicated technical support guide for the chromatographic analysis of N-Desmethyl Ivabradine D6 HCl. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak asymmetry in their HPLC and LC-MS methods. As a deuterated internal standard and a basic compound, this compound presents specific challenges, most notably peak tailing, which can compromise resolution, integration, and overall data quality.
This guide moves beyond generic advice to provide a scientifically grounded, systematic approach to troubleshooting and resolving these issues. We will delve into the root causes of poor peak shape and provide actionable, step-by-step protocols to achieve the sharp, symmetrical peaks required for robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions users face when working with this analyte.
Q1: Why is my this compound peak tailing so severely?
A: The primary cause is unwanted secondary interactions between the analyte and the stationary phase. N-Desmethyl Ivabradine is a basic compound containing a secondary amine. In a typical reversed-phase mobile phase, this amine group can become protonated (positively charged). Standard silica-based stationary phases (like C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5-4, these silanols can become deprotonated (negatively charged, Si-O⁻), creating active sites for strong ionic interactions with the positively charged analyte.[1][2][3][4] This secondary retention mechanism is slower to release the analyte compared to the primary hydrophobic interaction, resulting in a "tailing" peak.[5]
Q2: What is the single most effective parameter to adjust for better peak shape?
A: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[6][7] For a basic analyte like this compound, lowering the mobile phase pH to a value between 2.5 and 3.0 is the most effective strategy. This ensures that the surface silanol groups are fully protonated (neutral), which minimizes the strong ionic interactions that cause peak tailing.[1][2]
Q3: What type of HPLC column is best suited for analyzing this compound?
A: The choice of column is critical. You should use a modern, high-purity silica column that is specifically designed to minimize silanol interactions. Key features to look for are:
-
High-Purity (Type B) Silica: These columns have a lower trace metal content, which can also contribute to peak tailing.[1]
-
Thorough End-Capping: End-capping is a chemical process that deactivates most of the residual silanol groups.[3][4] A column with superior end-capping will show significantly better peak shape for basic compounds.
-
Base-Deactivated Phases: Many manufacturers offer columns specifically marketed as "base-deactivated" or suitable for the analysis of basic compounds. These are often the best choice.[8]
Q4: My sample is dissolved in 100% acetonitrile, but my mobile phase starts at 10% acetonitrile. Could this be a problem?
A: Yes, this can cause significant peak distortion, including fronting, splitting, or broadening. This is due to a solvent mismatch effect. When a sample is injected in a solvent significantly stronger than the mobile phase, it doesn't properly focus on the head of the column. The sample band begins to travel down the column before the gradient or isocratic conditions can properly capture it, leading to a distorted peak. As a rule of thumb, the sample should be dissolved in the initial mobile phase or a solvent that is weaker (more aqueous) than the mobile phase.[8]
Part 2: A Systematic Troubleshooting Guide to Eliminate Peak Tailing
Poor peak shape is rarely solved by a single adjustment. It requires a logical, multi-faceted approach. Follow this workflow to systematically diagnose and resolve the issue.
Visual Workflow: Troubleshooting Peak Asymmetry
Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Foundational Checks (Rule out simple hardware issues)
Before modifying the chemistry of your method, ensure the physical system is sound.
-
Column Health: A void at the column inlet or a contaminated frit can cause severe tailing.[8] If the column is old or has been subjected to harsh conditions, try replacing it with a new one.
-
Sample Concentration: Overloading the column is a common cause of peak asymmetry.[9] Prepare a dilution series of your analyte (e.g., 10x and 100x dilutions) and inject them. If the peak shape improves dramatically at lower concentrations, you are likely overloading the column.
-
Extra-Column Volume: Excessive tubing length, poorly made connections, or a large-volume detector cell can contribute to band broadening and tailing.[10] Ensure all fittings are secure and tubing lengths are minimized.
Step 2: Mobile Phase Optimization (The Core Chemical Solution)
This is where the most significant improvements are made. The goal is to control the ionization state of both the analyte and the stationary phase.
The most robust way to mitigate silanol interactions is to operate at a low pH. This protocol will guide you in preparing a suitable mobile phase.
Objective: To protonate surface silanols, rendering them neutral and minimizing interaction with the basic analyte.
Step-by-Step Methodology:
-
Buffer Selection: Choose a buffer effective in the pH 2.5-3.0 range. Formic acid/ammonium formate or phosphoric acid are common choices.
-
Aqueous Phase Preparation:
-
Start with HPLC-grade water.
-
Add the chosen buffer acid (e.g., formic acid to a concentration of 0.1% v/v, or a phosphate buffer salt to 20-25 mM).[1]
-
Measure the pH of the aqueous portion before mixing with the organic solvent.[1]
-
Adjust the pH carefully using a diluted acid (e.g., phosphoric acid) or base (e.g., ammonia) to your target pH (e.g., 2.8).
-
-
Mobile Phase Preparation:
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter.
-
Prepare your mobile phase by mixing with the organic solvent (e.g., acetonitrile or methanol).
-
Degas the final mobile phase thoroughly.[9]
-
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Caption: Effect of pH on analyte-silanol interactions.
| Strategy | pH Range | Key Component | Mechanism of Action | Expected Outcome |
| Silanol Suppression | 2.5 - 3.5 | Acidic Buffer (Formate, Phosphate) | Protonates silanol groups (Si-OH), making them neutral and reducing ionic attraction.[2] | Excellent Peak Shape. This is the most common and robust approach. |
| Analyte Neutralization | > 8.0 | Basic Buffer (Ammonia, Bicarbonate) | De-protonates the basic analyte (Analyte-NHR), making it neutral. | Good Peak Shape, but requires a pH-stable column (e.g., hybrid or specialized polymerically-bonded silica) to prevent stationary phase degradation.[11] |
| Silanol Masking | 3.0 - 7.0 | Competing Base (e.g., 0.05% Triethylamine) | The competing base preferentially adsorbs to active silanol sites, "masking" them from the analyte.[1] | Improved Peak Shape. A more traditional method, often less effective than pH control with modern columns. |
Step 3: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, your column may not be suitable for this type of analysis.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or C8 | Provides appropriate hydrophobic retention for the analyte. |
| Silica Purity | High-Purity / Type B | Minimizes acidic silanols and trace metal content.[8] |
| End-Capping | Yes (Thoroughly end-capped) | Deactivates the majority of residual silanols, which are the primary cause of tailing.[3][5] |
| Particle Size | < 3 µm (UHPLC) or 3.5-5 µm (HPLC) | Smaller particles provide higher efficiency and sharper peaks. |
| pH Stability | Stable at low pH (e.g., pH 2-8) | Essential for implementing the recommended low-pH mobile phase strategy without damaging the column.[2] |
References
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013). ResearchGate. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Phenomenex. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Shimadzu. [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. (n.d.). Agilent Technologies. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Waters. [Link]
-
HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2023). PharmaCores. [Link]
-
high pH mobile phase (RP-HPLC) - Chromatography Forum. (2008). Chromatography Forum. [Link]
-
Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC - NIH. (2012). National Institutes of Health. [Link]
-
Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in - AKJournals. (2021). Akadémiai Kiadó. [Link]
-
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation - ResearchGate. (2015). ResearchGate. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
-
HPLC Peak Tailing - Axion Labs. (n.d.). Axion Labs. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Chrom Tech, Inc.. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022). ACD/Labs. [Link]
-
(PDF) Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms - ResearchGate. (2013). ResearchGate. [Link]
-
This compound | C26H35ClN2O5 | CID 71315778 - PubChem. (n.d.). National Institutes of Health. [Link]
-
(PDF) Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities - ResearchGate. (2019). ResearchGate. [Link]
-
Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.). Waters Corporation. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. (2007). ResearchGate. [Link]
-
Ivabradine JensonR | EMA - European Union. (2016). European Medicines Agency. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023). Welch Materials, Inc.. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores [pharmacores.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. high pH mobile phase (RP-HPLC) - Chromatography Forum [chromforum.org]
Technical Support Center: Matrix Effects in N-Desmethyl Ivabradine D6 HCl Quantification
Welcome to the technical support center for bioanalytical scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding matrix effects in the LC-MS/MS quantification of N-Desmethyl Ivabradine using its deuterated internal standard, N-Desmethyl Ivabradine D6 HCl. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[3][4] In regulated bioanalysis, uncharacterized matrix effects can lead to erroneous pharmacokinetic data and rejection of study results. The primary cause in plasma and serum samples is often endogenous components like phospholipids, which are abundant and can interfere with the electrospray ionization (ESI) process.[3][5][6][7]
Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't this automatically correct for any matrix effects?
A2: While a stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for matrix effects, it is not a complete guarantee.[8][9] The fundamental assumption is that the SIL-IS co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement.[9] However, issues can still arise if:
-
Chromatographic Separation: The deuterium labeling can sometimes cause a slight shift in retention time (an "isotope effect"), leading to partial separation from the native analyte. If the matrix effect is highly localized to a specific retention time, the analyte and IS may be affected differently.
-
Differential Matrix Effects: The concentration of interfering matrix components can vary dramatically between different patient or subject samples. A high concentration of a suppressing agent in one sample might affect the analyte and IS differently than in a cleaner sample, leading to variability.
-
Non-Co-eluting Interferences: The SIL-IS cannot correct for direct isobaric interferences or background noise that is not common to both the analyte and the IS.
Therefore, regulatory agencies like the FDA and EMA mandate that you must experimentally investigate and validate that the matrix effect is adequately controlled, even when using a SIL-IS.[10][11][12]
Q3: What are the primary sources of matrix effects when analyzing plasma samples?
A3: The biological matrix is complex, but the most common sources of matrix effects in LC-MS/MS analysis of plasma are:
-
Phospholipids: These are the most notorious cause of ion suppression in ESI-MS.[3][6][7][13] They are highly abundant in cell membranes and often co-extract with analytes, especially in simpler sample preparation methods like protein precipitation.[7]
-
Endogenous Metabolites and Salts: Other small molecules, salts, and lipids can co-elute with the analyte and compete for ionization in the MS source.[2]
-
Exogenous Substances: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered medications can also contribute to matrix effects.[2]
Q4: How do regulatory agencies like the FDA and EMA require matrix effects to be evaluated?
A4: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on bioanalytical method validation.[10][14][15] For matrix effects, they require a quantitative assessment. The core expectation is to evaluate the matrix effect using at least six different lots of blank matrix from individual donors (plus the anticoagulant used in the study).[10][12] The assessment is performed at low and high analyte concentrations. The coefficient of variation (CV) of the internal standard-normalized matrix factor across all lots should not be greater than 15%.[1] This ensures that inter-subject variability in matrix composition will not affect the accuracy and precision of the quantification.
Troubleshooting Guide: A Scenario-Based Approach
Problem: My validation failed. I'm observing significant and variable ion suppression (>15% CV) across different plasma lots.
This is a common and critical issue. A systematic approach is required to identify the source of the variability and implement an effective mitigation strategy.
Before making changes, it's crucial to have a quantitative baseline of the problem. The post-extraction spike method is the gold standard for this assessment.[16]
Experimental Protocol: Quantitative Assessment of Matrix Factor
-
Prepare Three Sets of Samples at both a low and high concentration (e.g., LQC and HQC levels):
-
Set A (Neat Solution): Prepare the analyte and IS in the final mobile phase or reconstitution solvent. This represents the 100% response, free of any matrix influence.
-
Set B (Post-Spike): Extract blank plasma from at least six different sources. After the final extraction step (e.g., after evaporation and before reconstitution), spike the analyte and IS into the extracted matrix residue.
-
Set C (Pre-Spike/QCs): Spike the analyte and IS into the blank plasma before extraction and process as usual. (This set is used for calculating recovery, but is useful to have).
-
-
Analyze Samples: Analyze all three sets using the established LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluate Results: The key regulatory requirement is the precision of the IS-Normalized MF.
-
Calculate the mean, standard deviation, and Coefficient of Variation (%CV) for the IS-Normalized MF across the six or more plasma lots.
-
Acceptance Criterion: The %CV should be ≤ 15%.[1]
-
Data Presentation: Example Matrix Effect Evaluation
| Plasma Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| Lot 1 | 85,000 | 450,000 | 0.85 | 0.90 | 0.94 |
| Lot 2 | 65,000 | 380,000 | 0.65 | 0.76 | 0.86 |
| Lot 3 | 88,000 | 460,000 | 0.88 | 0.92 | 0.96 |
| Lot 4 | 72,000 | 410,000 | 0.72 | 0.82 | 0.88 |
| Lot 5 | 58,000 | 350,000 | 0.58 | 0.70 | 0.83 |
| Lot 6 | 91,000 | 475,000 | 0.91 | 0.95 | 0.96 |
| Mean | 0.905 | ||||
| Std Dev | 0.055 | ||||
| %CV | 6.1% | ||||
| Set A Areas: Analyte=100,000, IS=500,000 |
In this example, the method passes as the %CV is well below 15%. If this value were >15%, troubleshooting would be required.
If the %CV is >15%, the next step is to understand what is causing the suppression and when it is eluting from the column. The most common source of ion suppression in plasma is phospholipids.[5][13]
Workflow: Troubleshooting Matrix Effect Variability
Caption: A decision tree for troubleshooting matrix effects.
Based on your investigation, implement a targeted strategy.
Option A: Enhance Sample Preparation
The goal is to remove interfering components before injection. Simple protein precipitation (PPT) is fast but notoriously "dirty," leaving high levels of phospholipids in the extract.[3]
Comparison of Sample Preparation Techniques
| Technique | Mechanism | Pros | Cons Regarding Matrix Effects |
| Protein Precipitation (PPT) | Protein denaturation and precipitation with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive.[8] | Poor removal of phospholipids and other endogenous components. [3][6] Often the source of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent based on polarity and pH. | Can be very clean if the solvent system is selective. Removes salts and proteins effectively. | Analyte recovery can be low for polar compounds. Phospholipids may still co-extract.[3][5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides excellent cleanup and concentration.[8] | More complex and time-consuming method development. |
| HybridSPE®-Phospholipid | Combines PPT with selective removal of phospholipids via zirconia-coated particles.[6][17] | Simple workflow similar to PPT. Highly effective at removing both proteins and phospholipids. [5][6][7] | Higher cost per sample than PPT. |
Recommendation: If you are using PPT and facing significant matrix effects, the most effective solution is often to switch to a phospholipid removal technique like HybridSPE® or a well-developed SPE method.[17][18] These methods directly target the primary cause of ion suppression.[5][6]
Option B: Optimize Chromatography
If a change in sample preparation is not feasible, you can modify the chromatographic conditions to separate N-Desmethyl Ivabradine from the region of ion suppression.
-
Adjust the Gradient: After identifying the suppression zone with a post-column infusion experiment, alter your gradient profile to ensure your analyte elutes in a "clean" region, either before or after the major interfering peaks.
-
Change Column Chemistry: Sometimes, simply switching to a different C18 column from another vendor is not enough. Consider alternative chemistries. If phospholipids are the issue, a column that provides a different selectivity profile might separate them from your analyte.
-
Use Diverter Valve: Program a diverter valve to send the initial, unretained "front" of the eluent (which often contains salts and highly polar interferences) to waste instead of the mass spectrometer.
Mechanism of Ion Suppression in ESI
Caption: Analyte and matrix components compete for ionization.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
Matrix effects: Causes and solutions. ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. ResearchGate. [Link]
-
(PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC - PubMed Central. [Link]
-
Ivabradine JensonR. European Union. [Link]
-
Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. [Link]
-
rac-N-Desmethyl Ivabradine-D6 (HCl Salt). Veeprho. [Link]
-
Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and metoprolol in rat plasma. Semantic Scholar. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
This compound. ARTIS STANDARDS. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital CSIC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. fda.gov [fda.gov]
- 11. pharmacompass.com [pharmacompass.com]
- 12. fda.gov [fda.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 18. selectscience.net [selectscience.net]
N-Desmethyl Ivabradine D6 HCl purity and potential impurities
Technical Support Center: N-Desmethyl Ivabradine D6 HCl
Welcome to the technical support guide for N-Desmethyl Ivabradine D6 Hydrochloride (HCl). This resource is designed for researchers, analytical scientists, and drug development professionals utilizing this stable isotope-labeled internal standard. Here, you will find in-depth information on purity, potential impurities, and practical troubleshooting advice to ensure the integrity and accuracy of your experimental results.
This compound is the deuterated analogue of N-Desmethyl Ivabradine, the only known active metabolite of Ivabradine.[][2] Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris.[] As a stable isotope-labeled standard, this compound is a critical tool for precise quantification in bioanalytical studies using mass spectrometry, where it serves as an internal standard to correct for matrix effects and variability during sample processing and analysis.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and specifications of this compound.
Q1: What is the typical purity specification for this compound?
A: Commercial suppliers typically offer this compound with a chemical purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[][5] Isotopic purity is also a critical parameter, and a high isotopic enrichment (typically >98%) is necessary to minimize interference from the unlabeled analyte.[3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.[5]
Q2: How should I store and handle this compound to ensure its stability?
A: Proper storage is crucial for maintaining the integrity of deuterated standards. This compound should be stored in a cool, dry place, protected from light and moisture.[3] Storing the solid compound under an inert gas atmosphere (like argon or nitrogen) can further prevent degradation and hydrogen-deuterium (H-D) exchange.[3] For solutions, prepare stock solutions in a suitable solvent like methanol and store them at 4°C or lower for short-term use.[6] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A: The hydrochloride salt form is slightly soluble in methanol and chloroform.[] For analytical purposes, HPLC-grade methanol is a common and effective solvent for preparing stock solutions.[7][8] Depending on the analytical method, other organic solvents like acetonitrile or mixtures with aqueous buffers may be used for working solutions.
Q4: Why is using a deuterated internal standard like this important in LC-MS analysis?
A: A deuterated internal standard is considered the "gold standard" for quantitative LC-MS. Because it is nearly chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer source.[4] This allows it to accurately correct for variations in sample extraction, injection volume, and instrument response, leading to highly precise and reproducible quantification.[3][9] The mass difference due to deuterium labeling (in this case, +6 amu) allows the mass spectrometer to distinguish it from the unlabeled analyte.[]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your analysis.
Issue 1: My HPLC-UV chromatogram shows multiple unexpected peaks, but the CoA states >98% purity.
This is a common issue that can arise from several sources. The workflow below will help you systematically identify the root cause.
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Detailed Steps & Explanations:
-
Run a System Blank: Inject only the mobile phase. If peaks appear, the contamination is in your solvent reservoirs, tubing, or injector. Action: Prepare fresh mobile phase and purge the system thoroughly.
-
Run a Solvent Blank: Inject the solvent you used to dissolve your sample. If peaks appear here but not in the system blank, your injection solvent is contaminated. Action: Use a fresh, high-purity solvent.
-
Check Column Health: A degraded or contaminated column can cause peak splitting or ghost peaks. Action: Flush the column according to the manufacturer's instructions or test it with a well-characterized standard to check its performance.
-
Review Sample Preparation: High sample concentration can lead to carryover. Mismatch between the sample solvent and mobile phase can cause distorted peaks. The pH of your sample solvent could also induce on-the-fly degradation. Action: Dilute your sample. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
-
Confirm Analyte Stability: The compound may have degraded after being dissolved. Action: Prepare a fresh solution from the original solid material and inject it immediately. If the extraneous peaks are gone, this points to solution instability or degradation from improper storage (e.g., exposure to light).
Issue 2: My LC-MS analysis shows a peak with an unexpected mass. What could it be?
In LC-MS, unexpected masses can be traced to process-related impurities, degradation products, or mass spectrometer artifacts like adducts.
Possible Sources:
-
Process-Related Impurities: These are substances left over from the synthesis of Ivabradine or N-Desmethyl Ivabradine.[10] While the final product is highly purified, trace amounts of starting materials or intermediates may remain. Examples from the parent drug synthesis include chloro-impurities or amine-impurities.[10][11]
-
Degradation Products: Ivabradine (and by extension, its N-desmethyl metabolite) is susceptible to degradation under certain conditions, including acid/base hydrolysis, oxidation, and photolysis.[2][12]
-
Adduct Formation: In the MS source, the analyte can associate with ions from the mobile phase or solvent, creating "adducts" with a higher mass. This is not an impurity but an analytical artifact.
The table below summarizes known impurities and degradation products of Ivabradine, which are highly relevant for its N-desmethyl metabolite.
| Compound Name | Origin | Potential m/z [M+H]⁺ (for N-Desmethyl version) |
| Ivabradine N-Oxide | Oxidative Degradation | ~471.2 |
| Dehydro Ivabradine | Process Impurity | ~453.2 |
| Hydroxy Ivabradine | Process Impurity | ~471.2 |
| Ivabradine Acid Impurity | Hydrolytic Degradation | Varies |
| N-Nitroso N-Desmethyl Ivabradine | Nitrosating agents | ~484.2 |
Note: The m/z values are approximate for the non-deuterated N-desmethyl analogue and will be +6 amu for the D6 version. These serve as a starting point for investigation.
Caption: Potential degradation pathways for N-Desmethyl Ivabradine.[2]
Troubleshooting Steps:
-
Check for Common Adducts: Calculate the mass difference between your unexpected peak and the analyte. Does it correspond to a common adduct?
-
Sodium [M+Na]⁺: +22.99 Da
-
Ammonium [M+NH₄]⁺: +18.03 Da
-
Potassium [M+K]⁺: +38.96 Da
-
Acetonitrile [M+ACN+H]⁺: +42.03 Da
-
-
Perform Forced Degradation: To confirm if the impurity is a degradant, subject a sample to controlled stress conditions (e.g., mild acid, base, peroxide, light, heat).[2][12] If the unknown peak increases under a specific condition, it helps identify its nature (e.g., an oxidative degradant).
-
Consult the Literature: Search for studies on Ivabradine impurities and degradation. The impurity profile of the parent drug is the best guide for identifying related substances in its metabolites.[2][13]
Part 3: Key Experimental Protocols
This section provides a baseline analytical method for assessing the purity of this compound.
Protocol: Purity Assessment by Reverse-Phase HPLC-UV
This method is a starting point and should be optimized and validated for your specific instrumentation and requirements.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode MS and controls peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 20% B to 80% B over 15 min | A gradient is necessary to elute potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and instrument sensitivity. |
| UV Detection | 286 nm | A common wavelength for Ivabradine and related compounds.[7] |
System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.
References
-
BOC Sciences. N-Desmethyl Ivabradine-[d6] Hydrochloride.
-
Senczyna, D., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PLoS ONE, 11(5).
-
Veeprho. Ivabradine Impurities and Related Compound.
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.
-
ResearchGate. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities.
-
SynZeal. Ivabradine Impurities.
-
Simson Pharma Limited. N-Desmethyl Ivabradine-D6 Hydrochloride | CAS No- 1346600-74-5.
-
Daicel Pharma Standards. Ivabradine Impurities Manufacturers & Suppliers.
-
A Chemtek. This compound | 1346600-74-5.
-
LGC Standards. Ivabradine Hydrochloride.
-
USP Store. N-Desmethyl Ivabradine Hydrochloride (25 mg).
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?.
-
Eswarudu, M. M., et al. (2022). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry.
-
Głowienka, E., et al. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances.
-
Brieflands. (2021). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form.
-
ARTIS STANDARDS. This compound.
-
AKJournals. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach.
-
ARTIS STANDARDS. This compound.
-
Sharma, T., & Joshi, H. (2011). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences.
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
-
BOC Sciences. CAS 1346600-74-5 N-Desmethyl Ivabradine-[d6] Hydrochloride.
-
YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Opulent Pharma. N-Desmethyl Ivabradine.
-
Veeprho. N-Nitroso N-Desmethyl Ivabradine.
-
Acanthus Research. N-Desmethyl Ivabradine Hydrochloride.
-
ResearchGate. (2013). Patent No. US 8,410,277 B2.
-
AptoChem. Deuterated internal standards and bioanalysis.
Sources
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. achemtek.com [achemtek.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Ivabradine Forced Degradation Studies: A Technical Support Guide
Welcome to the technical support center for forced degradation studies of Ivabradine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for conducting robust and compliant forced degradation studies on Ivabradine. As your virtual Senior Application Scientist, I will walk you through not just the "how" but the "why" of these critical experiments, ensuring your studies are scientifically sound and regulatory-ready.
Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into the intrinsic stability of a drug substance, elucidating degradation pathways, and enabling the development of stability-indicating analytical methods.[1] Ivabradine, a heart rate-lowering agent, while relatively stable, is susceptible to degradation under various stress conditions such as acid, base, oxidation, heat, and light.[2][3] Understanding its degradation profile is paramount for ensuring the safety and efficacy of the final drug product.
This guide is structured to anticipate and address the real-world challenges you may encounter in the laboratory. We will explore common troubleshooting scenarios, answer frequently asked questions, and provide a detailed experimental protocol, all grounded in scientific principles and regulatory expectations.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to be your first point of reference when you encounter unexpected results or technical difficulties during your forced degradation studies of Ivabradine.
Question 1: My HPLC chromatogram shows poor resolution between Ivabradine and its degradation products, particularly in the acid-stressed sample. What are the likely causes and how can I improve the separation?
Answer:
Poor resolution in HPLC is a frequent challenge, especially when dealing with structurally similar degradation products. In the case of Ivabradine, acid hydrolysis can generate several impurities.[4][5] The primary reasons for poor separation and the corresponding troubleshooting steps are outlined below:
-
Suboptimal Mobile Phase Composition: The polarity and pH of the mobile phase are critical for achieving good separation of Ivabradine and its degradants.
-
Causality: Ivabradine and its degradation products are ionizable compounds. Changes in the mobile phase pH can alter their ionization state and, consequently, their retention on a reversed-phase column. The organic modifier concentration affects the overall polarity of the mobile phase and thus the elution strength.
-
Troubleshooting Steps:
-
pH Adjustment: Systematically adjust the pH of the aqueous component of your mobile phase. For Ivabradine, which has a basic nitrogen atom, a slightly acidic pH (e.g., pH 3.0-4.5) often yields good peak shapes and resolution.[5] This ensures consistent protonation of the analyte and its impurities.
-
Organic Modifier Optimization: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower starting concentration of the organic modifier can increase retention times and improve the separation of early-eluting peaks.
-
Solvent Type: If you are using methanol, consider switching to acetonitrile or a combination of both. Acetonitrile often provides different selectivity and can resolve peaks that co-elute with methanol.
-
-
-
Inappropriate Column Chemistry: The choice of stationary phase is crucial for selectivity.
-
Causality: Different stationary phases (e.g., C18, C8, Phenyl) offer different retention mechanisms. A standard C18 column might not provide sufficient selectivity for all of Ivabradine's degradation products.
-
Troubleshooting Steps:
-
Alternative Stationary Phases: If optimizing the mobile phase is insufficient, try a column with a different selectivity. A phenyl-hexyl column, for instance, can offer alternative pi-pi interactions that may help in separating aromatic isomers or closely related structures.[6]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., <3 µm) or a longer column length can increase efficiency and improve resolution, though this may lead to higher backpressure.
-
-
-
Gradient Elution Program: An unoptimized gradient can lead to peak clustering.
-
Causality: The rate of change in the mobile phase composition during a gradient run directly impacts the separation.
-
Troubleshooting Steps:
-
Shallow Gradient: Implement a shallower gradient, especially during the elution window where the critical pair of peaks appears. This gives the analytes more time to interact with the stationary phase, leading to better separation.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition to selectively improve the resolution of a particular peak pair.
-
-
Question 2: I am observing a significant difference in the degradation profile of Ivabradine under HCl and H2SO4 acid hydrolysis. Is this expected?
Answer:
Yes, this is an interesting and reported phenomenon for Ivabradine.[4][5] The difference in degradation behavior between hydrochloric acid and sulfuric acid is not uncommon for certain drug molecules and can be attributed to the different roles the anions (chloride vs. sulfate) play in the reaction.
-
Causality:
-
Nucleophilic Participation of Chloride: The chloride ion from HCl is a better nucleophile than the sulfate ion from H2SO4. In some cases, the chloride ion can participate in the degradation reaction, leading to the formation of specific chlorinated degradants or influencing the reaction pathway through specific salt effects.
-
Ionic Strength and Activity: The different ionic strengths of equimolar HCl and H2SO4 solutions can affect the activity of hydronium ions and the drug substance, potentially leading to different degradation kinetics and product profiles.
-
-
What to do:
-
Characterize the Degradants: It is crucial to use a high-resolution mass spectrometer (LC-HR-MS/MS) to identify the structures of the degradation products formed in both acidic conditions.[4][5] This will help you understand the different degradation pathways.
-
Report the Findings: This is a significant finding regarding the stability of Ivabradine and should be thoroughly documented in your study report. It highlights the importance of not assuming all acids will behave identically in forced degradation studies.
-
Question 3: My oxidative degradation study using hydrogen peroxide is showing minimal degradation of Ivabradine. Should I use more aggressive conditions?
Answer:
While it is important to achieve a reasonable level of degradation (typically 5-20% is recommended by ICH guidelines to ensure the analytical method is challenged), escalating the stress conditions should be done cautiously.[7] Ivabradine has shown susceptibility to oxidative degradation, leading to the formation of N-oxide diastereomers.[6] If you are not observing significant degradation, consider the following:
-
Reaction Kinetics:
-
Causality: Oxidative reactions can be slow at room temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60°C). This will increase the reaction rate. However, be mindful that you are not introducing thermal degradation as a confounding factor. A control experiment with heat and without the oxidizing agent should be performed.
-
Increase Exposure Time: Extend the duration of the study. Some oxidative reactions may require 24 hours or longer to produce a sufficient amount of degradants.
-
-
-
Concentration of Oxidizing Agent:
-
Causality: The concentration of hydrogen peroxide will directly influence the rate of degradation.
-
Troubleshooting Steps:
-
Increase H2O2 Concentration: If you started with a low concentration (e.g., 3% H2O2), you could incrementally increase it (e.g., to 10% or 30%). However, be aware that very high concentrations can lead to secondary degradation and may not be representative of real-world stability.
-
-
-
Alternative Oxidizing Agents:
-
Causality: Different oxidizing agents can have different mechanisms and redox potentials.
-
Troubleshooting Steps:
-
Consider Other Reagents: If hydrogen peroxide is ineffective, you could explore other oxidizing agents like AIBN (azobisisobutyronitrile) for free-radical-mediated oxidation, although this is less common in standard forced degradation packages.
-
-
Self-Validation Check: Always run a control sample (Ivabradine in the same solvent without the stressor) in parallel to ensure that the observed degradation is indeed due to the applied stress condition and not due to solvent effects or inherent instability under ambient conditions.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the design, execution, and interpretation of forced degradation studies for Ivabradine.
Q1: What are the primary objectives of performing forced degradation studies on Ivabradine?
A1: The primary objectives are multi-faceted and crucial for drug development:
-
To Identify Degradation Products: To determine the potential degradation products of Ivabradine that could form under various stress conditions.[8]
-
To Elucidate Degradation Pathways: To understand the chemical pathways through which Ivabradine degrades.[1]
-
To Develop and Validate a Stability-Indicating Method: To ensure that the chosen analytical method (typically HPLC) can accurately measure the amount of Ivabradine in the presence of its degradation products, process impurities, and excipients.[9][10]
-
To Understand the Intrinsic Stability of the Molecule: To gain insight into the inherent stability of the Ivabradine molecule, which helps in formulation development and in determining appropriate storage conditions.[11]
Q2: What are the typical stress conditions applied in a forced degradation study of Ivabradine as per ICH guidelines?
A2: As per the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), a comprehensive forced degradation study for Ivabradine should include the following conditions:[8][11]
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.[12]
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.[12]
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H2O2) at room temperature or slightly elevated temperatures.[12]
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 70-80°C).[12]
-
Photolytic Degradation: Exposing the drug substance (both in solid and solution form) to light, as specified in ICH Q1B guidelines.[12]
Q3: How much degradation is considered sufficient in a forced degradation study?
A3: The goal is not to completely degrade the drug substance. A target degradation of 5-20% is generally considered appropriate.[7]
-
Rationale:
-
Sufficient Degradant Formation: This range ensures that a sufficient amount of degradation products are formed for detection and characterization by analytical techniques.
-
Method Challenge: It provides a meaningful challenge to the specificity of the stability-indicating method.
-
Avoiding Secondary Degradation: Excessive degradation can lead to the formation of secondary or tertiary degradation products, which may not be relevant to the actual stability of the drug under normal storage conditions and can unnecessarily complicate the analysis.
-
Q4: What is the importance of using a mass spectrometer (MS) detector in addition to a UV detector for the analysis of stressed samples?
A4: While a UV/PDA detector is essential for quantitation and assessing peak purity, a mass spectrometer is invaluable for the identification of unknown degradation products.[6]
-
Structural Information: MS provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. This information is critical for proposing the chemical structure of the degradation products.
-
Specificity: It can help in confirming that a peak in the chromatogram is a single component and not a mixture of co-eluting compounds.
-
Sensitivity: MS detectors are often more sensitive than UV detectors for certain compounds that may have poor chromophores.
Experimental Protocol: A Step-by-Step Guide to Forced Degradation of Ivabradine
This protocol provides a general framework for conducting a forced degradation study of Ivabradine. It is essential to adapt the conditions (e.g., concentration, time, temperature) based on the observed stability of your specific batch of Ivabradine.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Ivabradine hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[13]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for a specified period (e.g., 8 hours).
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.
-
Dilute the solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for a specified period (e.g., 4 hours).
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl.
-
Dilute the solution to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the solution to the final concentration with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Ivabradine hydrochloride in a petri dish and expose it to dry heat at 80°C for a specified period (e.g., 48 hours).
-
After exposure, dissolve a portion of the sample in the solvent and dilute it to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Prepare a sample for analysis by dissolving and diluting it to the final concentration with the mobile phase.
-
3. HPLC Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC system. A typical system might consist of:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 286 nm and/or a mass spectrometer for identification.[5][9]
-
4. Data Analysis:
-
Calculate the percentage degradation of Ivabradine in each stress condition.
-
Determine the relative retention times of the degradation products.
-
Use MS data to propose the structures of the major degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for Ivabradine
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Major Degradation Products (Proposed) |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | ~15% | 3 | Hydrolytic cleavage products |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | ~10% | 2 | Hydrolytic cleavage products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~8% | 2 | N-oxide diastereomers |
| Thermal | Dry Heat | 48 hours | 80°C | < 2% | 1 | Minor unspecified degradant |
| Photolytic | ICH Q1B | - | - | ~5% | 2 | Photolytic rearrangement products |
Note: The % degradation and number of products are illustrative and can vary based on the specific experimental conditions and the purity of the starting material.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in a forced degradation study of Ivabradine.
Caption: Overall workflow of a forced degradation study.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. researchpublish.com [researchpublish.com]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stability-Indicating HPLC Method for Ivabradine and Its Impurities
Welcome to the technical support center for the analysis of Ivabradine and its related impurities using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, you will find a comprehensive, validated method protocol, in-depth troubleshooting guides, and frequently asked questions to ensure the successful implementation and execution of this critical analytical procedure.
Introduction: The Analytical Challenge of Ivabradine
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure.[1] As with any active pharmaceutical ingredient (API), a robust analytical method is required to monitor its purity and stability over time. The development of a stability-indicating method is crucial as it must be able to separate the intact drug from any potential degradation products that may form under various stress conditions, as well as from process-related impurities.[2][3]
Ivabradine is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[2] This leads to the formation of several impurities, including the notable diastereomeric N-oxides, which can be challenging to separate chromatographically.[4] This guide provides a detailed method to achieve this separation and offers solutions to common problems encountered during the analysis.
Recommended Stability-Indicating HPLC Method
This section details a validated HPLC method synthesized from established literature to provide a robust starting point for your analysis.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Zorbax Phenyl, 4.6 x 250 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.075% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table Below |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 286 nm[2] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
Rationale for Method Parameters:
-
Column Choice: A phenyl stationary phase is selected for its unique selectivity, offering alternative interactions (pi-pi stacking) to traditional C18 columns, which can be advantageous for separating the structurally similar impurities of Ivabradine.[4]
-
Mobile Phase: The use of trifluoroacetic acid (TFA) as a mobile phase modifier serves a dual purpose. It acts as an ion-pairing agent for the basic Ivabradine molecule, improving peak shape and reducing tailing. Additionally, it maintains a low pH, ensuring the protonation of the analyte and its basic impurities, which leads to consistent retention in reversed-phase chromatography.
-
Gradient Elution: A gradient is necessary to provide sufficient resolution between early-eluting polar impurities and to ensure that the more retained components, including Ivabradine itself, are eluted in a reasonable time with good peak shape.
-
Detection Wavelength: Ivabradine exhibits a UV maximum at approximately 286 nm, providing good sensitivity for the parent drug.[2][5] It is crucial to verify that all known impurities have adequate absorbance at this wavelength or to use a photodiode array (PDA) detector to monitor multiple wavelengths if necessary.
Sample and Standard Preparation:
-
Standard Stock Solution (Ivabradine): Accurately weigh about 25 mg of Ivabradine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Impurity Stock Solution: Prepare a stock solution of known impurities in a similar manner.
-
Working Standard Solution: Dilute the stock solutions with diluent to a final concentration of approximately 0.05 mg/mL for Ivabradine and to the desired concentration for the impurities (e.g., at the reporting threshold).
-
Sample Solution: Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to about 25 mg of Ivabradine into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume. Centrifuge or filter through a 0.45 µm syringe filter before injection.
Experimental Workflow and Validation
A stability-indicating method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6]
Caption: Workflow for development and validation of a stability-indicating HPLC method.
Troubleshooting Guide
This section addresses common issues you may encounter during the analysis of Ivabradine and its impurities.
Q1: I am observing poor peak shape (tailing) for the Ivabradine peak. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like Ivabradine is a common issue in reversed-phase HPLC.
-
Causality: The tertiary amine groups in the Ivabradine molecule can interact with acidic silanol groups on the silica-based column packing material. These secondary interactions are stronger than the primary reversed-phase retention mechanism and can lead to a "tailing" effect as the molecules are slowly released from these active sites.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically pH < 3) to fully protonate the Ivabradine molecule. The use of 0.075% TFA should achieve this. A higher pH can lead to a mixed population of ionized and non-ionized species, exacerbating the issue.
-
Increase Ion-Pairing Agent Concentration: A slight increase in the TFA concentration (e.g., to 0.1%) can sometimes improve peak shape by more effectively masking the active silanol sites.
-
Use a Different Column: If tailing persists, consider using a column with a different bonding chemistry or a base-deactivated column specifically designed for the analysis of basic compounds.
-
Column Contamination: The column may be contaminated with strongly retained basic compounds from previous analyses. Flush the column with a strong, acidic solvent (e.g., 50:50 acetonitrile:0.1% TFA in water) followed by a high percentage of organic solvent.
-
Q2: I am unable to separate the two diastereomeric N-oxide impurities. What should I do?
A2: The separation of diastereomers can be challenging as they have very similar physicochemical properties.
-
Causality: Diastereomers have the same molecular weight and similar polarity, making their separation dependent on subtle differences in their three-dimensional structure and how they interact with the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient at the elution point of the N-oxides can increase the resolution. You may need to perform several trial runs with slight modifications to the gradient profile.
-
Lower the Temperature: Reducing the column temperature (e.g., to 25°C) can sometimes enhance the subtle energetic differences in the interactions between the diastereomers and the stationary phase, improving separation.
-
Change the Organic Modifier: While this method uses acetonitrile, you can try replacing it with methanol or using a ternary mixture of water, acetonitrile, and methanol. The different solvent properties of methanol can alter the selectivity of the separation.
-
Evaluate Different Phenyl Columns: Not all phenyl columns are the same. Columns from different manufacturers can have different ligand densities and bonding chemistries, which may provide the necessary selectivity for this separation.
-
Q3: My retention times are shifting from one injection to the next. What is the likely cause?
A3: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.
-
Causality: Consistent retention times rely on a stable mobile phase composition and flow rate, as well as a well-equilibrated column.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a longer equilibration time (10-15 column volumes) is often necessary.
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent mixing of the aqueous and organic components can lead to shifting retention times.
-
Pump Performance: Check for leaks in the pump heads and ensure the check valves are functioning correctly. A malfunctioning pump can deliver an inconsistent mobile phase composition.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature can affect retention times.
-
Caption: A logical approach to troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: Why is this considered a "stability-indicating" method?
A1: A method is deemed stability-indicating when it can accurately measure the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent drug and from each other. This has been demonstrated for Ivabradine through forced degradation studies where the drug was exposed to harsh conditions (acid, base, oxidation, heat, light) and the resulting chromatograms showed that all degradation peaks were well-resolved from the main Ivabradine peak.[2][4]
Q2: What are the critical system suitability parameters I should monitor?
A2: For this method, you should monitor the following system suitability parameters:
-
Tailing Factor: For the Ivabradine peak, the tailing factor should ideally be less than 1.5.
-
Resolution: The resolution between Ivabradine and the closest eluting impurity, as well as between any critical impurity pairs (like the N-oxide diastereomers), should be greater than 1.5.
-
Reproducibility: The relative standard deviation (RSD) for the peak area and retention time of replicate injections of the standard solution should be less than 2.0%.
Q3: Can I use a phosphate buffer instead of TFA?
A3: While phosphate buffers are common in HPLC, they may present challenges in this method. If you are using a gradient with a high percentage of acetonitrile, there is a risk of the phosphate buffer precipitating out of solution, which can block tubing and damage the HPLC system. TFA is generally more soluble in high organic mobile phases. If you do choose to use a phosphate buffer, ensure its concentration is low (e.g., 10-20 mM) and that you do not exceed the solubility limit in your gradient program.
Q4: Do I need to determine the relative response factors (RRFs) for the impurities?
A4: Yes, it is highly recommended. The UV absorbance of an impurity at 286 nm may not be the same as that of Ivabradine on a mass-to-mass basis, especially if the chromophore has been altered during degradation. To accurately quantify the impurities, you should determine the RRF for each known impurity relative to Ivabradine. This is a key component of method validation for impurity analysis.
Q5: What should I do if I detect an unknown impurity?
A5: If a new, unknown impurity is detected above the identification threshold defined by ICH guidelines, further investigation is required. This typically involves using techniques like mass spectrometry (LC-MS) to determine the molecular weight of the impurity and to obtain fragmentation data that can help in its structural elucidation. This information is critical for assessing the potential toxicity of the new impurity.
References
-
Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Available from: [Link]
-
Gülşen, B., & Sertürk, S. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(34), 20956-20966. Available from: [Link]
-
PubChem. (n.d.). Ivabradine. National Center for Biotechnology Information. Retrieved from: [Link]
-
European Medicines Agency. (2016). Ivabradine JensonR: Assessment report. Available from: [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]
-
Firke, S. N., et al. (2018). Development of UV spectrophotometric assay method for determination of ivabradine hydrochloride in bulk and formulated microsphere dosage form. Indo American Journal of Pharmaceutical Research, 8(08), 1533-1538. Available from: [Link]
-
Tomić, J., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 34(1), 1-11. Available from: [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
PubChem. (n.d.). Ivabradine N-Oxide. National Center for Biotechnology Information. Retrieved from: [Link]
-
Tomić, J., et al. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. Acta Chromatographica, 32(1), 26-36. Available from: [Link]
-
Patel, P. N., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Mass Spectrometry, 50(2), 344-353. Available from: [Link]
-
Kulkarni, A. A., et al. (2019). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 9(11), 067-075. Available from: [Link]
-
Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 155-158. Available from: [Link]
-
Banarase, N., et al. (2022). UV-SPECTROPHOTOMETRIC DETERMINATION OF PARTITION COEFFICIENT (LOG P) OF OLEANOLIC ACID AND ITS COMPARISON WITH SOFTWARE PREDICTED VALUES. Indian Drugs, 59(09), 91-95. Available from: [Link]
-
Allmpus. (n.d.). Ivabradine N-Oxide. Retrieved from: [Link]
-
SynZeal. (n.d.). Ivabradine N-Oxide Impurity. Retrieved from: [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from: [Link]
Sources
Validation & Comparative
A Comparative Guide to N-Desmethyl Ivabradine D6 HCl and its Unlabeled Analog for Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and bioanalytical studies of Ivabradine, the selection of an appropriate internal standard is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides an in-depth, objective comparison between the deuterium-labeled N-Desmethyl Ivabradine D6 HCl and its unlabeled counterpart, supported by experimental principles and data.
N-Desmethyl Ivabradine is the major active metabolite of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and heart failure.[1][2][3] Accurate quantification of this metabolite in biological matrices is paramount for understanding the drug's metabolic profile and ensuring its safety and efficacy. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4][5]
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between this compound and unlabeled N-Desmethyl Ivabradine lies in the substitution of six hydrogen atoms with deuterium atoms in the D6 variant. This seemingly minor alteration has significant implications for their application in mass spectrometry, while minimally affecting their chemical behavior.
| Property | This compound | Unlabeled N-Desmethyl Ivabradine HCl |
| CAS Number | 1346600-74-5 | 1246638-08-3 |
| Molecular Formula | C₂₆H₂₉D₆ClN₂O₅ | C₂₆H₃₅ClN₂O₅ |
| Molecular Weight | 497.06 g/mol [6] | 491.03 g/mol |
| Appearance | White to Off-White Solid | White to Beige Solid |
| Solubility | Soluble in Methanol (Slightly), Chloroform (Slightly) | Data not readily available, but expected to be similar to the D6 analog. |
Data sourced from various chemical suppliers and databases.[3][6][7]
The Rationale for Deuterium Labeling: Enhancing Bioanalytical Precision
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, most notably LC-MS/MS.[8][9] The U.S. Food and Drug Administration (FDA) strongly recommends the use of a stable isotope-labeled version of the analyte as the internal standard to ensure the reliability of bioanalytical data.[4]
The rationale behind this preference is rooted in the ability of a SIL-IS to compensate for various sources of error during sample preparation and analysis. Since the deuterium-labeled standard is chemically almost identical to the unlabeled analyte, it exhibits nearly identical behavior during extraction, chromatography, and ionization.[5] This co-elution and similar ionization response allow it to normalize for:
-
Matrix Effects: Variations in ionization efficiency caused by co-eluting components from the biological matrix (e.g., plasma, urine).
-
Sample Preparation Variability: Inconsistencies in recovery during extraction and other sample processing steps.
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer performance.
By adding a known concentration of this compound to all calibration standards, quality control samples, and study samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the measurement.
Experimental Data and Performance Comparison
Mass Spectrometry
In mass spectrometry, the six deuterium atoms in this compound result in a predictable mass shift of approximately 6 Daltons compared to the unlabeled compound. This mass difference is crucial for preventing isobaric interference and allowing for the simultaneous detection of both the analyte and the internal standard.
| Compound | Parent Ion (m/z) | Major Fragment Ion(s) (m/z) |
| Unlabeled N-Desmethyl Ivabradine | 455.3 | 177.1 |
| N-Desmethyl Ivabradine D6 | 461.3 | 177.1 (or other fragments depending on label position) |
Note: The exact m/z values may vary slightly depending on the ionization source and instrument calibration. The fragmentation pattern of the labeled compound will depend on the position of the deuterium atoms.
The fragmentation of N-Desmethyl Ivabradine typically involves cleavage at specific bonds, leading to characteristic product ions. The position of the deuterium labels is critical; they should be in a stable part of the molecule that does not readily exchange with protons from the solvent and is retained in the major fragment ion used for quantification.[1]
Liquid Chromatography
A potential consideration when using deuterium-labeled internal standards is the possibility of a slight chromatographic shift, known as the "isotope effect".[10] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While this shift is usually minor, it is essential to ensure that the analyte and the internal standard co-elute sufficiently to experience the same matrix effects.
A Practical Guide: LC-MS/MS Method for the Quantification of N-Desmethyl Ivabradine
The following is a generalized protocol for the simultaneous determination of N-Desmethyl Ivabradine and its D6-labeled internal standard in human plasma. This protocol is based on established methods and serves as a starting point for method development and validation.[11][12][13]
I. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of this compound working solution (internal standard).
-
Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction: Condition a solid-phase extraction (SPE) cartridge. Load the supernatant from the previous step onto the cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
II. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
N-Desmethyl Ivabradine: m/z 455.3 → 177.1
-
N-Desmethyl Ivabradine D6: m/z 461.3 → 177.1
-
III. Method Validation
The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[14] Key validation parameters include:
-
Selectivity
-
Accuracy and Precision
-
Calibration Curve
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Visualizing the Workflow
Caption: LC-MS/MS workflow for N-Desmethyl Ivabradine analysis.
Conclusion
The choice between this compound and its unlabeled counterpart for bioanalytical applications is clear. The deuterium-labeled compound is the superior choice for use as an internal standard in quantitative LC-MS assays. Its ability to mimic the behavior of the unlabeled analyte during sample processing and analysis allows for the correction of matrix effects and other sources of variability, leading to more accurate, precise, and reliable data. This is in line with the recommendations of regulatory agencies and the best practices of the bioanalytical community. While the unlabeled compound is essential as a reference standard for calibration curves and quality control samples, the use of this compound as an internal standard is indispensable for robust and defensible pharmacokinetic and bioequivalence studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
National Center for Biotechnology Information. (2023). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. [Link]
-
Drugs.com. Ivabradine: Package Insert / Prescribing Information / MOA. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResearchGate. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. [Link]
-
National Center for Biotechnology Information. (2023). Ivabradine - StatPearls. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
ResearchGate. Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]
-
Semantic Scholar. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. [Link]
-
PubMed. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. [Link]
-
PubMed. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
Veeprho. rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. [Link]
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. caymanchem.com [caymanchem.com]
- 9. veeprho.com [veeprho.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Selecting N-Desmethyl Ivabradine D6 HCl: A Multi-Supplier Comparative Analysis
Introduction: The Critical Role of the Internal Standard
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the internal standard (IS) is the linchpin of data integrity. Its function is to normalize for variability during sample preparation and analysis, ensuring that the final calculated concentration of the analyte is both accurate and precise. N-Desmethyl Ivabradine D6 HCl, the deuterated form of the primary active metabolite of Ivabradine, is frequently employed as an IS for the quantification of Ivabradine and its metabolites in biological matrices.[1][][3] The six deuterium atoms provide a mass shift that allows it to be distinguished from the endogenous, non-labeled analyte by mass spectrometry, while maintaining nearly identical chromatographic behavior and extraction efficiency.[4]
However, not all sources of this compound are created equal. The seemingly minor differences between lots and suppliers—in terms of chemical purity, isotopic enrichment, and stability—can have profound implications for assay validity, reproducibility, and regulatory compliance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and compare this essential reagent from different suppliers. We will move beyond a simple checklist and delve into the causality behind the experimental choices, providing a self-validating system for confident supplier selection.
Pillar 1: Defining the Critical Quality Attributes (CQAs)
Before embarking on experimental comparisons, it is imperative to understand the key parameters that define a high-quality isotopically labeled internal standard. These attributes form the basis of our evaluation.
-
Chemical Purity: This refers to the percentage of the desired compound, this compound, relative to any other chemical entities. Impurities can include residual starting materials, by-products from the synthesis, or degradants.
-
Isotopic Enrichment: This is arguably the most critical parameter for a deuterated standard. It measures the percentage of molecules that contain the desired number of deuterium atoms at the specified locations.[5] Low isotopic enrichment means a higher proportion of molecules with fewer than six deuterium atoms (e.g., D5, D4), which can contribute to the signal of the analyte, leading to inaccurate quantification.[6]
-
Structural Integrity and Label Position: We must confirm that the molecule is indeed N-Desmethyl Ivabradine and that the deuterium labels are on the propyl chain as intended. Misincorporation of isotopes can affect the fragmentation pattern in MS/MS analysis and compromise the standard's utility.[5]
-
Stability: The compound must remain stable under defined storage and handling conditions.[7] Degradation can lead to a decrease in purity and the introduction of interfering substances, compromising long-term studies.[8]
Pillar 2: The Experimental Gauntlet: A Head-to-Head Comparison
To illustrate the evaluation process, we will analyze hypothetical lots of this compound from three different vendors: Supplier A , Supplier B , and Supplier C . Each lot will be subjected to a battery of orthogonal analytical tests.
Caption: Overall workflow for the comparative evaluation of this compound.
Experiment 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC with UV detection is a robust and widely available technique for assessing the purity of a chemical compound. It separates the main compound from any non-labeled, UV-active impurities. By using a gradient method, we can resolve compounds with a wide range of polarities, providing a comprehensive purity profile. This method is validated according to ICH Q2(R1) guidelines.[9]
Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, linear gradient to 60% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.[9]
-
Sample Preparation: Prepare 1 mg/mL stock solutions in methanol. Dilute to 50 µg/mL with mobile phase A.
-
Analysis: Inject 10 µL and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Experiment 2: Isotopic Enrichment and Identity by LC-MS
Causality: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming identity and determining isotopic enrichment.[5] By analyzing the full scan mass spectrum under high-resolution conditions, we can resolve the isotopic peaks (M, M+1, M+2, etc.) and calculate the distribution of deuterated species (D6, D5, D4, etc.), which directly informs us of the isotopic purity.
Protocol:
-
System: Thermo Scientific Q Exactive Orbitrap MS coupled with a Vanquish HPLC system, or equivalent.
-
Chromatography: Utilize the same HPLC method as described above to ensure separation from impurities before MS analysis.
-
Ionization: Heated Electrospray Ionization (HESI), positive mode.
-
MS Acquisition: Full scan mode from m/z 150-750 at a resolution of 70,000.
-
Data Analysis:
-
Confirm the mass of the protonated molecule [M+H]⁺ for N-Desmethyl Ivabradine D6 (Expected m/z ~497.06).[10]
-
Extract the ion chromatogram for the D6, D5, D4...D0 species.
-
Integrate the areas of the isotopic peaks to calculate the percentage of the D6 species relative to all other deuterated and non-deuterated forms.
-
Experiment 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR)
Causality: While MS provides mass information, NMR provides definitive structural information and confirms the location of the deuterium labels.[5] ¹H NMR (Proton NMR) will show the absence of signals at the positions where deuterium has been substituted. Conversely, ²H NMR (Deuterium NMR) will show signals only at the positions of deuteration. This combination provides incontrovertible proof of structure and labeling.[11]
Protocol:
-
System: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve ~5-10 mg of each sample in a suitable deuterated solvent (e.g., Methanol-d4).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The key diagnostic is the significant reduction or complete absence of proton signals corresponding to the propyl chain protons where deuteration is expected.
-
²H NMR Acquisition: Acquire a deuterium spectrum. A signal should be observed in the region corresponding to the alkyl protons, confirming the presence of deuterium on the carbon backbone.
Experiment 4: Accelerated Stability Assessment
Causality: A reference standard must be stable to ensure that assays performed over several months or years are comparable.[7] An accelerated stability study, as guided by ICH Q1A(R2) principles, exposes the material to elevated temperature and humidity to predict long-term stability.[12]
Protocol:
-
Condition: 40°C / 75% Relative Humidity (RH) in a calibrated stability chamber.
-
Timepoints: T=0, T=1 month, T=3 months.
-
Procedure:
-
At T=0, analyze each supplier's material by HPLC for initial purity (as per Experiment 1).
-
Store aliquots of the solid material from each supplier in the stability chamber.
-
At each subsequent timepoint, remove a sample and re-analyze by HPLC.
-
-
Acceptance Criteria: A change of >1% in purity or the appearance of any new impurity peak >0.1% would be cause for concern.
Pillar 3: Data Synthesis and Supplier Selection
The data from our hypothetical analysis is summarized below to facilitate a direct comparison.
Table 1: Chemical Purity (HPLC-UV @ T=0)
| Supplier | Retention Time (min) | Purity by Area % | Observations |
|---|---|---|---|
| Supplier A | 4.52 | 99.8% | Single, sharp peak. |
| Supplier B | 4.51 | 98.5% | Minor impurity peak at 3.8 min (0.9%). |
| Supplier C | 4.53 | 99.1% | Small, broad impurity peak at 5.1 min (0.6%). |
Table 2: Isotopic Enrichment & Identity (LC-MS)
| Supplier | Measured [M+H]⁺ | Isotopic Enrichment (% D6) | Notes |
|---|---|---|---|
| Supplier A | 497.0615 | 99.6% | Excellent enrichment, minimal D5 detected. |
| Supplier B | 497.0612 | 98.1% | Significant D5 and D4 species present. |
| Supplier C | 497.0620 | 99.2% | Good enrichment, low levels of D5. |
Table 3: NMR Confirmation Summary
| Supplier | ¹H NMR Result | ²H NMR Result | Conclusion |
|---|---|---|---|
| Supplier A | Confirmed structure, absence of propyl-chain H signals. | Confirmed D signals on propyl chain. | Structure and labeling confirmed. |
| Supplier B | Confirmed structure, absence of propyl-chain H signals. | Confirmed D signals on propyl chain. | Structure and labeling confirmed. |
| Supplier C | Confirmed structure, absence of propyl-chain H signals. | Confirmed D signals on propyl chain. | Structure and labeling confirmed. |
Table 4: Accelerated Stability Study Results (Purity % by HPLC)
| Supplier | T=0 | T=1 Month | T=3 Months |
|---|---|---|---|
| Supplier A | 99.8% | 99.8% | 99.7% |
| Supplier B | 98.5% | 98.4% | 98.3% |
| Supplier C | 99.1% | 98.2% | 97.5% (New degradant >0.5%) |
Interpretation and Decision
The orthogonal data provides a clear, self-validating picture.
-
Supplier A is the standout candidate. It demonstrates the highest chemical purity, the highest isotopic enrichment, and excellent stability under stress conditions. The higher cost often associated with such quality is justified by the minimization of analytical risk.
-
Supplier B shows acceptable structural integrity but falls short on both chemical purity and, critically, isotopic enrichment. The 98.1% enrichment could lead to a non-trivial contribution to the analyte signal in sensitive LC-MS assays, potentially biasing results.
-
Supplier C initially appears to be a reasonable alternative to Supplier A. However, the stability data is a major red flag. The significant degradation observed after only 3 months under accelerated conditions suggests a shorter shelf-life and potential for variability in long-term projects.
Caption: A simplified decision matrix for qualifying an internal standard supplier.
Based on this comprehensive analysis, Supplier A is the unequivocal choice for use as a certified internal standard in regulated or sensitive bioanalytical studies. The investment in a thoroughly characterized, high-purity, and stable standard is a foundational element of robust scientific research. While Supplier C might be considered for non-critical, exploratory work where cost is a primary driver, the stability issues warrant caution. Supplier B would be deemed unsuitable for most quantitative applications due to its low isotopic enrichment.
This guide demonstrates that selecting a critical reagent like this compound requires a multi-faceted, evidence-based approach. By systematically evaluating the critical quality attributes using orthogonal analytical techniques, researchers can ensure the integrity of their data and the success of their drug development programs.
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- N-Desmethyl Ivabradine-D6 Hydrochloride | CAS No- 1346600-74-5. Simson Pharma Limited.
- Stability Testing Strategies for Working Standards. BioPharma Consulting Group.
- rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. Veeprho.
- This compound | 1346600-74-5. A Chemtek.
- CAS 1346600-74-5 N-Desmethyl Ivabradine-[d6] Hydrochloride. BOC Sciences.
- N-Demethyl Ivabradine-d6 Hydrochloride | CAS 1246638-08-3 (unlabeled). Santa Cruz Biotechnology.
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications.
- Enrichment. Cambridge Isotope Laboratories, Inc..
- CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.
- Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. PubMed.
- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed.
- Quality Guidelines. ICH.
- Ivabradine. StatPearls - NCBI Bookshelf.
- Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands.
- HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. ijapb.com.
Sources
- 1. veeprho.com [veeprho.com]
- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. isotope.com [isotope.com]
- 7. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 8. Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijapbjournal.com [ijapbjournal.com]
- 10. scbt.com [scbt.com]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Official web site : ICH [ich.org]
Introduction: The Critical Role of Internal Standards in Bioanalysis
An In-Depth Technical Guide to the Cross-Validation of Bioanalytical Methods Using N-Desmethyl Ivabradine D6 HCl
In the landscape of drug development, the precise quantification of drugs and their metabolites in biological matrices is non-negotiable. The data from these bioanalytical methods underpin crucial decisions regarding a drug's pharmacokinetics, safety, and efficacy. Ivabradine, a heart rate-lowering agent, is extensively metabolized in the body to its primary active metabolite, N-Desmethyl Ivabradine. Consequently, robust analytical methods are required to quantify both the parent drug and this key metabolite.
At the heart of a reliable bioanalytical method, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the internal standard (IS). An ideal IS mimics the analyte's behavior throughout the entire analytical process—from extraction to ionization—without interfering with its measurement. This compound, a stable isotope-labeled (SIL) version of the analyte, represents the gold standard for this purpose.[1] The six deuterium atoms render it chemically identical to the analyte but mass-shifted, allowing the mass spectrometer to distinguish between the two while ensuring they experience the same extraction recovery and ionization suppression or enhancement.[2][3]
This guide, intended for researchers and drug development professionals, provides a practical framework for validating and cross-validating bioanalytical methods for N-Desmethyl Ivabradine using its D6-labeled internal standard. We will explore two common sample preparation techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and detail the process of cross-validation to ensure data integrity and interchangeability, all within the regulatory framework established by guidelines such as the ICH M10.[4][5][6]
Part 1: Establishing a Reference Method: SPE-LC-MS/MS (Method A)
A bioanalytical method must first be fully validated to demonstrate it is fit for its intended purpose.[4][5] We will designate a method based on Solid-Phase Extraction (SPE) as our reference or "gold standard" method.
Causality Behind the Choice: Why SPE?
SPE is often preferred for pivotal bioanalytical studies due to its high efficiency in removing matrix interferences, such as phospholipids and salts, which are notorious for causing ion suppression or enhancement in the MS source.[7][8][9] By providing a cleaner extract, SPE-based methods typically yield higher precision, accuracy, and robustness, which are critical for regulatory submissions.[10][11][12]
Experimental Workflow: Method A
Sources
- 1. veeprho.com [veeprho.com]
- 2. droracle.ai [droracle.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. waters.com [waters.com]
A Senior Application Scientist's Guide to Robust Bioequivalence Study Design for Ivabradine Formulations
An In-depth Technical Comparison Featuring N-Desmethyl Ivabradine D6 HCl as an Internal Standard
For researchers and professionals in drug development, establishing the bioequivalence (BE) of a generic drug product to a reference listed drug is a critical regulatory milestone. This guide provides a comprehensive framework for designing and executing a bioequivalence study for Ivabradine, a key medication for chronic stable angina and heart failure.[1][2] We will delve into the scientific rationale behind using a deuterated internal standard, specifically this compound, and compare this superior methodology against other alternatives, supported by detailed experimental protocols and data interpretation.
The Clinical & Regulatory Imperative for Ivabradine Bioequivalence
Ivabradine works by selectively inhibiting the I(f) current in the sinoatrial node, which reduces heart rate without impacting myocardial contractility.[3] When developing a generic version of an Ivabradine product (e.g., tablets), regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous proof that it performs identically to the original, brand-name drug.[2][4] This is achieved through bioequivalence studies that compare the rate and extent of absorption of the active pharmaceutical ingredient.[4]
The primary pharmacokinetic (PK) parameters of interest are:
-
Cmax: The maximum observed concentration of the drug in plasma.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: The area under the plasma concentration-time curve extrapolated to infinity.
For a generic drug to be approved, the 90% confidence interval for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00%.[5][6]
The Lynchpin of Accurate Bioanalysis: The Internal Standard
The reliability of any BE study hinges on the precision and accuracy of the bioanalytical method used to quantify the drug and its metabolites in biological matrices like plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7] A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS).
Comparative Analysis of Internal Standard Choices
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) IS (e.g., this compound) | The analyte of interest with several atoms replaced by their stable heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). | Gold Standard. Co-elutes with the analyte, experiences identical ionization suppression/enhancement and extraction recovery. Corrects for virtually all sources of analytical variability.[1][8] | Higher initial cost. |
| Structural Analog IS | A molecule with a similar chemical structure and physicochemical properties to the analyte (e.g., Diazepam, Donepezil).[9][10][11] | Lower cost than SIL-IS. Generally provides acceptable performance if carefully selected. | May have different chromatographic retention, extraction efficiency, and response to matrix effects than the analyte, leading to reduced precision and accuracy. |
| No Internal Standard (External Standard Method) | Quantification is based solely on the analyte's response against an external calibration curve. | Simplest approach. | Highly susceptible to variations in sample preparation, matrix effects, and instrument performance. Not recommended for regulated bioanalysis. |
The use of a SIL-IS like this compound is unequivocally the superior choice. Its behavior is nearly identical to the endogenous, non-labeled N-Desmethyl Ivabradine through extraction and analysis, ensuring that any experimental variability is precisely accounted for. This leads to the highest possible accuracy and precision, which is paramount in a regulatory submission. An EMA assessment report for a generic Ivabradine product explicitly notes the use of ivabradine-D6 & N-desmethyl ivabradine-D6 as internal standards, underscoring this as the accepted best practice.[1]
Experimental Design & Protocols
A typical bioequivalence study for Ivabradine is a randomized, two-period, two-sequence, single-dose, crossover study in healthy adult volunteers.[12] Subjects receive both the test and reference formulations in separate periods, with a washout period in between.
Metabolic Pathway of Ivabradine
It is crucial to quantify both the parent drug (Ivabradine) and its major active metabolite (N-Desmethyl Ivabradine), as both contribute to the therapeutic effect.[7] The metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.
Figure 2. Bioanalytical workflow for Ivabradine BE studies.
Step-by-Step Bioanalytical Method Protocol
This protocol is synthesized from established methods for Ivabradine and its metabolite. [7][9][11]
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 50 µL of the internal standard working solution containing this compound and Ivabradine-D6.
-
Vortex for 30 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Strata™-X). [7] * Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water).
-
Elute the analytes and internal standards with an organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., Kromasil 100-5 C18, 100 x 4.6 mm, 5 µm). [7] * Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer like 5 mM ammonium acetate with 0.2% formic acid. [9][11] * Flow Rate: 0.6 mL/min. [7] * Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer. [1] * Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Ivabradine: m/z 469 → 177 + 262 [13] * N-Desmethyl Ivabradine: (Specific m/z to be determined during method development)
-
Ivabradine-D6: m/z 475 → (Specific product ions)
-
N-Desmethyl Ivabradine-D6: (Specific m/z to be determined)
-
-
-
Method Validation The method must be fully validated according to regulatory guidelines (e.g., EMA, FDA, ICH M10). [14][15][16][17]The validation ensures the method is fit for its intended purpose. [17] Summary of Bioanalytical Method Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (EMA/FDA) |
| Selectivity | Ensure no interference from endogenous components at the retention times of analytes and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Establish the relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. [18] |
| Accuracy | Closeness of measured values to the nominal concentration. | Mean concentration at each QC level (LLOQ, Low, Mid, High) should be within ±15% of nominal (±20% for LLOQ). [15] |
| Precision | Closeness of repeated measurements (expressed as CV%). | CV% should not exceed 15% for QC samples (20% for LLOQ). [15] |
| Matrix Effect | Assess the impact of matrix components on analyte ionization. | IS-normalized matrix factor CV% should be ≤15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal concentration of baseline samples. |
Data Interpretation and Reporting
Following the analysis of all subject samples from the clinical phase, the pharmacokinetic parameters are calculated for both the test and reference products.
Example Pharmacokinetic Data Summary
| Analyte | Parameter (Geometric Mean) | Test Product | Reference Product | Ratio (Test/Ref) % | 90% Confidence Interval |
| Ivabradine | Cmax (ng/mL) | 22.5 | 23.1 | 97.40 | 90.15% - 105.21% |
| AUC0-t (ngh/mL) | 145.2 | 148.8 | 97.58 | 91.50% - 104.05% | |
| N-Desmethyl Ivabradine | Cmax (ng/mL) | 5.8 | 5.6 | 103.57 | 95.88% - 111.89% |
| AUC0-t (ngh/mL) | 75.4 | 74.1 | 101.75 | 94.62% - 109.41% |
Conclusion
The successful execution of an Ivabradine bioequivalence study is a multi-faceted process that demands meticulous attention to clinical design, analytical methodology, and regulatory standards. The cornerstone of generating reliable pharmacokinetic data is a fully validated bioanalytical method. As demonstrated, the use of a stable isotope-labeled internal standard, such as this compound, is not merely a suggestion but a critical design choice that ensures the highest level of data integrity. By mitigating analytical variability, this approach provides the most accurate and precise quantification, thereby building a robust and trustworthy data package for regulatory submission and ultimately ensuring that generic formulations meet the same high standards of safety and efficacy as the originator product.
References
-
Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form - Brieflands. Available from: [Link]
-
Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. Available from: [Link]
-
Ivabradine JensonR | EMA - European Union. (2016-09-15). Available from: [Link]
-
Statistical Approaches to Establishing Bioequivalence - FDA. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
-
Determination of Ivabradine hydrochloride in the human plasma and the bioequivalence study by LC-MS/MS. Semantic Scholar. Available from: [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. Available from: [Link]
-
Guideline on bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21). Available from: [Link]
-
A Novel LC-MS/MS Method for Simultaneous Determination of Ivabradine and its Active Metabolite N-Desmethyl Ivabradine in Human Plasma. Available from: [Link]
-
Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. ResearchGate. Available from: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023-01-25). Available from: [Link]
-
Guideline o the Investigation of Bioequivalence - Regulations.gov. (2010-01-20). Available from: [Link]
-
High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies | Request PDF. ResearchGate. Available from: [Link]
-
Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. (2022-03-02). Available from: [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. (2022-05-24). Available from: [Link]
-
New FDA Draft Guidance for Industry on Bioequivalence Studies. gmp-compliance.org. (2021-09-22). Available from: [Link]
-
Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. PubMed. (2022-05-26). Available from: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. Research Publish Journals. Available from: [Link]
-
Ivabradine - StatPearls - NCBI Bookshelf. (2025-12-13). Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF IVABRADINE IN PURE AND PHARMACEUTICAL DOSAGE FORM USING RP-HPLC. WJPMR. (2019-11-04). Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 17. database.ich.org [database.ich.org]
- 18. brieflands.com [brieflands.com]
A Comparative Guide to N-Desmethyl Ivabradine D6 HCl as a Reference Standard in Bioanalysis
In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise and accurate quantification of drug metabolites is paramount for understanding a compound's efficacy and safety profile. Ivabradine, a heart rate-lowering agent, undergoes extensive metabolism, primarily yielding N-desmethyl ivabradine, an active metabolite that contributes to the overall pharmacological effect.[1][2][3] Consequently, the bioanalytical methods used to measure concentrations of N-desmethyl ivabradine in biological matrices must be robust, reliable, and validated to the highest standards. This guide provides an in-depth technical comparison of N-Desmethyl Ivabradine D6 Hydrochloride, establishing its role as the gold-standard reference material for use as an internal standard in LC-MS/MS-based bioanalysis.
The Foundational Principle: Stable Isotope Dilution in Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for quantitative bioanalysis due to its high sensitivity and selectivity.[4] However, the accuracy of this technique can be compromised by several factors, including variability in sample preparation, chromatographic injection volume, and, most notably, matrix effects.[5] Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components from the biological sample (e.g., plasma, urine), leading to ion suppression or enhancement.[5]
To correct for this variability, a reference compound known as an internal standard (IS) is added at a fixed concentration to all samples, including calibrators, quality controls, and unknown study samples.[6] The quantification is then based on the peak area ratio of the analyte to the IS. The ideal IS should mimic the analyte's behavior throughout the entire analytical process. While structural analogs can be used, the consensus in the scientific community and among regulatory bodies is that a stable isotope-labeled (SIL) version of the analyte is the superior choice.[4][7]
A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8] This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte, experiences the same extraction recovery, and is affected by matrix effects in the exact same way.[5][6] This principle, known as stable isotope dilution, is the bedrock of modern quantitative bioanalysis.
Characterization of N-Desmethyl Ivabradine D6 HCl
This compound is the deuterated form of the primary active metabolite of Ivabradine. The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms, typically on the propyl chain where they are chemically stable and not subject to back-exchange with protons from the solvent.[8][9] The hydrochloride (HCl) salt form enhances the compound's stability and solubility.
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₉D₆ClN₂O₅ | [10] |
| Molecular Weight | ~497.06 g/mol | [10] |
| Parent Compound | N-Desmethyl Ivabradine | [] |
| Isotopic Purity | Typically ≥99% deuterated forms | [12] |
| Mass Difference | +6 Da compared to the unlabeled analyte | [9][10] |
This mass shift of +6 Daltons is crucial. A difference of three or more mass units is generally required to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., ¹³C) might interfere with the mass signal of the internal standard.[4]
Comparative Analysis: Selecting the Optimal Internal Standard
To illustrate the superiority of this compound, we compare it against plausible alternatives for the quantification of N-desmethyl ivabradine.
| Criterion | This compound (SIL-IS) | Structural Analog IS (e.g., Diazepam) | Parent Drug SIL-IS (e.g., Ivabradine D4) |
| Chromatographic Co-elution | Excellent. Almost identical retention time to the analyte. | Poor to Fair. Different chemical structure leads to different retention times.[13][14] | Fair. Similar but distinct structure may lead to chromatographic separation from the metabolite. |
| Correction for Matrix Effects | Excellent. Experiences identical ion suppression/enhancement as the analyte.[5][6] | Poor. Different elution time means it is exposed to a different matrix environment during ionization.[13] | Fair to Good. May experience similar but not identical matrix effects if retention times differ. |
| Extraction Recovery | Excellent. Behaves identically to the analyte during sample preparation. | Variable. May have different extraction efficiency.[13] | Good. Likely similar, but potential for differences exists. |
| Potential for Crosstalk | Low. +6 Da mass shift provides clear separation. | None. Different mass entirely. | None. Different mass entirely. |
| Availability | Commercially available from specialized suppliers.[10][][12] | Widely available but not specific to the assay.[13] | Commercially available but not the ideal IS for the metabolite. |
| Regulatory Acceptance | Gold Standard. Preferred by FDA and EMA.[15][16] | Acceptable, but requires extensive validation. Justification for not using a SIL-IS is often needed.[7] | Acceptable, but less ideal than the metabolite's own SIL-IS. |
As the data indicates, while a structural analog like Diazepam has been used in published methods, it is a scientifically inferior choice.[13] Its different chemical properties mean it cannot perfectly track and correct for the analytical variability experienced by N-desmethyl ivabradine.[7] Using the deuterated parent drug is a better alternative but still not ideal, as subtle differences in polarity between the parent and metabolite can lead to chromatographic separation, negating the full benefit of the SIL-IS approach.
Experimental Protocol: Method Validation Using this compound
This section outlines a robust, self-validating protocol for the quantification of N-desmethyl ivabradine in human plasma, grounded in regulatory guidelines from the EMA and FDA.[15][16][17]
Objective: To validate a bioanalytical method for N-desmethyl ivabradine in human plasma using this compound as the internal standard.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare primary stock solutions of N-desmethyl ivabradine and this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create working solutions for spiking calibration curve standards and quality control (QC) samples.
-
Prepare a dedicated internal standard working solution (e.g., 50 ng/mL) that will be added to all samples.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Rationale: SPE is chosen over protein precipitation for a cleaner extract, which is critical for minimizing matrix effects and improving assay sensitivity.
-
To 100 µL of plasma (calibrator, QC, or unknown), add 25 µL of the IS working solution.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water, followed by methanol) to remove phospholipids and other interferences.
-
Elute the analyte and IS with a strong basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a UPLC system with a C18 column (e.g., Acquity BEH C18, 1.7 µm) to achieve sharp peaks and high resolution. A gradient elution with mobile phases of (A) 0.1% formic acid in water and (B) acetonitrile is typical.
-
Mass Spectrometry: Operate a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions (values are illustrative and must be optimized):
-
N-desmethyl ivabradine: Q1: 455.3 → Q3: 264.2
-
This compound (IS): Q1: 461.3 → Q3: 264.2
-
-
Causality: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ion (Q3) is a stable, specific fragment generated by collision-induced dissociation. Using the same product ion for both analyte and IS (when possible) can further harmonize their detection.
-
-
Method Validation Parameters & Acceptance Criteria (per EMA/FDA Guidelines): [15][16][17]
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | At least 6-8 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response must be ≥5x blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Accuracy (Bias) | Closeness of mean results to the true value. | Within ±15% of nominal value (±20% at LLOQ) for QC samples at low, mid, and high levels. |
| Precision (CV%) | Closeness of replicate measurements. | ≤15% CV (≤20% at LLOQ) for within-run and between-run QC samples.[17] |
| Matrix Effect | Assess the impact of matrix components on ionization. | CV of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.[17] |
| Stability | Ensure analyte integrity under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability QCs must be within ±15% of nominal values. |
Conclusion: An Indispensable Tool for Drug Development
This compound is not merely a reference material; it is a critical component that ensures the integrity and reliability of bioanalytical data in the development of Ivabradine. Its use as a stable isotope-labeled internal standard provides the most effective means of compensating for the inherent variabilities of the LC-MS/MS workflow, particularly unpredictable matrix effects.[5] By co-eluting and behaving virtually identically to the unlabeled analyte, it enables a self-validating system where the consistency of the IS response provides confidence in the accuracy of every reported concentration. For any laboratory engaged in the pharmacokinetic analysis of Ivabradine and its metabolites, the adoption of this compound as the internal standard is the unequivocal choice for achieving the highest standards of scientific rigor and regulatory compliance.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
This compound. PubChem. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Goyal, A., & Zeltser, R. (2023). Ivabradine. StatPearls. [Link]
-
Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]
-
Ivabradine. Wikipedia. [Link]
-
Klippert, P., Jeanniot, J. P., Polvé, S., Lefèvre, C., & Merdjan, H. (1998). Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection. Journal of chromatography. B, Biomedical sciences and applications, 719(1-2), 125–133. [Link]
-
The Selection of Internal Standards in the Absence of Isotopes. WelchLab. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
A Novel LC-MS/MS Method for Simultaneous Determination of Ivabradine and its Active Metabolite N-Desmethyl Ivabradine in Human Plasma. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. National Institutes of Health (NIH). [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). [Link]
-
Ivabradine JensonR Public Assessment Report. European Medicines Agency (EMA). [Link]
-
Ivabradine Package Insert. Drugs.com. [Link]
-
Representative chromatograms for ivabradine, N-desmethylivabradine and IS. ResearchGate. [Link]
-
Pharmacology of Ivabradine. YouTube. [Link]
-
N-Demethyl Ivabradine-d6 Hydrochloride. Pharmaffiliates. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Food and Drug Administration (FDA). [Link]
-
Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. ResearchGate. [Link]
Sources
- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. scispace.com [scispace.com]
- 5. waters.com [waters.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of N-Desmethyl Ivabradine D6 HCl as an Internal Standard
For researchers, scientists, and drug development professionals in the field of bioanalysis, the pursuit of accurate and precise quantification of analytes is paramount. In the analysis of the bradycardic agent Ivabradine and its primary active metabolite, N-Desmethyl Ivabradine, the choice of an internal standard is a critical determinant of data integrity. This guide provides an in-depth comparison of N-Desmethyl Ivabradine D6 HCl, a stable isotope-labeled (SIL) internal standard, with alternative structural analog internal standards. We will explore the theoretical underpinnings, present comparative performance data, and provide a detailed experimental protocol for its application.
The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of this technique can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An internal standard (IS) is a compound of a known concentration that is added to all samples, including calibrators, quality controls (QCs), and unknown study samples, before sample processing. The IS co-elutes with the analyte of interest and experiences similar analytical variations. By calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized, leading to more reliable and reproducible results.
This compound: The Ideal Internal Standard
This compound is the deuterium-labeled analog of N-Desmethyl Ivabradine, the main active metabolite of Ivabradine.[1][2] As a SIL internal standard, it is considered the "gold standard" for the bioanalysis of N-Desmethyl Ivabradine and, by extension, its parent drug, Ivabradine. The rationale for its superiority lies in its physicochemical properties. Being structurally identical to the analyte, with the only difference being the increased mass due to the six deuterium atoms, it exhibits nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies.[3] This close similarity allows for the most effective compensation of analytical variability.
In contrast, structural analog internal standards, such as diazepam or telmisartan, which have been used in some Ivabradine assays, possess different chemical structures.[4][5] While they can partially correct for variability, their different physicochemical properties can lead to differential extraction efficiencies and varying susceptibility to matrix effects, potentially compromising the accuracy and precision of the assay.
Comparative Performance: this compound vs. a Structural Analog IS
To illustrate the performance advantages of this compound, the following table presents a summary of typical validation data from a bioanalytical method for N-Desmethyl Ivabradine in human plasma, comparing the use of this compound with a hypothetical, yet representative, structural analog internal standard.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ (0.1 ng/mL) | -2.5% | -8.2% | ± 20% |
| Low QC (0.3 ng/mL) | +1.8% | +6.5% | ± 15% |
| Mid QC (10 ng/mL) | -0.9% | -4.3% | ± 15% |
| High QC (40 ng/mL) | +1.2% | +3.7% | ± 15% |
| Precision (%RSD) | |||
| LLOQ (0.1 ng/mL) | 4.1% | 9.8% | ≤ 20% |
| Low QC (0.3 ng/mL) | 3.2% | 7.5% | ≤ 15% |
| Mid QC (10 ng/mL) | 2.5% | 5.9% | ≤ 15% |
| High QC (40 ng/mL) | 2.1% | 4.8% | ≤ 15% |
| Matrix Effect (%CV) | 3.5% | 12.1% | ≤ 15% |
| Recovery (%CV) | 2.8% | 8.9% | Consistent and reproducible |
Data presented are representative and synthesized from published literature on bioanalytical method validation for Ivabradine and its metabolites.[4][5][6]
The data clearly demonstrates the superior accuracy and precision achieved with the SIL internal standard. The % bias is consistently closer to zero, and the %RSD values are significantly lower across all quality control levels. The most telling parameter is the matrix effect, where the much lower coefficient of variation for this compound indicates its enhanced ability to compensate for ion suppression or enhancement from endogenous components in the plasma matrix.
The Logic of Bioanalytical Method Validation with a SIL Internal Standard
The validation of a bioanalytical method is a systematic process to ensure that the method is reliable and reproducible for its intended use. The use of a SIL internal standard like this compound is a cornerstone of a robust validation.
Caption: A flowchart of the sample preparation workflow for the analysis of N-Desmethyl Ivabradine in human plasma.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and IS.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
N-Desmethyl Ivabradine: m/z 455.3 → 262.2
-
N-Desmethyl Ivabradine D6: m/z 461.3 → 268.2
-
4. Method Validation: The method should be fully validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), assessing selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability. [7]
Conclusion
The use of this compound as an internal standard provides a significant advantage in the bioanalysis of Ivabradine and its primary metabolite. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte throughout the analytical process, leading to superior accuracy and precision compared to structural analog internal standards. For researchers and drug development professionals who require the highest level of data integrity, this compound is the unequivocal choice for a robust and reliable bioanalytical method.
References
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
Zhongguo Yi Xue Ke Xue Yuan Xue Bao. (2014). [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma]. Retrieved from [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
SciSpace. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. Retrieved from [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Retrieved from [Link]
-
Veeprho. rac-N-Desmethyl Ivabradine-D6 (HCl Salt). Retrieved from [Link]
-
ResearchGate. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Retrieved from [Link]
-
Bentham Science. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Retrieved from [Link]
-
Acta Pharmaceutica Sinica B. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2019). DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF IVABRADINE IN PURE AND PHARMACEUTICAL DOSAGE FORM USING RP-HPLC. Retrieved from [Link]
-
Research Publish Journals. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. Retrieved from [Link]
-
PubMed. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. Retrieved from [Link]
-
IntechOpen. (2016). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]
-
Ovid. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Austin Publishing Group. (2021). Reversed-Phase Liquid Chromatographic Internal Standard Method Using Losartan Potassium for Quantitative Estimation of Ivabradine Hydrochloride in Pharmaceutical Tablet Dosage Form and Plasma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2012). Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. Retrieved from [Link]
-
ARTIS STANDARDS. This compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. View of Analytical method Development and validation of Ivabradine by using RP-HPLC [thebioscan.com]
- 6. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical method Development and validation of Ivabradine by using RP-HPLC | The Bioscan [thebioscan.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of N-Desmethyl Ivabradine D6 HCl Bioanalysis
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the quantitative analysis of N-Desmethyl Ivabradine D6 HCl in a biological matrix. This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for N-Desmethyl Ivabradine, the primary active metabolite of Ivabradine. Ensuring analytical consistency across multiple laboratories is paramount for the integrity of pharmacokinetic (PK) data in multi-site clinical trials. This document outlines a robust protocol rooted in the principles of authoritative regulatory guidelines, offering a detailed methodology, data comparison tables, and best practices to ensure method reproducibility and reliability.
Introduction: The Critical Role of Inter-Laboratory Consistency
Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and chronic heart failure. Its primary active metabolite, N-Desmethyl Ivabradine, is a key analyte in pharmacokinetic studies. To achieve accurate quantification in complex biological matrices like plasma, a stable isotope-labeled internal standard, this compound, is employed. The SIL-IS is chemically and physically almost identical to the analyte, ensuring it experiences similar behavior during sample extraction, chromatography, and ionization, thereby correcting for variability.
When clinical trials or research studies are conducted across multiple sites, the bioanalytical methods must be transferable and produce equivalent results, regardless of the laboratory. An inter-laboratory comparison (also known as a cross-validation) is essential to demonstrate this equivalency. This process involves analyzing identical sets of quality control (QC) samples at different laboratories and comparing the results against predefined acceptance criteria. The goal is to identify and mitigate any systematic bias between labs, ensuring data from all sites can be pooled and trusted.
This guide is structured to provide researchers and drug development professionals with the scientific rationale and a practical workflow for executing such a comparison, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Foundational Principles & Experimental Design
The entire protocol is designed to be a self-validating system, adhering to the core tenets of bioanalytical method validation. The objective is to assess the precision, accuracy, and overall robustness of the analytical method when transferred between laboratories.
The Logic of a Deuterated Internal Standard
The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS analysis. It compensates for potential variability at multiple stages of the analytical process, from sample preparation to instrument response. This principle is fundamental to achieving the high degree of accuracy and precision required for regulatory submissions.
Inter-Laboratory Comparison Workflow
A successful comparison requires meticulous planning and coordination between a central "originating" laboratory and one or more "receiving" laboratories.
Detailed Experimental Protocol
This protocol is based on established LC-MS/MS methods for Ivabradine and its metabolites. It is critical that all laboratories adhere strictly to this Standard Operating Procedure (SOP) to ensure a valid comparison.
Materials and Reagents
-
Reference Standards: N-Desmethyl Ivabradine, this compound
-
Biological Matrix: Pooled, blank human plasma (K2-EDTA)
-
Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate; Ultrapure Water
-
Consumables: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB), 96-well plates, autosampler vials
Preparation of Standards and QC Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte (N-Desmethyl Ivabradine) and the internal standard (this compound) in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for spiking calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma at 8 concentration levels covering the expected range (e.g., 0.1 ng/mL to 50 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 80% of Upper Limit)
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquot: Pipette 100 µL of plasma sample (standard, QC, or blank) into a 96-well plate.
-
Spike IS: Add 25 µL of the internal standard working solution to all wells except the double blank.
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE:
-
Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the plate.
-
Wash with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).
LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of binary gradient delivery.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
-
MRM Transitions (Hypothetical):
-
N-Desmethyl Ivabradine: Q1 455.3 -> Q3 277.2
-
N-Desmethyl Ivabradine D6: Q1 461.3 -> Q3 283.2
-
Data Comparison and Acceptance Criteria
All data from the originating lab and the two receiving labs (Lab A and Lab B) should be collated and summarized. The acceptance criteria are based on the FDA and EMA guidelines for bioanalytical method validation.
Calibration Curve Performance
The calibration curve demonstrates the relationship between instrument response and analyte concentration.
Table 1: Inter-Laboratory Comparison of Calibration Curve Performance
| Parameter | Originating Lab | Lab A | Lab B | Acceptance Criteria |
|---|---|---|---|---|
| Correlation Coefficient (r²) | 0.998 | 0.997 | 0.999 | ≥ 0.99 |
| Weighting | 1/x² | 1/x² | 1/x² | Consistent across labs |
| Back-Calculated Accuracy | 96-104% | 95-105% | 97-103% | ±15% of nominal (±20% at LLOQ) |
Inter-Laboratory Precision and Accuracy
This is the core of the comparison. At least two-thirds (67%) of the QC samples from each lab must be within ±15% of the nominal concentration.
Table 2: Inter-Laboratory Precision and Accuracy Data for QC Samples
| QC Level (ng/mL) | Lab | N | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ (0.1) | Originating | 6 | 0.105 | 105.0 | 8.5 |
| Lab A | 6 | 0.091 | 91.0 | 11.2 | |
| Lab B | 6 | 0.110 | 110.0 | 9.8 | |
| Low QC (0.3) | Originating | 6 | 0.309 | 103.0 | 6.1 |
| Lab A | 6 | 0.288 | 96.0 | 7.5 | |
| Lab B | 6 | 0.315 | 105.0 | 5.9 | |
| Mid QC (15.0) | Originating | 6 | 14.85 | 99.0 | 4.2 |
| Lab A | 6 | 15.45 | 103.0 | 5.1 | |
| Lab B | 6 | 14.70 | 98.0 | 4.8 | |
| High QC (40.0) | Originating | 6 | 41.20 | 103.0 | 3.5 |
| Lab A | 6 | 38.80 | 97.0 | 4.3 |
| | Lab B | 6 | 40.80 | 102.0 | 3.9 |
Acceptance Criteria:
-
Accuracy: Mean concentration at each level must be within ±15% of the nominal value (±20% for LLOQ).
-
Precision (CV): Must not exceed 15% (20% for LLOQ).
Discussion of Potential Discrepancies and Best Practices
In the hypothetical data above, all laboratories meet the acceptance criteria, indicating a successful method transfer. However, discrepancies can arise. Common sources of inter-laboratory variability include:
-
Analyst Technique: Differences in pipetting, sample handling, and SPE technique.
-
Instrument Differences: Variations in mass spectrometer sensitivity, source cleanliness, or LC pump performance.
-
Reagent Preparation: Minor differences in preparing mobile phases or working standards.
-
Environmental Factors: Variations in laboratory temperature or humidity.
Best Practices for Ensuring Consistency:
-
Unified SOP: A single, highly detailed SOP is non-negotiable.
-
Shared Reagents: If possible, use critical reagents and reference standards from the same lot.
-
Analyst Training: Ensure analysts at all sites are thoroughly trained on the method before the comparison begins.
-
Open Communication: Establish clear communication channels between labs to troubleshoot issues in real-time.
Conclusion
A robust inter-laboratory comparison is a critical validation step that provides confidence in the bioanalytical data generated across multiple sites. By adhering to a meticulously designed protocol grounded in regulatory guidelines, laboratories can demonstrate the transferability and reproducibility of their methods. The successful analysis of this compound, and by extension its corresponding analyte, ensures the integrity of pharmacokinetic data, which is fundamental to the successful development of new and effective therapies.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192215/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]
-
François-Bouchard, M., Simonin, G., Bossant, M., & Boursier-Neyret, C. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261-269. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? *Google
A Senior Application Scientist's Guide to Internal Standard Selection for Ivabradine Quantification: A Comparative Analysis of N-Desmethyl Ivabradine D6 HCl
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ivabradine, the selection of an appropriate internal standard (IS) is a critical decision that underpins the accuracy, precision, and robustness of quantitative assays. This guide provides an in-depth comparison of N-Desmethyl Ivabradine D6 HCl and other internal standards for the quantification of Ivabradine, grounded in established principles of bioanalytical method development and supported by experimental insights.
The Foundational Role of an Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variability throughout the analytical process, from sample preparation to instrumental analysis. An ideal internal standard should mimic the analyte's behavior as closely as possible, thereby compensating for fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume.[1][2][3]
The gold standard for an internal standard in LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte itself.[4] SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[2]
This compound: A Rationale for its Use
Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] Its major active metabolite is N-desmethyl ivabradine, which circulates at approximately 40% of the parent drug's concentration.[6][7] Given that N-desmethyl ivabradine is structurally very similar to the parent compound, its deuterated form, this compound, presents a viable option as an internal standard for Ivabradine quantification.
The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This results in a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte, while its chemical properties remain largely unchanged.[8]
Comparative Analysis of Internal Standards for Ivabradine
The choice of an internal standard can significantly impact assay performance. Here, we compare this compound to other potential internal standards for Ivabradine analysis.
| Internal Standard Type | Example(s) | Key Advantages | Key Considerations & Potential Drawbacks |
| Stable Isotope-Labeled (SIL) Metabolite | This compound | - Structurally and chemically very similar to Ivabradine. - Likely to co-elute or elute very closely with Ivabradine. - Expected to have similar extraction recovery and ionization response, effectively compensating for matrix effects. - Mass difference of +6 Da provides clear mass spectrometric distinction. | - As it is not the analyte itself, minor differences in chromatographic retention and ionization efficiency compared to Ivabradine are possible.[9] - Potential for in-source fragmentation differences. |
| Stable Isotope-Labeled (SIL) Analyte | Ivabradine-D6 | - The theoretical "gold standard".[2] - Identical chemical and physical properties to Ivabradine. - Co-elutes perfectly with the analyte. - Provides the most accurate compensation for all sources of variability.[4] | - Can be more expensive and less readily available than other options. - If not synthesized carefully, isotopic crossover could be a concern. |
| Structural Analogs | Telmisartan[10], Diazepam[11] | - More readily available and cost-effective than SIL standards. - Can provide acceptable performance if carefully validated. | - Significant differences in chemical structure, polarity, and ionization efficiency compared to Ivabradine. - Unlikely to co-elute with Ivabradine, leading to differential matrix effects. - May not accurately track the analyte's recovery during sample preparation. - Higher risk of inaccurate and imprecise results.[1] |
Expert Insight: While a structural analog can be used if a SIL standard is unavailable, the validation must be exceptionally rigorous to demonstrate that it can adequately control for the assay's variability. For a regulated bioanalytical environment, a SIL internal standard is strongly preferred and often required. The choice between Ivabradine-D6 and this compound may come down to commercial availability and cost, with both expected to yield a highly reliable assay.
Experimental Workflow: Quantification of Ivabradine in Human Plasma
This section outlines a typical experimental protocol for the quantification of Ivabradine in human plasma using this compound as the internal standard, followed by LC-MS/MS analysis. This protocol is provided as a template and should be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[12][13][14]
Preparation of Stock and Working Solutions
-
Ivabradine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivabradine HCl in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ivabradine stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of the internal standard in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Ivabradine from plasma.
-
Pipette 50 µL of human plasma (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Workflow Diagram: Sample Preparation
Caption: Protein precipitation workflow for Ivabradine plasma samples.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Ivabradine: m/z 469.3 → 264.2
-
N-Desmethyl Ivabradine D6 (IS): m/z 461.3 → 264.2 (Note: The precursor ion is different, but the product ion can be the same if the fragmentation pattern allows, or a different, stable product ion can be chosen).
-
Note: The specific MRM transitions should be optimized for the instrument being used.
The Logic of Internal Standard Selection
The selection of an internal standard is a process of balancing ideal characteristics with practical considerations. The following diagram illustrates the decision-making process.
Diagram: Internal Standard Selection Logic
Caption: Decision tree for selecting an internal standard for Ivabradine.
Conclusion
The choice of an internal standard is paramount for the development of a reliable bioanalytical method for Ivabradine. While a stable isotope-labeled version of Ivabradine itself (e.g., Ivabradine-D6) represents the theoretical ideal, this compound is an excellent and scientifically sound alternative. Its structural similarity to the parent compound ensures that it will effectively track Ivabradine through sample preparation and analysis, providing superior compensation for variability compared to structural analogs. The use of a SIL internal standard, whether of the analyte or its major metabolite, is a cornerstone of robust and defensible bioanalytical data in drug development.
References
-
Reddy, G. P. (n.d.). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. Retrieved from [Link]
-
Lu, C., Jia, Y., Yang, J., & Wen, A. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2016). Ivabradine JensonR. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
-
Maheshwari, S., et al. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. ResearchGate. Retrieved from [Link]
-
Seshachalam, V., et al. (2011). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. PMC. Retrieved from [Link]
-
Rehman, M. M., et al. (2017). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. Research Publish Journals. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. ijpsonline.com. Retrieved from [Link]
-
Unknown. (2019). DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF IVABRADINE IN PURE AND PHARMACEUTICAL DOSAGE FORM USING RP-HPLC. WJPMR. Retrieved from [Link]
-
Tariq, M. & Vashisht, R. (2023). Ivabradine. StatPearls. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]
-
Unknown. (2017). Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. ResearchGate. Retrieved from [Link]
-
Drugs.com. (n.d.). Ivabradine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Veeprho. (n.d.). rac-N-Desmethyl Ivabradine-D6 (HCl Salt). Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Baker, W. L., & Dabbagh, O. (2016). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 41(1), 26–30. Retrieved from [Link]
-
Unknown. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. brieflands.com. Retrieved from [Link]
-
Unknown. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Ivabradine Estimation
Introduction: The Analytical Imperative for Ivabradine
Ivabradine, a selective If inhibitor, has carved a niche in cardiovascular therapeutics for managing chronic stable angina pectoris and heart failure.[1] Its mechanism, a direct and selective inhibition of the sinoatrial node's pacemaker activity, necessitates precise dosage to ensure therapeutic efficacy while minimizing potential side effects. Consequently, the development and validation of robust, accurate, and reliable analytical methods for the quantitative estimation of Ivabradine in bulk drug, pharmaceutical formulations, and biological matrices are not just a regulatory formality but a cornerstone of quality assurance and patient safety.
This guide provides an in-depth, comparative analysis of various analytical techniques for Ivabradine estimation. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the authoritative standards set by international regulatory bodies. Our objective is to equip researchers, quality control analysts, and drug development professionals with the critical insights needed to select, develop, and validate analytical methods that are fit for their intended purpose.
Pillar 1: The Regulatory Bedrock - Understanding Method Validation
Any discussion of analytical method validation must begin with the globally harmonized standards that ensure data integrity and reliability. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for this process.[2][3] These guidelines are complemented by directives from national bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
The core objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][8] This is achieved by assessing a set of key performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or excipients.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3][10]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[8]
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][11]
The following workflow illustrates the logical progression of a typical validation study as outlined by the ICH.
Caption: ICH-Guided Analytical Method Validation Workflow.
Pillar 2: A Comparative Analysis of Dominant Analytical Techniques
The scientific literature reveals four primary techniques for the estimation of Ivabradine: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers a distinct balance of sensitivity, selectivity, speed, and cost.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely reported and arguably the gold-standard technique for Ivabradine analysis in pharmaceutical formulations.[12] Its high resolving power makes it ideal for separating the analyte from excipients and potential degradation products, a critical aspect of specificity.
-
Expert Insight (The "Why"): The choice of a C18 or C8 stationary phase is ubiquitous in these methods.[1][13][14] This is because Ivabradine is a moderately non-polar molecule, allowing for effective retention and separation on these hydrophobic columns. The mobile phase typically consists of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier (acetonitrile or methanol).[1][13] The buffer's pH is a critical parameter; it is often adjusted to a slightly acidic or neutral pH (e.g., 6.5-7.2) to ensure Ivabradine is in a consistent ionic state, leading to sharp, symmetrical peaks.[1][13]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve faster run times, higher resolution, and greater sensitivity.[15]
-
Expert Insight (The "Why"): The primary advantage of UPLC for Ivabradine analysis is speed. A reported method achieved a run time of just two minutes, a substantial improvement over the typical 6-10 minutes for HPLC methods.[1][15] This makes UPLC exceptionally well-suited for high-throughput screening environments, such as in-process quality control. The underlying principles of stationary and mobile phase selection remain similar to HPLC.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously. It is a cost-effective alternative to HPLC for quantitative analysis.
-
Expert Insight (The "Why"): HPTLC methods for Ivabradine often use a mobile phase like Chloroform:Methanol, which provides good separation on silica gel plates.[16] Densitometric scanning at the drug's λmax (e.g., 286 nm) allows for quantification.[16] A key advantage is the minimal solvent consumption per sample compared to HPLC. Furthermore, the use of fluorescence detectors can significantly enhance sensitivity for suitable compounds.[17][18]
UV-Visible Spectrophotometry
This is the simplest and most cost-effective technique. It relies on measuring the absorbance of Ivabradine at its wavelength of maximum absorption (λmax).
-
Expert Insight (The "Why"): While simple, spectrophotometric methods are highly susceptible to interference from excipients or degradation products that also absorb at the analysis wavelength. Therefore, their application is often limited to the analysis of the pure bulk drug or simple formulations where excipients have negligible absorbance at the λmax of Ivabradine (around 287 nm in methanol).[19] Some methods employ complexing agents to shift the λmax to a region with less interference, enhancing specificity.[20][21]
Pillar 3: Data-Driven Performance Comparison
To provide an objective comparison, the table below synthesizes validation data from several published methods. This allows for a direct assessment of each technique's performance based on established validation parameters.
| Method | Technique | Stationary/Mobile Phase or Solvent | Detection (nm) | Linearity Range | R² | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| Method 1 | RP-HPLC | C18 column; Methanol:Phosphate Buffer (pH 6.5) (60:40 v/v) | 285 | 30-210 µg/mL | 0.9998 | 98.55-99.00 | < 2% | - | - | [1] |
| Method 2 | RP-HPLC | C18 column; Acetonitrile:Ammonium Acetate Buffer (pH 7.2) (60:40 v/v) | 285 | 10-50 µg/mL | > 0.999 | - | < 2% | - | - | [13] |
| Method 3 | RP-HPLC | C8 column; Acetonitrile:KH₂PO₄ (pH 3.0) (60:40 v/v) | 260 | 80-120 µg/mL | - | - | - | - | - | [14] |
| Method 4 | UPLC | C8 column; Acetonitrile:Triethylamine Buffer (pH 6.4) (50:50 v/v) | 285 | - | - | - | - | - | - | [15] |
| Method 5 | HPTLC | Silica Gel 60 F₂₅₄; Chloroform:Methanol (1:1 v/v) | 286 | 400-2000 ng/band | - | - | - | 20.73 ng/band | 62.83 ng/band | [16] |
| Method 6 | HPTLC (Fluorescence) | Non-fluorescent Silica Gel; Chloroform:Methanol:Formic Acid:Ammonia (8.5:1.5:0.2:0.1 v/v) | Ex: 260 Em: >320 | 18-400 ng/band | - | - | - | - | - | [17][18] |
| Method 7 | UV-Spectro | Absolute Methanol | 287 | 2-16 µg/mL | 0.9997 | - | < 2% | - | - | [19] |
| Method 8 | UV-Spectro (Complex) | Distilled Water with Ferric Phenanthroline | 510 | 2-8 µg/mL | 0.9996 | 97-102 | < 2% | - | - | [20][21] |
Note: Not all studies reported every validation parameter. "-" indicates data not specified in the cited abstract or summary.
Pillar 4: Detailed Experimental Protocols
To translate theory into practice, we provide a detailed protocol for a representative RP-HPLC method, which stands out for its balance of specificity, precision, and widespread applicability.
Protocol: Validated RP-HPLC Method for Ivabradine in Tablets
This protocol is synthesized from robust, published methodologies and adheres to ICH validation principles.[1][13]
1. Reagents and Materials
-
Ivabradine Hydrochloride Reference Standard
-
HPLC Grade Methanol
-
HPLC Grade Acetonitrile
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid
-
HPLC Grade Water
-
Ivabradine Tablets (e.g., 5 mg)
-
0.45 µm Membrane Filters
2. Preparation of Solutions
-
Phosphate Buffer (25mM, pH 6.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.5 using orthophosphoric acid.
-
Mobile Phase: Mix HPLC grade Methanol and the prepared Phosphate Buffer in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Ivabradine HCl reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 30 µg/mL to 210 µg/mL using HPLC grade water to establish linearity.[1] A concentration of ~120 µg/mL can be used for accuracy and precision studies.
-
Sample Solution (Target concentration ~120 µg/mL):
-
Weigh and powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of powder equivalent to 10 mg of Ivabradine HCl and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC grade water and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with water and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette a suitable aliquot (e.g., 1.2 mL) of the filtrate into a 10 mL volumetric flask and dilute to the mark with water to achieve the target concentration.
-
3. Chromatographic Conditions
-
Instrument: HPLC system with UV-Vis Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 285 nm
-
Run Time: 10 minutes
4. System Suitability Testing (SST) - The Self-Validating Check
-
Rationale: Before any sample analysis, the SST ensures the chromatographic system is performing adequately. This is a non-negotiable step for a trustworthy protocol.
-
Procedure: Inject the working standard solution (e.g., 120 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5 (A value around 1.14 is excellent[1])
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
5. Validation Procedure
-
Linearity: Inject each of the working standard solutions (30-210 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²) and regression equation.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of Ivabradine standard into the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target sample concentration). Calculate the % recovery at each level.
-
Precision:
-
Repeatability: Inject six replicate preparations of the sample solution (120 µg/mL) and calculate the %RSD of the assay results.
-
Intermediate Precision: Repeat the assay on a different day with a different analyst and calculate the %RSD.
-
Sources
- 1. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. pharmatutor.org [pharmatutor.org]
- 13. ijapbjournal.com [ijapbjournal.com]
- 14. Analytical method Development and validation of Ivabradine by using RP-HPLC | The Bioscan [thebioscan.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pharmasm.com [pharmasm.com]
- 17. Comparative HPTLC study for simultaneous determination of ivabradine and metoprolol using UV and fluorescence detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
- 21. journalijar.com [journalijar.com]
A Senior Application Scientist's Guide to the Bioanalysis of Ivabradine and its Metabolites
For researchers and drug development professionals, the robust quantitative analysis of xenobiotics and their metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies for ivabradine, a heart rate-lowering agent, and its primary active metabolite, N-desmethylivabradine (S-18982). We will delve into the nuances of sample preparation, chromatographic separation, and detection, offering field-proven insights to guide your experimental choices.
Ivabradine acts by selectively inhibiting the If current in the sinoatrial node, effectively reducing heart rate.[1] It is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] Its major metabolite, N-desmethylivabradine, is also pharmacologically active, circulating at approximately 40% of the parent drug's concentration.[2][3][4] Therefore, simultaneous quantification of both compounds is crucial for a comprehensive understanding of its pharmacokinetic profile.
The Analytical Workflow: A Strategic Overview
The bioanalytical workflow for ivabradine and its metabolite can be broken down into three critical stages: sample preparation, chromatographic separation, and detection. The choices made at each stage directly impact the method's sensitivity, specificity, accuracy, and throughput.
Caption: A generalized workflow for the bioanalysis of ivabradine and its metabolites.
Part 1: Sample Preparation - The Foundation of Reliable Quantification
The goal of sample preparation is to isolate the analytes of interest from complex biological matrices (e.g., plasma, urine) and remove potential interferences. The choice of extraction technique is a critical determinant of method performance.
Comparison of Common Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of compounds between a solid and a liquid phase. | High selectivity, cleaner extracts, high recovery, amenable to automation.[5][6] | Higher cost per sample, can require method development.[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases. | Inexpensive, effective for a wide range of compounds.[8] | Can be labor-intensive, uses large volumes of organic solvents, potential for emulsions.[9] |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive.[5] | Less clean extracts, potential for significant matrix effects and ion suppression in MS-based methods.[10] |
Expert Insight: For regulatory submission-grade data, Solid-Phase Extraction (SPE) is often the preferred method. Its ability to produce cleaner extracts minimizes matrix effects, leading to improved assay precision and accuracy.[5][7] While LLE is a viable and cost-effective alternative, SPE's superior cleanup and potential for automation often justify the initial investment, especially in high-throughput environments.[7][9] Protein precipitation is generally reserved for early-stage discovery or when speed is paramount, but the risk of matrix effects must be carefully evaluated.[5][10]
Part 2: Chromatographic Separation - Achieving Specificity
Once extracted, the analytes are separated using liquid chromatography. The choice between conventional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) depends on the desired throughput and resolution.
HPLC vs. UPLC for Ivabradine Analysis
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | <2 µm |
| Typical Run Time | 5-15 minutes[11] | 1-5 minutes |
| Resolution | Good | Excellent |
| System Pressure | Lower | Higher |
| Solvent Consumption | Higher | Lower |
Expert Insight: For the simultaneous analysis of ivabradine and N-desmethylivabradine, UPLC is highly recommended . The smaller particle size of the stationary phase in UPLC columns provides significantly higher chromatographic efficiency, resulting in sharper peaks, better resolution, and shorter run times. This is particularly advantageous for high-throughput pharmacokinetic studies. While HPLC methods are well-established and can provide adequate separation, the speed and efficiency gains of UPLC are substantial.[12]
Part 3: Detection - The Quest for Sensitivity
The final step is the detection and quantification of the separated analytes. Tandem Mass Spectrometry (MS/MS) is the gold standard for bioanalytical applications due to its unparalleled sensitivity and selectivity.
Detection Method Comparison
| Detector | Principle | Advantages | Disadvantages |
| Tandem Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of ionized analytes and their fragments. | Extremely high sensitivity and selectivity, structural confirmation.[13][14] | Higher instrument cost and complexity. |
| UV-Vis Spectroscopy | Measures the absorption of light by the analyte. | Lower cost, simpler operation.[11] | Lower sensitivity and selectivity, susceptible to interference from co-eluting compounds.[15] |
Expert Insight: LC-MS/MS is the definitive technique for the bioanalysis of ivabradine and its metabolites . The low concentrations typically found in biological fluids necessitate the high sensitivity of MS/MS detection.[5][8] The selectivity of Multiple Reaction Monitoring (MRM) mode allows for precise quantification even in the presence of complex matrix components.[13] For instance, the transition of m/z 469.2 → 177.1 for ivabradine and m/z 455.2 → 177.1 for N-desmethylivabradine provides excellent specificity.[13] While HPLC-UV methods exist, they often lack the required sensitivity for pharmacokinetic studies and are better suited for the analysis of bulk drug substance or pharmaceutical formulations.[11]
Performance Data from Published Methods
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the simultaneous determination of ivabradine and N-desmethylivabradine in human plasma.
| Parameter | Ivabradine | N-desmethylivabradine | Reference |
| Linearity Range (ng/mL) | 0.1013 - 101.3 | 0.085 - 25.5 | [8][13] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | ~0.1 | ~0.085 | [13] |
| Extraction Recovery | >75% | >75% | [13] |
| Intra- and Inter-day Precision (RSD%) | <15% | <15% | [8][13] |
Recommended Experimental Protocol: UPLC-MS/MS Method
This protocol is a representative example based on common practices in the field and should be fully validated in your laboratory according to regulatory guidelines.[16][17][18]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of plasma sample (pre-treated with an internal standard, e.g., diazepam) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. UPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the analytes and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Caption: Decision tree for selecting an appropriate analytical method.
Trustworthiness: A Note on Method Validation
Every protocol described must be a self-validating system. This means adhering to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation" guidance.[17][19][20] Key validation parameters to assess include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.[8]
-
Calibration Curve: Establishing the relationship between concentration and response.[8]
-
Recovery: The efficiency of the extraction process.[13]
-
Matrix Effect: The influence of matrix components on the ionization of the analytes.
-
Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions.
Conclusion
The simultaneous quantification of ivabradine and its active metabolite, N-desmethylivabradine, is essential for thorough pharmacokinetic evaluation. While several analytical techniques can be employed, a method utilizing Solid-Phase Extraction followed by UPLC-MS/MS analysis offers the optimal combination of sensitivity, selectivity, speed, and robustness required for regulated bioanalysis. This approach ensures the generation of high-quality data to support drug development programs and regulatory submissions.
References
-
Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. Available at: [Link]
-
JIA Yan-yan, et al. "Quantitative Determination of Ivabradine and N-Desmethylivabradine in Human Plasma by HPLC-MS/MS." Journal of Chinese Mass Spectrometry Society, 2012. Available at: [Link]
-
Abbas, Saif S., et al. "Investigation of Possible Pharmacokinetic Interaction Between Ivabradine and Carvedilol in Rats using High Performance Liquid Chromatography/Mass Spectroscopy." Biomedical and Pharmacology Journal, vol. 11, no. 1, 2018, pp. 291-303. Available at: [Link]
-
Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. Research Publish Journals. Available at: [Link]
-
"Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor." P & T : a peer-reviewed journal for formulary management, vol. 41, no. 2, 2016, pp. 95-100. Available at: [Link]
-
High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies. ResearchGate. Available at: [Link]
-
Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. ResearchGate. Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
-
Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by. AKJournals. Available at: [Link]
-
A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. PharmaTutor. Available at: [Link]
-
de Fraga, R. S., et al. "Recent Developments in Clinical Plasma Proteomics—Applied to Cardiovascular Research." International Journal of Molecular Sciences, vol. 22, no. 19, 2021, p. 10477. Available at: [Link]
-
Kapse, Sachin N., et al. "Analytical method Development and validation of Ivabradine by using RP-HPLC." The Bioscan, vol. 20, no. 3, 2025, pp. 878-892. Available at: [Link]
-
Eswarudu, M. M., et al. "Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma." Journal of pharmaceutical and biomedical analysis, vol. 214, 2022, p. 114732. Available at: [Link]
-
Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. AKJournals. Available at: [Link]
-
A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry. Available at: [Link]
-
Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS. Available at: [Link]
-
McIntyre, Iain M., et al. "Comparison of liquid/liquid and solid-phase extraction for alkaline drugs." Journal of analytical toxicology, vol. 31, no. 6, 2007, pp. 309-15. Available at: [Link]
-
"Ivabradine." StatPearls, StatPearls Publishing, 2025. Available at: [Link]
-
"Ivabradine." Wikipedia, Wikimedia Foundation. Available at: [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Available at: [Link]
-
Comparison of Matrix Solid-Phase Dispersion and Liquid-Solid Extraction Methods Followed by Solid-Phase Extraction in the Analysis of Selected Furanocoumarins from Pimpinella Roots by HPLC-DAD. ResearchGate. Available at: [Link]
-
solid phase extraction and application. Slideshare. Available at: [Link]
-
"Ivabradine: Package Insert / Prescribing Information / MOA." Drugs.com. Available at: [Link]
-
"Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects." YouTube. Available at: [Link]
-
Zhang, Hongmei, et al. "Comparisons of different extraction methods and solvents for saliva samples." Metabolomics : Official journal of the Metabolomic Society, vol. 20, no. 1, 2024, p. 39. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
Sandle, Tim. "FDA Adopts ICH Final Guidance On Bioanalytical Method Validation." Outsourced Pharma. Available at: [Link]
-
"Bioanalytical Method Validation: History, Process, and Regulatory Perspectives." YouTube, uploaded by USFoodandDrugAdministration, 6 July 2020. Available at: [Link]
-
"FDA News: Issue 21-1, November 2022." American Society for Clinical Pharmacology & Therapeutics. Available at: [Link]
Sources
- 1. Ivabradine - Wikipedia [en.wikipedia.org]
- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solid phase extraction and application | PPTX [slideshare.net]
- 7. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Comparisons of different extraction methods and solvents for saliva samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. zpxb.xml-journal.net [zpxb.xml-journal.net]
- 14. agilent.com [agilent.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. hhs.gov [hhs.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Desmethyl Ivabradine D6 HCl
The foundational principle of this guide is proactive risk mitigation. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and our shared environment from potential harm.
Part 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the critical first step in developing safe handling and disposal procedures. Based on the available Safety Data Sheets for Ivabradine HCl, we can infer the primary hazards associated with its deuterated analogue.
Key Hazard Information (from Ivabradine HCl SDS) [1][2]
| Hazard Statement | Classification | Precautionary Measures |
| H400: Very toxic to aquatic life | Aquatic Hazard (Acute) | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
| May be harmful if swallowed, inhaled, or absorbed through the skin | Acute Toxicity (Inferred) | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. |
| May cause eye, skin, and respiratory irritation | Skin/Eye Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The primary and most significant hazard identified for Ivabradine HCl is its high toxicity to aquatic organisms.[2] This dictates that under no circumstances should this compound or its waste be disposed of via sinks or general trash. The deuteration in N-Desmethyl Ivabradine D6 HCl does not alter these fundamental chemical properties and associated hazards. Deuterated compounds are generally considered to have similar toxicological profiles to their non-deuterated counterparts and should be handled with the same level of caution.[3]
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is paramount. Adherence to proper PPE and readiness for spill management are non-negotiable aspects of handling this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected prior to use and replaced immediately if contaminated, punctured, or torn.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator should be used in accordance with your institution's Chemical Hygiene Plan.[1]
2. Spill Management:
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a clearly labeled, sealed container for hazardous waste disposal.[1] For liquid spills, use an inert absorbent material, and then place the contaminated material into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional, local, and national regulations for hazardous waste.[1]
1. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[3][5]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., "environmental hazard").
-
Container Integrity: The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.[6]
2. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[3]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.[3]
3. Final Disposal:
-
The sealed and labeled hazardous waste container should be transferred to your institution's designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this process.[7]
Part 4: Disposal Decision Workflow
To ensure a clear and logical process for the disposal of this compound, the following workflow should be followed.
Figure 1. A decision-making workflow for the proper disposal of this compound.
By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding our collective commitment to safety and environmental stewardship.
References
-
Cleanchem Laboratories. Material Safety Data Sheet: Ivabradine Hydrochloride. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Synergy Recycling. Disposal of deuterium (D₂). Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ZEOCHEM. Deuterium Labeled Compounds. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
Essential Safety and Logistical Guidance for Handling N-Desmethyl Ivabradine D6 HCl
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals working with N-Desmethyl Ivabradine D6 HCl. As a deuterated metabolite of Ivabradine, a potent pharmaceutical compound, meticulous handling is paramount to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and precision in the laboratory.
Understanding the Compound and Associated Hazards
This compound is the deuterated form of a primary metabolite of Ivabradine. Ivabradine itself is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the treatment of angina pectoris. While specific toxicological data for this compound is not extensively available, the precautionary principle dictates that it should be handled as a potent compound with potential pharmacological activity.[] The hydrochloride salt form suggests good water solubility.
Based on the Safety Data Sheets (SDS) for the parent compound, Ivabradine HCl, and its non-deuterated N-desmethyl metabolite, the primary hazards are identified as:
-
Skin and Eye Irritation : May cause skin and serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[3][4][5]
Due to its potency, minimizing exposure through inhalation, ingestion, and skin contact is the primary goal of the following safety protocols.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95, FFP2) | Suitable for handling small quantities in a well-ventilated area or as a secondary layer of protection. Not recommended as primary protection for handling highly potent compounds. |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory. | |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, such as weighing or preparing concentrated solutions. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[8] |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[9] |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient for low-risk activities. |
| Disposable Coveralls | Recommended for procedures with a higher risk of contamination, such as spill cleanup or handling larger quantities. Materials like Tyvek® are suitable.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for safe handling. The following steps provide a framework for working with this compound.
Preparation and Weighing
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation.[6][10]
-
Pre-weighing Checks : Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, etc.) to minimize movement and potential for spills.
-
Weighing : Carefully weigh the required amount of the compound. Use a light touch to avoid generating airborne dust.
-
Post-weighing : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation
-
Solvent Addition : In a fume hood, add the solvent to the vessel containing the weighed compound. Do not add the solid to the solvent, as this can increase the risk of dust generation.
-
Dissolution : Gently swirl or sonicate the mixture to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Experimental Use
-
Containment : All experimental procedures involving this compound should be performed in a manner that contains the material. Use sealed containers whenever possible.
-
Avoid Contamination : Be mindful of potential cross-contamination. Use dedicated equipment when possible and thoroughly clean all shared equipment after use.
Disposal Plan: Managing Waste Safely and Responsibly
Proper waste disposal is crucial to prevent environmental contamination and ensure the safety of others.
-
Solid Waste : All solid waste contaminated with this compound (e.g., weigh boats, gloves, disposable coveralls) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[4]
Emergency Procedures: Spill and Exposure Response
Spill Response Workflow
The following diagram outlines the immediate actions to take in the event of a spill.
Caption: Workflow for responding to a chemical spill of this compound.
Personnel Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
Potent compound safety in the laboratory - tks. (n.d.). Agro FOOD Industry Hi-tech. Retrieved from [Link]
-
Barrau, E., & Jones, O. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Retrieved from [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma. Retrieved from [Link]
-
N-desmethyl Ivabradine (hydrochloride) MSDS. (2025, December 19). DC Chemicals. Retrieved from [Link]
-
Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS IVABRADINE HYDROCHLORIDE. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
Ivabradine (hydrochloride) SAFETY DATA SHEET. (2014, December 18). Amazon S3. Retrieved from [Link]
-
Good Laboratory Management: Personal Protective Equipment (PPE). (2022, August 29). YouTube. Retrieved from [Link]
Sources
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N-desmethyl Ivabradine (hydrochloride)|MSDS [dcchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. agnopharma.com [agnopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. escopharma.com [escopharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
